Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6,8-dichloro-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3/c1-17-11(16)8-4-9(15)6-2-5(12)3-7(13)10(6)14-8/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHBMGYRXSTKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674560 | |
| Record name | Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-55-6 | |
| Record name | Methyl 6,8-dichloro-1,4-dihydro-4-oxo-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate. This compound holds significant potential as a building block in the development of novel pharmaceuticals, particularly in the realms of anticancer and antimalarial research. This document outlines a proposed synthetic pathway based on the well-established Gould-Jacobs reaction, details the necessary experimental protocols, and discusses the analytical techniques essential for its characterization. While specific experimental data for this exact molecule is not widely published, this guide provides expected spectroscopic characteristics based on analogous compounds, offering a robust framework for its synthesis and identification.
Introduction: The Significance of the Quinoline Core
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic placement of various substituents on the quinoline core allows for the fine-tuning of its pharmacological profile, making it a versatile platform for the design of new therapeutic agents. The title compound, this compound, incorporates several key features: a 4-oxo-1,4-dihydroquinoline core, two chlorine atoms at positions 6 and 8, and a methyl carboxylate group at position 2. These features are anticipated to modulate the molecule's biological activity and provide a handle for further chemical modifications.
Proposed Synthesis: The Gould-Jacobs Reaction Pathway
The most logical and established method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[3] This versatile reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form the quinoline ring system.
The proposed synthesis of this compound would commence with the reaction of 2,4-dichloroaniline with dimethyl acetylenedicarboxylate (DMAD). This initial step forms an enamine intermediate, which then undergoes a thermally induced intramolecular cyclization to yield the desired quinoline core.
Caption: Proposed Gould-Jacobs reaction pathway for the synthesis of the target molecule.
Step-by-Step Experimental Protocol (Proposed)
This protocol is adapted from established procedures for similar quinoline syntheses and should be optimized for the specific substrates.
Step 1: Synthesis of the Enamine Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dichloroaniline (1.0 eq) and dimethyl acetylenedicarboxylate (1.1 eq).
-
The reaction can be performed neat or in a suitable high-boiling solvent such as diphenyl ether.
-
Heat the mixture at 100-120 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The enamine intermediate may crystallize upon cooling or can be used directly in the next step.
Step 2: Thermal Cyclization to this compound
-
Heat the crude enamine intermediate in a high-boiling solvent (e.g., diphenyl ether) to 240-260 °C.
-
Maintain this temperature for 1-2 hours to facilitate the intramolecular cyclization.
-
Monitor the disappearance of the enamine intermediate by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product is expected to precipitate from the solvent.
-
Collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.
Characterization of this compound
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₁H₇Cl₂NO₃[4][5] |
| Molecular Weight | 272.08 g/mol [4][5] |
| Appearance | White to off-white solid |
| Melting Point | >250 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |
Spectroscopic Analysis
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl proton, the N-H proton, and the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carbonyl groups.
-
Expected Chemical Shifts (δ, ppm) in DMSO-d₆:
-
~12.0-13.0 (s, 1H): N-H proton of the dihydroquinoline ring.
-
~8.0-8.2 (d, 1H): Aromatic proton at C5 or C7.
-
~7.7-7.9 (d, 1H): Aromatic proton at C5 or C7.
-
~7.5 (s, 1H): Vinyl proton at C3.
-
~3.9 (s, 3H): Methyl ester (COOCH₃) protons.
-
2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Expected Chemical Shifts (δ, ppm) in DMSO-d₆:
-
~175-180: C4 (C=O).
-
~165: C2-COO (ester carbonyl).
-
~140-150: Quaternary carbons of the quinoline ring (C8a, C4a).
-
~120-135: Aromatic and vinyl carbons (C5, C6, C7, C8, C3).
-
~110-120: C2.
-
~53: Methyl ester carbon (-OCH₃).
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
Expected Characteristic Peaks (cm⁻¹):
-
3200-3400 (br): N-H stretching vibration.
-
~1730-1750: C=O stretching of the methyl ester.
-
~1650-1670: C=O stretching of the 4-oxo group.
-
~1600, 1550, 1480: C=C stretching vibrations of the aromatic and quinoline rings.
-
~800-900: C-Cl stretching vibrations.
-
4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Expected m/z:
-
[M+H]⁺: 272.9824 (calculated for C₁₁H₈Cl₂NO₃)
-
The isotopic pattern characteristic of two chlorine atoms should be observed.
-
Potential Applications and Future Directions
Given the established biological activities of the quinoline scaffold, this compound represents a valuable starting point for the development of new therapeutic agents. The dichloro substitution pattern, in particular, has been associated with potent anticancer and antimalarial activities in related quinoline derivatives.[6] The methyl ester at the 2-position provides a convenient handle for further synthetic modifications, such as amidation to generate a library of carboxamide derivatives, which have also shown promising biological profiles.[4]
Future research should focus on the optimization of the proposed synthesis and the thorough characterization of the title compound to confirm its structure and purity. Subsequently, the biological evaluation of this molecule and its derivatives against a panel of cancer cell lines and malarial parasites would be a logical next step to explore its therapeutic potential.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By leveraging the robust Gould-Jacobs reaction, a plausible and efficient synthetic route is proposed. The detailed discussion of characterization techniques and expected analytical data will aid researchers in the unambiguous identification of this promising molecule. The strategic design of this compound, incorporating key pharmacophoric elements, positions it as a valuable building block for the discovery of novel quinoline-based therapeutics.
References
- Supporting Information - The Royal Society of Chemistry. (URL not available)
-
Gould–Jacobs reaction - Wikipedia. [Link]
-
Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC - NIH. [Link]
- This compound | C11H7Cl2NO3 | ChemSpider. (URL not available)
-
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]
-
Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]
-
2-oxo-1,2-Dihydroquinoline-4-carboxylate | C10H6NO3- | CID 4132142 - PubChem. [Link]
- US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google P
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. [Link]
-
Biological activities of quinoline derivatives - PubMed. [Link]
-
Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (C11H8ClNO3) - PubChemLite. [Link]
-
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. [Link]
-
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - NIH. [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CAS 1065074-55-6 | this compound - Synblock [synblock.com]
- 6. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a halogenated quinolone derivative. The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents. Consequently, the unambiguous structural elucidation and purity assessment of its derivatives are paramount in research and drug development. This document details the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section explains the underlying principles, experimental considerations, and in-depth interpretation of the spectral features that collectively confirm the molecular structure of the title compound.
Molecular Structure and Analytical Rationale
The structural integrity of a synthetic compound is the foundation of its chemical and biological evaluation. For complex heterocyclic systems like this compound (CAS No. 1065074-55-6, Formula: C₁₁H₇Cl₂NO₃, Mol. Weight: 272.08 g/mol ), a multi-technique spectroscopic approach is not merely confirmatory but essential for a definitive structural assignment.[1] This guide synthesizes data from analogous structures and first principles to build a complete analytical profile.
The analytical workflow is designed as a self-validating system. Each technique provides orthogonal data that, when combined, builds a high-confidence structural model.
Proton (¹H) NMR Spectroscopy
Principle & Causality: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei. The chemical shift (δ) of a proton is governed by the local electron density; electron-withdrawing groups (like halogens or carbonyls) decrease this density, "deshielding" the nucleus and shifting its resonance to a higher frequency (downfield). Spin-spin coupling between adjacent, non-equivalent protons splits signals into multiplets, providing critical connectivity information.
Experimental Protocol (Standard):
-
Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2][3]
Data Interpretation & Expected Spectrum: Based on the structure, we can predict the key resonances. The use of DMSO-d₆ is often preferred for quinolones to ensure solubility and observe the exchangeable N-H proton.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | In-Depth Rationale |
|---|---|---|---|---|
| ~12.5 | br s | - | 1H, N-H | The acidic proton on the pyridinone nitrogen is highly deshielded due to resonance and intramolecular hydrogen bonding with the C4-keto oxygen. Its broadness is characteristic of an exchangeable proton. |
| ~8.10 | d | ~2.0 | 1H, H-5 | This aromatic proton is deshielded by the C4-carbonyl group. It appears as a doublet due to meta-coupling with H-7 across the chlorine atom at C-6. |
| ~7.90 | d | ~2.0 | 1H, H-7 | This proton is ortho to one chlorine (C-8) and para to another (C-6), leading to significant deshielding. It shows meta-coupling to H-5. |
| ~7.00 | s | - | 1H, H-3 | This vinylic proton is a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent ester and the quinolone ring system. |
| ~3.90 | s | - | 3H, -OCH₃ | The methyl protons of the ester group are in a predictable, shielded environment, appearing as a sharp singlet. |
Carbon-13 (¹³C) NMR Spectroscopy
Principle & Causality: ¹³C NMR provides information on the carbon framework of a molecule. Like ¹H NMR, chemical shifts are dictated by the electronic environment. Carbons in electron-poor environments (e.g., carbonyls, carbons bonded to halogens) resonate downfield. As the natural abundance of ¹³C is low (~1.1%), ¹H-¹³C coupling is typically not observed in standard proton-decoupled spectra.
Experimental Protocol (Standard):
-
Use the same sample prepared for ¹H NMR analysis.
-
Acquire the spectrum on a 100 MHz (or higher) spectrometer with proton decoupling.
-
A larger number of scans is typically required due to the low sensitivity of the ¹³C nucleus.
Data Interpretation & Expected Spectrum: The molecule has 11 unique carbon atoms, and all should be visible in the spectrum.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | In-Depth Rationale |
|---|---|---|
| ~176.0 | C-4 (C=O) | The keto-carbonyl carbon is highly deshielded and appears at a characteristic low-field position. |
| ~164.0 | Ester (C=O) | The ester carbonyl is also significantly deshielded, typically appearing slightly upfield from a ketone. |
| ~145.0 | C-8a | A quaternary carbon at the ring junction, its shift is influenced by the adjacent nitrogen and chlorine-bearing carbon. |
| ~138.0 | C-4a | The second quaternary carbon at the ring junction, adjacent to the carbonyl group. |
| ~134.0 | C-6 | This carbon is directly attached to a chlorine atom, causing a significant downfield shift due to the inductive effect. |
| ~128.0 | C-8 | Also attached to a chlorine atom, this carbon is similarly deshielded. |
| ~126.0 | C-5 | An aromatic methine carbon, its shift is influenced by the surrounding ring system and substituents. |
| ~124.0 | C-7 | The second aromatic methine carbon. |
| ~115.0 | C-2 | The vinylic carbon attached to the ester group and nitrogen. |
| ~110.0 | C-3 | The vinylic methine carbon, appearing further upfield than the other sp² carbons. |
| ~53.0 | -OCH₃ | The aliphatic methyl carbon of the ester appears in a predictable upfield region. |
Infrared (IR) Spectroscopy
Principle & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is specific to the type of chemical bond and the functional group it resides in. This makes IR an excellent tool for identifying the presence or absence of key functional groups.
Experimental Protocol (Standard):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically in the 4000-400 cm⁻¹ range.[2][3]
Data Interpretation & Expected Spectrum: The IR spectrum provides direct evidence for the key functional groups present in the molecule.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | In-Depth Rationale |
|---|---|---|---|
| 3400-3200 (broad) | N-H Stretch | Amide/Pyridinone | The broadness is due to hydrogen bonding of the N-H group in the solid state. |
| ~3100-3000 | C-H Stretch | Aromatic/Vinylic | Characteristic stretching vibrations for sp² C-H bonds. |
| ~2960 | C-H Stretch | Aliphatic (Methyl) | Stretching vibration for the sp³ C-H bonds of the methyl ester. |
| ~1730 | C=O Stretch | Ester | A strong, sharp absorption characteristic of an α,β-unsaturated ester carbonyl. This is a key diagnostic peak. |
| ~1660 | C=O Stretch | Ketone (Amide I) | The C4-keto group has significant amide character due to the adjacent nitrogen. This strong band is typical for 4-quinolone systems.[4] |
| 1620-1550 | C=C/C=N Stretch | Aromatic Ring | Multiple bands corresponding to the stretching vibrations within the quinoline ring system. |
| ~1250 | C-O Stretch | Ester | The asymmetric C-O-C stretching of the ester group. |
| Below 850 | C-Cl Stretch | Aryl Halide | Carbon-chlorine stretching vibrations typically appear in the fingerprint region and confirm the presence of halogenation. |
Mass Spectrometry (MS)
Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecular ion, [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition. Tandem MS (MS/MS) involves fragmenting the molecular ion to provide structural information.
Experimental Protocol (Standard):
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water).
-
Infuse the solution into the ESI source.
-
Acquire data in positive ion mode.
-
Perform MS/MS analysis on the isolated parent ion to observe fragmentation.[5][6]
Data Interpretation & Expected Spectrum: The mass spectrum provides the molecular weight and, crucially, reveals the presence of the two chlorine atoms through a distinct isotopic pattern.
-
Molecular Ion ([M+H]⁺): The calculated monoisotopic mass is 271.9803 Da. The protonated ion [M+H]⁺ is expected at m/z 272.9876 .
-
Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, this results in a characteristic cluster of peaks:
-
[M+H]⁺: (both ³⁵Cl) - Highest abundance (base peak in the cluster).
-
[M+2+H]⁺: (one ³⁵Cl, one ³⁷Cl) - ~66% of the [M+H]⁺ intensity.
-
[M+4+H]⁺: (both ³⁷Cl) - ~10% of the [M+H]⁺ intensity. This 9:6:1 (approximate) ratio is an unambiguous indicator of a dichloro-substituted compound.
-
Table 4: Predicted Key Mass Fragments (ESI+)
| m/z (³⁵Cl₂) | Proposed Loss | Fragment Structure |
|---|---|---|
| 273 | [M+H]⁺ | Protonated parent molecule |
| 242 | -OCH₃ | Loss of the methoxy radical from the ester. |
| 214 | -COOCH₃ | Loss of the entire methyl carboxylate radical. |
| 214 | -OCH₃, -CO | Sequential loss of the methoxy radical and carbon monoxide. |
Conclusion
The collective application of ¹H NMR, ¹³C NMR, IR, and MS provides a robust and self-validating analytical package for the structural confirmation of this compound. ¹H and ¹³C NMR establish the complete carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of critical functional groups, including the distinct ester and keto-amide carbonyls. Finally, high-resolution mass spectrometry validates the elemental composition and unequivocally demonstrates the presence of two chlorine atoms through its characteristic isotopic signature. This integrated dataset is essential for ensuring material quality and serves as a foundational reference for researchers in synthetic and medicinal chemistry.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Li, Y., et al. (2024).
- Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
- Shenderovich, I. G., et al. (2006). The betainelike structure and infrared spectra of drugs of the fluoroquinolone group.
- Yashin, Y. I., et al. (2002). Infrared spectra and the structure of drugs of the fluoroquinolone group.
- Singh, R., et al. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences.
- Singh, R., et al. (n.d.). Synthesis and spectral characterization of fluoroquinolone-ofloxacin.
- Synblock. (n.d.). This compound.
- Rojas-Guevara, J. A., et al. (2023).
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- 2. ajabs.org [ajabs.org]
- 3. chemistryjournal.in [chemistryjournal.in]
- 4. researchgate.net [researchgate.net]
- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
1H NMR and 13C NMR analysis of Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Introduction
This compound (CAS No: 1065074-55-6) is a member of the quinolone class of heterocyclic compounds.[1] Quinolone scaffolds are of significant interest to the pharmaceutical and drug development sectors due to their presence in a wide array of biologically active molecules. The precise substitution pattern on the quinolone ring system is a critical determinant of a compound's pharmacological activity, making unambiguous structural verification an essential step in the research and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the definitive structure elucidation of such organic molecules. This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this specific dichloro-quinolone derivative. It moves beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating approach to structural confirmation.
Section 1: The Molecular and Electronic Framework
To accurately interpret the NMR spectra of this compound, one must first understand its molecular structure and the electronic influence of its constituent functional groups. The quinolone core is substituted with three key electron-withdrawing groups (EWGs): two chloro atoms at positions 6 and 8, and a carbonyl group at position 4. These groups, along with the inherent electron-withdrawing nature of the ring nitrogen, significantly deshield the nuclei within the molecule, causing their corresponding signals to appear at higher chemical shifts (downfield) in the NMR spectrum.
The methyl carboxylate group at the 2-position and the N-H proton at the 1-position further contribute to the unique electronic environment of the molecule. The IUPAC numbering for the quinolone ring system, which is critical for assignment, is shown below.
Caption: High-level workflow for NMR analysis.
Protocol for NMR Sample Preparation
The objective is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality. [2]
-
Weighing: Accurately weigh approximately 15 mg of this compound.
-
Causality: This amount provides sufficient concentration for a strong signal in both ¹H and ¹³C NMR experiments without causing issues with solubility or line broadening that can occur in overly concentrated samples. [3]2. Dissolution: Transfer the solid to a small, clean vial. Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent solvent for many polar organic molecules. The use of a deuterated solvent is essential to avoid a large, obscuring solvent signal in the ¹H NMR spectrum and to provide the deuterium signal required for the spectrometer's field-frequency lock. [4]3. Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
-
Filtration and Transfer: Draw the solution into a clean glass Pasteur pipette containing a small plug of cotton or glass wool at its tip. Transfer the filtered solution into a high-quality, clean 5 mm NMR tube.
-
Trustworthiness: This filtration step removes any suspended microparticulates that can severely disrupt the magnetic field homogeneity, leading to poor peak shape (shimming) and inaccurate data. [3]5. Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Protocol for NMR Data Acquisition
These parameters are starting points for a typical high-field NMR spectrometer (e.g., 400-500 MHz).
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal from the DMSO-d₆ solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm, centered around 6-7 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay is crucial for quantitative measurements. [5] * Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~220-240 ppm, centered around 110-120 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512 to 2048 scans, as the ¹³C nucleus is much less sensitive than ¹H. [6]
-
Protocol for NMR Data Processing
Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate an interpretable spectrum. [7][8]
-
Apodization (Window Function): Apply an exponential multiplication function to the FID.
-
Causality: This enhances the signal-to-noise ratio at the cost of a slight broadening of the peaks.
-
-
Fourier Transform (FT): Perform a Fourier transform on the apodized FID.
-
Causality: This fundamental step converts the time-domain signal (FID) into the frequency-domain spectrum (peaks vs. chemical shift). [9]3. Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely in the absorption mode (positive and symmetrical).
-
Trustworthiness: Accurate phasing is critical for correct peak integration and interpretation. [10]4. Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.
-
Trustworthiness: A flat baseline ensures that peak integrals are accurate and small peaks are not obscured. [11]5. Referencing: Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak should be set to 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR. [12]
-
Section 4: A Guide to Spectral Interpretation
With a properly processed spectrum in hand, the final step is the assignment of each signal to a specific nucleus in the molecule. This process is a logical deduction based on chemical shift, multiplicity (for ¹H), and integration (for ¹H).
-
¹H NMR Spectrum Analysis:
-
Identify the Solvent and Standard: Locate the residual DMSO peak at 2.50 ppm.
-
Locate Key Singlets: Identify the broad singlet far downfield (~12 ppm) corresponding to the N-H proton and the sharp singlets for the -OCH₃ (~3.9 ppm) and H3 (~6.6 ppm) protons. Their integration should be 1H, 3H, and 1H, respectively.
-
Analyze the Aromatic Region: Look for the two remaining signals between 7.8 and 8.2 ppm. These are H5 and H7. Both should appear as doublets with a small coupling constant (J-value) of approximately 2-3 Hz, which is characteristic of a four-bond meta-coupling in aromatic systems. This pattern confirms their 1,3-relationship on the benzene portion of the quinolone ring.
-
-
¹³C NMR Spectrum Analysis:
-
Identify Carbonyls: The two signals furthest downfield (~165-180 ppm) will correspond to the two carbonyl carbons (C4 and the ester C=O).
-
Identify Aromatic Carbons: The region between ~110-150 ppm will contain the signals for the 9 carbons of the quinolone ring system. Quaternary carbons (those without attached protons) will typically have weaker signals.
-
Identify the Methyl Carbon: The signal furthest upfield (~53 ppm) will be the methyl ester carbon.
-
Confirm with 2D NMR: For unambiguous assignment, especially in the crowded aromatic region, 2D NMR experiments are invaluable. * HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This would definitively link the ¹H signals for H3, H5, H7, and -OCH₃ to their corresponding ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. For example, the -OCH₃ protons should show a correlation to the ester carbonyl carbon, and the H5 proton should show correlations to C4, C4a, and C7, confirming the connectivity of the molecular fragments.
-
-
Conclusion
The comprehensive NMR analysis of this compound is a systematic process that integrates theoretical knowledge with rigorous experimental practice. By understanding the electronic influences of the substituents on the quinolone core, one can predict the spectral features with high accuracy. Following a self-validating workflow for sample preparation, data acquisition, and processing ensures the generation of high-fidelity data. Finally, a logical interpretation of the 1D spectra, ideally confirmed with 2D correlation experiments, allows for the unambiguous structural verification of the molecule. This detailed approach provides researchers and drug development professionals with the confidence required to advance their scientific programs.
References
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Title: NMR Data Processing Source: Wiley Online Library URL: [Link]
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Title: NMR Data Processing Source: Wiley-VCH URL: [Link]
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Title: N.M.R. Spectral Studies of Some Quinolone Derivatives. Part V. Further Studies of the Carbon-13 Magnetic Resonance Spectra of 2 Source: Spectrochimica Acta Part A: Molecular Spectroscopy URL: [Link]
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Title: Acquiring 1 H and 13 C Spectra Source: Royal Society of Chemistry URL: [Link]
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Title: Small molecule NMR sample preparation Source: University of Illinois Urbana-Champaign URL: [Link]
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Title: Sample Preparation Source: Michigan State University Max T. Rogers NMR Facility URL: [Link]
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Title: NMR Sample Preparation Guide Source: Scribd URL: [Link]
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Title: N.M.R. Spectral Studies of Some Quinolone Derivatives, Part IV. The Unique Effect of the 8-Substituent Source: Organic Magnetic Resonance URL: [Link]
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Title: 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati Source: Trade Science Inc. URL: [Link]
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Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]
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Title: State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide Source: National Institutes of Health (NIH) URL: [Link]
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A Senior Application Scientist's Guide to the X-ray Crystallography of Dichlorinated Quinoline Carboxylates
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The 'Why' of Structure in Drug Discovery
In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with activities spanning from antimalarial to anticancer.[1][2] The strategic addition of chlorine atoms to this scaffold profoundly influences its physicochemical properties—lipophilicity, metabolic stability, and target-binding affinity—making dichlorinated quinoline carboxylates a focal point in rational drug design.[3][4] However, to truly harness and engineer their potential, we must visualize their three-dimensional architecture at the atomic level.
This is where single-crystal X-ray crystallography becomes an indispensable tool. It is the gold standard for unambiguously determining molecular structure, providing the precise coordinates of atoms in space.[5] This guide moves beyond a simple recitation of protocols. As scientists, we know that the 'how' is meaningless without the 'why'. Herein, we will explore the causal links behind experimental choices, the logic of the crystallographic workflow, and the critical interpretation of the structural data for this specific class of halogenated compounds.
The Crystallographic Workflow: A Logical Progression
Determining the crystal structure of a dichlorinated quinoline carboxylate is a multi-stage process, beginning with a pure compound and ending with a validated 3D model. Each step is a critical link in a chain; a failure in one compromises the entire endeavor.
Caption: High-level workflow from compound synthesis to final structural analysis and deposition.
The Crucial First Step: Growing the Perfect Crystal
The entire experiment hinges on obtaining a single, well-ordered crystal of high quality. For dichlorinated quinoline carboxylates, this can be a significant bottleneck. The planar, relatively rigid nature of the quinoline core can promote π-stacking, but the dichloro-substituents introduce electronic and steric factors that complicate packing. Halogen atoms, particularly chlorine, can participate in a range of intermolecular interactions, including desirable halogen bonds and less predictable van der Waals contacts.[6][7]
Causality in Solvent Selection
The goal of crystallization is to guide molecules from a disordered state in solution to an ordered, crystalline lattice by slowly reaching a state of supersaturation.[8] The choice of solvent is therefore paramount. A good solvent will dissolve the compound when hot but not when cold. For halogenated aromatics, a multi-solvent system is often the most effective approach.
Field-Proven Insight: We often start with a ternary system, for example, Dichloromethane/Ethyl Acetate/Hexane.
-
Dichloromethane (DCM): A good initial solvent to fully dissolve the compound. Its high volatility helps in rapid concentration.
-
Ethyl Acetate: A more polar, less volatile co-solvent that can modulate solubility and participate in hydrogen bonding with the carboxylate group.
-
Hexane: A non-polar anti-solvent. Its slow introduction (often via vapor diffusion) gradually decreases the overall solubility of the compound, gently pushing it towards crystallization rather than amorphous precipitation.
Step-by-Step Protocol: Vapor Diffusion Crystallization
This technique is a workhorse for small organic molecules because it provides a slow, controlled approach to supersaturation.
-
Preparation: Dissolve 2-5 mg of the highly purified dichlorinated quinoline carboxylate in a minimal amount (0.2-0.5 mL) of a suitable solvent or solvent mixture (e.g., DCM/Ethyl Acetate) in a small, narrow vial (e.g., a 4mm NMR tube or a 1-dram vial).
-
Setup: Place this small vial inside a larger, sealable jar or beaker. Add 2-5 mL of a more volatile anti-solvent (e.g., Hexane or Pentane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Sealing: Seal the outer jar tightly. The anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial.
-
Incubation: Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for several days to weeks. Avoid vibrations.
-
Monitoring: Periodically inspect the vial for the formation of small, clear crystals with well-defined facets.
From Crystal to Computer: Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots, which are recorded on a detector.[9]
The Experiment: Data Collection Strategy
The crystal is rotated in the X-ray beam to collect a complete dataset, sampling the entire volume of diffraction.[9]
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) using a cryostream. This is critical because it minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data.
-
X-ray Source: The choice between a home source (e.g., Cu or Mo Kα) and a synchrotron depends on crystal size and quality. Synchrotron radiation is intensely bright and is essential for very small or weakly diffracting crystals.
-
Exposure Time & Frames: The strategy aims to maximize the signal-to-noise ratio for weak reflections without overloading the detector on strong reflections. Modern diffractometers and software can automate this optimization.
Data Processing: Unveiling the Raw Intensities
The raw images from the detector are computationally processed to yield a list of reflection indices (h,k,l) and their corresponding intensities.[10] This involves several key steps:
-
Indexing: Determining the unit cell dimensions and crystal lattice symmetry from the positions of the diffraction spots.
-
Integration: Measuring the intensity of each diffraction spot.[11]
-
Scaling and Merging: Placing all data on a common scale and merging symmetry-equivalent reflections. The agreement between these equivalent reflections is a powerful internal validation of data quality, often reported as the R-merge value.
Solving the Puzzle: Structure Solution and Refinement
The processed data gives us the intensities of the diffracted waves, but we lose the phase information. Determining the phases is known as the "phase problem," and for small molecules, it is typically solved using direct methods.[12]
Caption: The iterative cycle of structure refinement and validation.
Once an initial model is built, it is refined against the experimental data using least-squares methods.[13] The goal is to minimize the difference between the observed structure factor amplitudes (|F_obs|) derived from the data and the calculated amplitudes (|F_calc|) from the model. The quality of the final model is assessed by several metrics, most notably the R-factor (R1). An R1 value below 5% for high-quality small-molecule data indicates an excellent fit between the model and the experimental data.
Interpreting the Structure: A Case Study
Let's consider a hypothetical example, ethyl 2,4-dichloroquinoline-3-carboxylate, based on published data.[14][15] After successful structure determination, the crystallographic information is summarized in a standard table.
| Parameter | Value | Significance |
| Empirical Formula | C12H9Cl2NO2 | Confirms the chemical identity of the crystallized compound. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P21/c | Defines the specific symmetry operations within the unit cell.[16] |
| Unit Cell Dimensions | a, b, c (Å); β (°) | The dimensions of the fundamental repeating block of the crystal. |
| Volume (ų) | V | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Resolution (Å) | 0.83 | A measure of the level of detail in the electron density map. Lower numbers are better. |
| Final R1 [I>2σ(I)] | 0.045 | The residual factor indicating the agreement between the model and data (4.5%). Excellent for publication. |
| wR2 (all data) | 0.125 | A weighted R-factor calculated on all data. |
| Goodness-of-Fit (S) | 1.05 | Should be close to 1 for a good model and correct weighting scheme. |
Key Structural Insights
The true value of the structure lies in the analysis of its geometric and intermolecular features.
-
Molecular Conformation: In the known structure of ethyl 2,4-dichloroquinoline-3-carboxylate, the carboxylate group is nearly perpendicular to the quinoline ring, with a dihedral angle of 87.06 (19)°.[14][15] This conformation minimizes steric hindrance and has significant implications for how the molecule can fit into a protein's active site.
-
Intermolecular Interactions: While strong hydrogen bonds may be absent, the crystal packing is stabilized by a network of weaker interactions. In dichlorinated systems, halogen bonding (C-Cl···O or C-Cl···N) and π-π stacking are critical to observe.[17][18] For example, C—H···O interactions can link molecules into chains.[14] The presence and geometry of these interactions provide a blueprint for designing derivatives with improved solid-state properties or enhanced binding affinity.
Conclusion: Structure as the Bedrock of Design
X-ray crystallography of dichlorinated quinoline carboxylates is a rigorous but rewarding process. It provides the ultimate proof of molecular structure and offers unparalleled insight into the subtle conformational and intermolecular forces that govern molecular recognition and material properties. The detailed three-dimensional model obtained is not an endpoint but a starting point—a foundational piece of data that enables more intelligent, structure-based drug design and the development of novel therapeutic agents.
References
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El-Emam, A. A., et al. (2016). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1470–1472. Available at: [Link]
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Benbouzid, F., et al. (2022). Synthesis and Structural Analysis of a Novel Stable Quinoline Dicarbamic Acid: X-Ray Single Crystal Structure... Paper Archives. Available at: [Link]
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Read, R. J., & McCoy, A. J. (2016). X-ray data processing. Acta Crystallographica Section D: Structural Biology, 72(Pt 1), 13–24. Available at: [Link]
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Gour, H. (2007). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Chemical Biology. Available at: [Link]
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Wikipedia contributors. (2023). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Available at: [Link]
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Gilday, L. C., et al. (2015). The Halogen Bond. Chemical Reviews, 115(15), 7118–7195. Available at: [Link]
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Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-62. Available at: [Link]
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Kumar, R., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1836-1851. Available at: [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2130-2150. Available at: [Link]
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ResearchGate. (n.d.). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available at: [Link]
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Zajac, M., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. ACS Central Science, 4(8), 998-1005. Available at: [Link]
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Wang, W., et al. (2015). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. RSC Advances, 5(92), 75291-75309. Available at: [Link]
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Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Available at: [Link]
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Gorelik, T., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCrJ, 10(Pt 5), 558-566. Available at: [Link]
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Thomas, S. P., et al. (2011). Halogen Bonding in 2,5-Dichloro-1,4-benzoquinone: Insights from Experimental and Theoretical Charge Density Analysis. The Journal of Physical Chemistry A, 115(18), 4695-4704. Available at: [Link]
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University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]
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Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 249-265. Available at: [Link]
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ResearchGate. (2021). A beginner's guide to X-ray data processing. Available at: [Link]
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ResearchGate. (n.d.). The crystal structures of (a) 1,4-dichlorobenzene (14dClB) and (b).... Available at: [Link]
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California State University, Dominguez Hills. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19365. Available at: [Link]
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Kaur, M., et al. (2011). Quinoline: A versatile heterocyclic. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 2), 1-4. Available at: [Link]
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wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Available at: [Link]
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Thomas, S. P., et al. (2014). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. IUCrJ, 1(Pt 5), 341-350. Available at: [Link]
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Torset, M., et al. (2013). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 9, 2422-2427. Available at: [Link]
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An In-depth Technical Guide to the Solubility and Stability of Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a halogenated quinolone derivative, a class of compounds recognized for their broad spectrum of biological activities.[1][2] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this specific molecule, drawing upon established knowledge of similar quinolone structures.[3][4][5] It further outlines detailed, field-proven methodologies for experimentally determining these critical parameters, offering a self-validating framework for researchers.
Introduction: The Significance of Physicochemical Profiling
The journey of a drug candidate from discovery to clinical application is critically dependent on its molecular characteristics. Solubility directly influences bioavailability and the feasibility of different administration routes, while stability dictates storage conditions, shelf-life, and potential degradation pathways that could lead to loss of potency or the formation of toxic byproducts.[3] For this compound, the presence of two chlorine atoms on the quinolone core, a methyl ester group, and the 4-oxo-1,4-dihydroquinoline scaffold all contribute to its unique physicochemical profile.[2][6] This guide will delve into the anticipated behavior of this molecule and provide the experimental means to quantify it.
Predicted Solubility Profile: A Theoretical Framework
Based on the general principles of solubility for organic compounds and data on related quinolone derivatives, we can establish a foundational understanding of the solubility of this compound.
The quinolone core, with its capacity for hydrogen bonding and ionization, suggests some degree of aqueous solubility.[3][5] However, the presence of the dichloro substitutions and the methyl ester group introduces significant lipophilicity, which is expected to limit its solubility in aqueous media. Quinolone derivatives generally exhibit low solubility in water but show enhanced solubility in organic solvents, particularly polar aprotic solvents.[3][5]
Proposed Experimental Determination of Solubility
To quantitatively assess the solubility, a systematic approach using various solvents is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of the target compound.
Experimental Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing a fixed volume (e.g., 1 mL) of each test solvent.
-
Solvent Selection: A range of solvents with varying polarities should be tested. A suggested panel is provided in the table below.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples at high speed to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant.
-
Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Table 1: Proposed Solvents for Solubility Screening
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Aqueous Buffers | pH 2.0 (0.01 N HCl) | Low | Potential for protonation of the quinolone nitrogen. |
| pH 7.4 (Phosphate Buffer) | Very Low | Represents physiological pH. | |
| pH 9.0 (Borate Buffer) | Low | Potential for deprotonation. | |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding.[3][5] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions. |
| N,N-Dimethylformamide (DMF) | High | Strong dipole-dipole interactions. | |
| Acetonitrile | Moderate | Good general solvent for organic molecules. | |
| Non-Polar | Dichloromethane | Moderate to Low | "Like dissolves like" principle. |
| Hexanes | Very Low | Mismatch in polarity. |
Stability Profile and Forced Degradation Studies
Understanding the stability of this compound is crucial for identifying optimal storage conditions and predicting its degradation pathways. Forced degradation studies, where the compound is exposed to stress conditions, are essential for this purpose.[7][8][9]
Key Stress Conditions for Forced Degradation
The stability of the compound should be evaluated under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions.
Forced Degradation Experimental Design
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Protocol for Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition Application:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat at 60°C.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH and keep at room temperature. Quinolones can be susceptible to alkaline hydrolysis.[7][10]
-
Neutral Hydrolysis: Dilute the stock solution with water and heat at 60°C.
-
Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide and keep at room temperature.
-
Photostability: Expose the solution and solid compound to light as per ICH Q1B guidelines. Fluoroquinolones are known to be photosensitive.[4]
-
Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 80°C).
-
-
Time Point Sampling: Withdraw aliquots at predefined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples to stop the degradation reaction.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify and characterize any degradation products.
Anticipated Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized:
-
Hydrolysis of the Methyl Ester: Under both acidic and basic conditions, the methyl ester at the C-2 position is susceptible to hydrolysis, yielding the corresponding carboxylic acid.
-
Decarboxylation: Following hydrolysis, the resulting carboxylic acid may undergo decarboxylation, particularly under thermal stress.
-
Ring Opening: Extreme pH conditions could potentially lead to the opening of the quinolone ring system.
-
Photodegradation: The quinolone nucleus is a known chromophore, and photolytic stress may induce complex degradation pathways, potentially involving dehalogenation or other rearrangements.[4]
Table 2: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagents and Conditions | Potential Degradation Products | Rationale for Condition |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | Carboxylic acid derivative | Simulates acidic environments (e.g., stomach). |
| Basic Hydrolysis | 0.1 N NaOH, Room Temp | Carboxylic acid derivative, ring-opened products | Quinolones can be labile in basic media.[7][10] |
| Oxidative | 3% H₂O₂, Room Temp | N-oxides, hydroxylated species | Simulates oxidative stress. |
| Photolytic | ICH Q1B compliant light source | Dehalogenated products, complex rearrangements | Quinolone core is photosensitive.[4] |
| Thermal | 80°C (solid state) | Decarboxylated product (if ester is hydrolyzed) | Assesses stability during storage and transport. |
Conclusion and Future Directions
While specific experimental data for this compound is not extensively available in public literature, this guide provides a robust framework for its systematic evaluation. By applying the detailed protocols for solubility and stability testing, researchers can generate the critical data necessary for advancing this compound through the drug development pipeline. The insights gained from these studies will be instrumental in formulating a safe, stable, and efficacious drug product. It is recommended that all degradation products be structurally characterized using techniques such as NMR and high-resolution mass spectrometry to fully understand the stability profile of the molecule.
References
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- Scilit. (2018).
- ScienceOpen. (n.d.).
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- Chen, M., Wen, F., Wang, H., Zheng, N., & Wang, J. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(7), 1147–1154.
- ResearchGate. (2024). Chemical structure of 4-quinolone (1).
- Park, H. R., Kim, T. H., & Bark, K. M. (2002). Physicochemical properties of quinolone antibiotics in various environments. European Journal of Medicinal Chemistry, 37(6), 443-460.
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- ResearchGate. (n.d.). (PDF)
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Biological Activity Screening of Novel Quinoline Derivatives
An In-depth Technical Guide:
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The term 'scaffold' in medicinal chemistry refers to the core structure of a bioactive molecule, a framework upon which various functional groups can be built to optimize biological activity, selectivity, and pharmacokinetic properties.[1][2] The quinoline scaffold, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is recognized as a "privileged scaffold".[3] This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of pharmacological activities.[4][5][6]
Quinoline and its derivatives are integral to numerous approved drugs and have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[7][8] Their versatility arises from the rigid, planar structure which can interact with various biological targets, and the nitrogen atom which can participate in crucial hydrogen bonding with enzymes.[9] The synthetic tractability of the quinoline ring allows for extensive structural modifications, making it an ideal starting point for the development of novel therapeutic agents.[4][10] This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of newly synthesized quinoline derivatives, guiding researchers from initial high-throughput screening to preliminary preclinical profiling.
A Strategic Framework: The Tiered Screening Cascade
A successful drug discovery campaign relies on a logical, multi-tiered screening approach to efficiently identify promising compounds from a large library while minimizing resource expenditure. This "screening cascade" filters compounds through progressively more specific and complex assays. The rationale is to first "cast a wide net" with a high-throughput primary screen to identify general bioactivity, followed by more focused secondary and tertiary assays to elucidate the mechanism of action, spectrum of activity, and drug-like properties.
Caption: A generalized workflow for screening novel quinoline derivatives.
Part 1: Primary Screening - High-Throughput Cytotoxicity Assessment
The initial step for a library of novel quinoline derivatives, particularly those designed with anticancer potential, is a broad cytotoxicity screen.[11] This allows for the rapid identification of compounds that affect cell viability and proliferation. The MTT assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[12][13]
Protocol: MTT Assay for General Cytotoxicity
Principle: This assay quantitatively measures cellular metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan precipitate.[14][15] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of metabolically active (viable) cells.[13][14]
Materials:
-
Novel quinoline derivatives (dissolved in DMSO, stock concentration 10 mM)
-
Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light.[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (DMSO equivalent to the highest concentration used) and "untreated control".
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 570 nm or 590 nm using a microplate reader.[12]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value. Compounds with low micromolar or nanomolar IC₅₀ values are considered "hits" for further investigation.
Part 2: Secondary Screening - Elucidating the Spectrum of Activity
Hits from the primary screen are advanced to secondary assays to confirm their activity and begin to understand their biological function. Given the known pharmacology of quinolines, two logical and high-value paths are antimicrobial and anticancer mechanism-of-action studies.[7][17]
A. Antimicrobial Activity Screening
Many quinoline derivatives exhibit potent antibacterial and antifungal properties.[18][19] The agar well diffusion method is a standard, straightforward, and visually interpretable technique for initial antimicrobial screening.[20][21]
Protocol: Agar Well Diffusion Assay
Principle: This method relies on the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been uniformly seeded with a test microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.[20][22]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Positive control (e.g., Ciprofloxacin solution)
-
Negative control (e.g., DMSO)
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., to 0.5 McFarland standard).
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a uniform lawn.[22]
-
Well Creation: Aseptically punch wells into the agar using a sterile cork borer.[20]
-
Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test quinoline derivative solution (at a set concentration) into a well. Load the positive and negative controls into separate wells on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[23]
-
Zone Measurement: After incubation, measure the diameter (in mm) of the clear zone of inhibition around each well.
B. Anticancer Mechanism of Action: Kinase Inhibition
A primary mechanism by which quinoline derivatives exert anticancer effects is through the inhibition of protein kinases, which are critical enzymes in signaling pathways that drive cancer cell growth and proliferation.[24][25][26] Many quinolines function as ATP-competitive inhibitors, binding to the ATP pocket of kinases like Src, Pim-1, and receptor tyrosine kinases (EGFR, VEGFR).[24][27]
Caption: Quinoline derivatives often inhibit key kinases in oncogenic pathways.
Protocol: General Kinase Inhibition Assay (Luminescent)
Principle: Modern kinase assays are often performed in a high-throughput format using luminescence. A common format measures the amount of ATP remaining after a kinase reaction. The kinase uses ATP to phosphorylate its substrate; therefore, high kinase activity results in low ATP levels. A potent inhibitor will block ATP consumption, leading to a high ATP level, which is detected as a strong luminescent signal.
Materials:
-
Specific kinase of interest (e.g., recombinant human Src, Pim-1)
-
Kinase-specific substrate (e.g., a peptide)
-
Assay buffer (containing MgCl₂, DTT)
-
ATP solution
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
Positive control inhibitor (e.g., Staurosporine or a known specific inhibitor)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and test compounds in the assay buffer.
-
Reaction Setup: To each well of a 384-well plate, add the kinase, the specific substrate, and the test quinoline derivative at various concentrations.
-
Initiate Reaction: Start the enzymatic reaction by adding a defined concentration of ATP.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature or 30°C.
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescent ATP detection reagent. This reagent lyses the cells (if a cell-based assay) and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Luminescence Reading: Incubate for 10 minutes to stabilize the signal, then read the luminescence using a plate-based luminometer.
Data Analysis: The luminescent signal is directly proportional to the amount of ATP remaining and thus inversely proportional to kinase activity. Calculate percent inhibition relative to a "no inhibitor" control. Plotting percent inhibition versus compound concentration allows for the determination of an IC₅₀ value.
Part 3: Tertiary Screening - Profiling for Drug-Like Properties
Compounds that demonstrate potent and specific activity in secondary screens ('leads') must be evaluated for their pharmacokinetic properties. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are critical for identifying potential liabilities early, guiding chemical optimization, and predicting in vivo behavior.[28][29]
Key In Vitro ADME Assays:
-
Aqueous Solubility: Determines the solubility of a compound in physiological buffers, which is crucial for absorption. Kinetic and thermodynamic solubility assays are common.[30]
-
Metabolic Stability: Assesses how quickly a compound is metabolized by liver enzymes. This is typically done by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time.[30][31]
-
Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins like albumin. High binding can limit the free fraction of the drug available to act on its target.[30]
-
Cell Permeability (e.g., Caco-2 Assay): Uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) to predict intestinal absorption of orally administered drugs.[30]
-
CYP450 Inhibition: Evaluates whether the compound inhibits major cytochrome P450 enzymes (e.g., 3A4, 2D6), which is a primary cause of drug-drug interactions.[30]
Data Presentation and Interpretation
To facilitate comparison and decision-making, quantitative data from screening assays should be summarized in clear, structured tables.
Table 1: Sample Biological Activity Data for Novel Quinoline Derivatives
| Compound ID | Cytotoxicity (MCF-7) IC₅₀ (µM) | Antimicrobial (S. aureus) Zone of Inhibition (mm) | Kinase Inhibition (Src) IC₅₀ (µM) |
| QN-001 | 1.2 | 22 | 0.87 |
| QN-002 | 2.6 | 18 | 1.5 |
| QN-003 | >50 | 0 | >20 |
| QN-004 | 8.5 | 15 | 7.9 |
| Control | Varies | Varies | Varies |
This structured presentation allows researchers to quickly identify compounds with the most promising overall profile—for example, QN-001, which shows potent activity across all three assays.
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Deconvoluting the Targets of Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate: A Predictive In Silico Workflow
An In-Depth Technical Guide
Executive Summary
Foundational Landscape: The Compound and the Challenge
The Quinoline Moiety: A Privileged Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in drug discovery, renowned for its ability to interact with a wide array of biological targets.[1] Historically, quinoline derivatives like chloroquine and quinine have been pivotal in the fight against malaria, primarily by interfering with heme detoxification in the parasite's food vacuole.[2][5][6][7] More recently, their diverse pharmacological profile has been expanded to include potent anticancer, antibacterial, antiviral, and anti-inflammatory activities.[2][3][8][9] This versatility stems from the scaffold's rigid, planar structure and its capacity for diverse chemical modifications, which modulate its electronic and steric properties to achieve specific target interactions.
Profile: Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
The subject of our investigation, this compound (CAS No. 1065074-55-6)[10], is a distinct entity within this chemical class. Its structure features a 4-quinolone core, which is associated with DNA gyrase inhibition in antibacterial agents, and specific halogen substitutions (6,8-dichloro) that can significantly alter lipophilicity, metabolic stability, and target-binding affinity.
| Property | Value (Predicted) | Significance in Drug Discovery |
| Molecular Formula | C11H7Cl2NO3 | Defines the elemental composition and molecular weight. |
| Molecular Weight | 272.08 g/mol | Influences solubility, permeability, and diffusion properties. |
| LogP (Octanol-Water) | ~2.5 - 3.0 | Indicates lipophilicity; crucial for membrane permeability and target engagement. |
| Hydrogen Bond Donors | 1 | Potential for specific hydrogen-bonding interactions with a target. |
| Hydrogen Bond Acceptors | 4 | Multiple sites for forming hydrogen bonds with a receptor. |
| Rotatable Bonds | 1 | Low number suggests conformational rigidity, which can be favorable for binding. |
Table 1: Key physicochemical properties of the query compound, essential for interpreting its potential pharmacokinetic and pharmacodynamic behavior.
The Rationale for In Silico Target Prediction
A Dual-Pronged Computational Strategy
No single computational method is foolproof. Therefore, a robust target prediction strategy relies on the convergence of evidence from orthogonal approaches. We will employ a dual strategy combining ligand-based and structure-based methods. This increases the confidence in our predictions; a target identified by multiple, mechanistically different methods is a much stronger candidate for experimental follow-up.
Caption: High-level workflow for in silico target prediction.
Ligand-Based Methods: Guilt by Association
This approach operates on the "similar property principle": molecules with similar structures or physicochemical properties are likely to interact with similar biological targets.[13] These methods are invaluable when a high-resolution structure of the target is unavailable.
-
2D/3D Similarity Searching: The simplest method involves comparing the 2D fingerprint (a bit string representing structural features) or 3D shape of our query molecule to vast databases of compounds with known biological activities, such as ChEMBL.[14] High similarity to a known active molecule suggests our compound may share its target.
-
Pharmacophore Modeling: A pharmacophore is a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific target.[15] By analyzing a set of known active ligands for a target, a pharmacophore model can be built and used as a 3D query to screen for new molecules, like ours, that fit the model.[16]
Caption: Logic of structure-based reverse docking.
Detailed In Silico Experimental Protocols
This section provides step-by-step methodologies for the core computational experiments. The causality behind key choices is explained to ensure scientific rigor.
Protocol: Ligand Preparation (A Critical First Step)
Rationale: The quality of the input ligand structure directly determines the quality of the output predictions. An incorrect 3D structure or protonation state will lead to spurious results.
-
Obtain 2D Structure: Secure the 2D structure of this compound from a reliable source (e.g., PubChem, chemical vendor).
-
2D-to-3D Conversion: Use a computational chemistry tool (e.g., OpenBabel, MOE) to generate an initial 3D conformation.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to find a low-energy, stable conformer. This step ensures that bond lengths and angles are physically realistic.
-
Protonation State Assignment: This is a critical substep. The ionization state of the molecule at physiological pH (typically ~7.4) must be correctly assigned, as it governs the potential for electrostatic and hydrogen-bonding interactions. Use a pKa prediction tool (e.g., MarvinSketch, MOE) to determine the most likely protonation state. For the 4-quinolone scaffold, the nitrogen in the pyridine ring is a key site to consider.
Protocol: Ligand-Based Target Fishing using Similarity
Rationale: This method rapidly identifies low-hanging fruit by leveraging the vast, curated data in public bioactivity databases. [14]
-
Database Selection: Choose a comprehensive, publicly available database such as ChEMBL, which links chemical structures to experimental bioactivity data. [14]2. Similarity Metric: Select the Tanimoto coefficient as the similarity metric for comparing 2D molecular fingerprints (e.g., ECFP4). A Tanimoto score ranges from 0 (no similarity) to 1 (identical molecules).
-
Execution:
-
Generate the ECFP4 fingerprint for the prepared 3D structure of the query compound.
-
Submit this fingerprint to the similarity search tool within the ChEMBL interface.
-
Set a similarity threshold (e.g., Tanimoto > 0.7) to retrieve molecules with a high degree of structural resemblance.
-
-
Analysis of Results:
-
Examine the retrieved molecules and their annotated primary targets.
-
Look for enrichment: are multiple similar molecules hitting the same target or target family? This strengthens the hypothesis.
-
Compile a list of putative targets based on this analysis.
-
| Putative Target | Most Similar ChEMBL Ligand | Tanimoto Score | Reported Ligand Activity |
| DNA Gyrase Subunit A | CHEMBLXXXX1 | 0.85 | IC50 = 50 nM |
| Topoisomerase II | CHEMBLXXXX2 | 0.81 | IC50 = 120 nM |
| PI3-Kinase Delta | CHEMBLXXXX3 | 0.76 | Ki = 250 nM |
| c-Met Kinase | CHEMBLXXXX4 | 0.72 | IC50 = 400 nM |
Table 2: Example output from a ligand-based similarity search. High scores against known inhibitors of DNA Gyrase and Topoisomerase suggest these as primary hypotheses.
Protocol: Structure-Based Reverse Molecular Docking
Rationale: This method physically simulates the binding of the ligand to numerous proteins, providing an energy-based ranking of potential interactions. It is complementary to ligand-based methods as it does not depend on the existence of known, similar ligands. [13][17]
-
Target Library Preparation:
-
Select a curated set of high-quality protein crystal structures. A non-redundant subset of the PDB is often used. Define binding sites for each, typically based on co-crystallized ligands or pocket prediction algorithms.
-
-
Docking Software: Utilize a well-validated docking program like AutoDock Vina, known for its speed and accuracy. [17]3. Execution:
-
Prepare the ligand file in the required format (e.g., PDBQT), which includes atomic charges and rotatable bond information. [18][19] * Prepare each receptor file, also in PDBQT format.
-
Define a search space (a "grid box") around the binding site for each target protein.
-
Systematically dock the prepared ligand into the search space of every protein in the library using the vina executable.
-
-
Analysis and Filtering:
-
Rank the targets based on the predicted binding affinity (the most negative score is best).
-
Crucial Self-Validation Step: Inspect the binding poses of the top-ranked hits. A plausible pose should exhibit meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with key residues in the binding pocket. Discard hits with high scores but nonsensical binding modes.
-
Cross-reference top hits with the list generated from the ligand-based search. Targets appearing on both lists are of the highest priority.
-
| Target (PDB ID) | Binding Affinity (kcal/mol) | Biological Function | Convergence with Ligand-Based? |
| DNA Gyrase A (5CDQ) | -10.2 | Bacterial DNA replication | Yes |
| Topoisomerase II (1ZXM) | -9.8 | Human DNA replication | Yes |
| c-Src Kinase (2SRC) | -9.5 | Signal transduction | No |
| B-Raf Kinase (4YHT) | -9.3 | Signal transduction | No |
| PI3-Kinase Delta (4XE0) | -9.1 | Cell signaling | Yes |
Table 3: Example output from a reverse docking screen. The strong convergence of top-ranked docking hits with results from the similarity search elevates their priority.
From Data to Hypothesis: Target Prioritization and Validation
Consolidating the Evidence
The final computational step involves synthesizing the data from all in silico experiments into a single, ranked list of target hypotheses.
| Rank | Target Hypothesis | Supporting Evidence | Rationale for Prioritization |
| 1 | DNA Gyrase / Topoisomerase II | High Tanimoto similarity (0.8+); Top-ranked docking scores (<-9.5 kcal/mol); Known target class for 4-quinolones. | Strong convergence of orthogonal methods; well-established mechanism for the scaffold. |
| 2 | PI3-Kinase Family | Moderate Tanimoto similarity (0.76); Favorable docking score (-9.1 kcal/mol). | Convergence of methods; therapeutically relevant cancer/inflammation target. |
| 3 | c-Src / B-Raf Kinases | Strong docking scores (<-9.3 kcal/mol); No ligand-based evidence. | Structure-based hit only; requires higher burden of proof but represents potential novelty. |
Table 4: A consolidated and prioritized list of target hypotheses. This table forms the direct bridge between computational prediction and experimental planning.
The Mandate for Experimental Validation
-
Biochemical Assays:
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm a direct physical interaction between the compound and a purified target protein and determine the binding affinity (KD).
-
Enzyme Inhibition Assays: For predicted enzyme targets (e.g., kinases, DNA gyrase), in vitro assays should be performed to measure the compound's inhibitory activity (IC50). [20]2. Cell-Based Assays:
-
Target Engagement Assays: Methods like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its intended target within a live cell.
-
Phenotypic Assays: If the compound is predicted to inhibit a kinase in a cancer-related pathway, its effect on the proliferation of relevant cancer cell lines should be tested. [22]This links target engagement to a functional cellular outcome.
-
Conclusion
The deconvolution of molecular targets for a novel compound like this compound is a complex but solvable challenge. By implementing a rigorous and multi-pronged in silico strategy that combines the predictive power of ligand-based and structure-based methods, we can efficiently navigate the vast space of the human proteome. This guide outlines a self-validating workflow where the convergence of computational evidence provides a robust framework for generating high-confidence, testable hypotheses. This approach not only accelerates the pace of discovery but also focuses precious experimental resources on the most promising avenues, ultimately bridging the gap between a promising molecule and a potential therapeutic.
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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Dichloro-Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[1] Among this diverse chemical family, dichloro-quinoline compounds have emerged as particularly potent agents with a wide spectrum of biological effects, including anticancer, antimicrobial, and antiviral activities.[2][3][4] This technical guide, born from extensive research and in-field application, provides a comprehensive exploration of the multifaceted mechanisms of action employed by these intriguing molecules. We will delve into the core experimental methodologies used to elucidate these mechanisms, offering not just procedural steps but the critical scientific rationale that underpins each experimental design. Our aim is to equip researchers and drug development professionals with the knowledge and practical insights necessary to navigate the complexities of characterizing the biological activity of dichloro-quinoline compounds.
Part 1: The Anticancer Mechanisms of Dichloro-Quinoline Compounds
The anticancer activity of dichloro-quinoline derivatives is a primary focus of current research, with a multitude of studies highlighting their potent cytotoxic effects against various cancer cell lines.[5][6] These compounds exert their anticancer effects through a variety of intricate mechanisms, often targeting multiple cellular processes simultaneously. This multi-pronged attack complicates the development of resistance and enhances their therapeutic potential. The principal anticancer mechanisms can be broadly categorized into: direct interaction with DNA, inhibition of key cellular enzymes, and modulation of critical signaling pathways.
Direct DNA Interaction: The Intercalation Hypothesis
One of the well-established mechanisms of action for many quinoline derivatives is their ability to intercalate into the DNA double helix.[7][8] This process involves the insertion of the planar aromatic quinoline ring between the base pairs of DNA, leading to a distortion of the helical structure. This structural alteration can interfere with essential cellular processes such as DNA replication and transcription, ultimately triggering cell death.
To investigate DNA intercalation, a series of biophysical techniques are employed. UV-Visible spectroscopy is a primary tool to observe changes in the absorption spectrum of the compound upon binding to DNA. Fluorescence spectroscopy, particularly competitive binding assays with a known intercalator like ethidium bromide (EtBr), provides strong evidence of an intercalative binding mode. A decrease in the fluorescence of the EtBr-DNA complex upon addition of the test compound suggests displacement of EtBr, indicative of intercalation.
Objective: To determine if a dichloro-quinoline compound intercalates with DNA by measuring the displacement of ethidium bromide.
Materials:
-
Calf Thymus DNA (ct-DNA)
-
Ethidium Bromide (EtBr) solution
-
Dichloro-quinoline compound stock solution (in DMSO or appropriate solvent)
-
Tris-HCl buffer (pH 7.4)
-
Fluorometer
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of ct-DNA in Tris-HCl buffer. Determine the concentration by measuring the absorbance at 260 nm.
-
Prepare a stock solution of EtBr in Tris-HCl buffer.
-
Prepare a working solution of the dichloro-quinoline compound at various concentrations.
-
-
Formation of the DNA-EtBr Complex:
-
In a quartz cuvette, mix the ct-DNA solution and EtBr solution in Tris-HCl buffer to achieve a final concentration that gives a stable and measurable fluorescence signal.
-
Incubate the mixture at room temperature for 10-15 minutes to allow for the formation of the DNA-EtBr complex.
-
-
Fluorescence Measurement:
-
Measure the initial fluorescence intensity of the DNA-EtBr complex. The excitation wavelength is typically around 520 nm, and the emission is measured around 600 nm.
-
-
Titration with Dichloro-Quinoline Compound:
-
Add increasing concentrations of the dichloro-quinoline compound to the cuvette containing the DNA-EtBr complex.
-
After each addition, incubate for 5 minutes to allow for equilibration.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the dichloro-quinoline compound concentration. A significant decrease in fluorescence intensity indicates the displacement of EtBr from the DNA, suggesting an intercalative binding mode.
-
Inhibition of Key Cellular Enzymes: The Topoisomerase Poisoning Strategy
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[9] Quinoline derivatives have been identified as potent inhibitors of both topoisomerase I and II.[10][11] These compounds can act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA, which leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.
The standard method to assess topoisomerase inhibition is the DNA relaxation assay. Topoisomerase I relaxes supercoiled plasmid DNA, and inhibitors prevent this relaxation. Similarly, topoisomerase II decatenates kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, and inhibitors block this activity. The different forms of DNA (supercoiled, relaxed, linear, and catenated) can be separated and visualized by agarose gel electrophoresis.
Objective: To determine the inhibitory effect of a dichloro-quinoline compound on the decatenation activity of human topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Assay buffer (containing ATP)
-
Dichloro-quinoline compound stock solution
-
Etoposide (positive control)
-
Proteinase K
-
Loading buffer
-
Agarose gel electrophoresis system
Step-by-Step Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, kDNA, and the desired concentration of the dichloro-quinoline compound or etoposide.
-
Include a control reaction with no inhibitor and a negative control with no enzyme.
-
-
Enzyme Addition and Incubation:
-
Add human topoisomerase II to each reaction tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.[11]
-
-
Reaction Termination:
-
Stop the reaction by adding SDS to a final concentration of 1%.
-
Add proteinase K to digest the enzyme and incubate at 37°C for 30 minutes.[11]
-
-
Agarose Gel Electrophoresis:
-
Add loading buffer to each sample.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Catenated kDNA will remain in the loading well, while decatenated minicircles will migrate into the gel. Inhibition of topoisomerase II activity is indicated by the persistence of catenated kDNA in the well.
-
Modulation of Critical Signaling Pathways
Dichloro-quinoline compounds can also exert their anticancer effects by interfering with various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Key pathways affected include those regulated by protein kinases.
Many quinoline derivatives have been shown to be potent inhibitors of various protein kinases, such as c-Met, Epidermal Growth Factor Receptor (EGFR), and the PI3K/Akt/mTOR pathway, which are often hyperactivated in cancer.[5][12]
In vitro kinase assays are fundamental for determining the direct inhibitory effect of a compound on a specific kinase. These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide or protein. The amount of phosphorylation can be quantified using various methods, including radiometric assays (using ³²P-ATP) or fluorescence/luminescence-based assays.
Objective: To determine the IC50 value of a dichloro-quinoline compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Specific substrate peptide/protein
-
ATP
-
Kinase assay buffer
-
Dichloro-quinoline compound stock solution
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Step-by-Step Methodology:
-
Assay Setup:
-
In a multi-well plate, add the kinase, substrate, and varying concentrations of the dichloro-quinoline compound in the kinase assay buffer.
-
Include control wells (no inhibitor, no enzyme).
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, using non-linear regression analysis.
-
A common outcome of the various mechanisms of action of dichloro-quinoline compounds is the induction of programmed cell death (apoptosis) and autophagy.
Apoptosis is routinely assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[13][14] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). Autophagy can be monitored by observing the conversion of LC3-I to LC3-II (LC3 turnover) by Western blotting.[15] An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a dichloro-quinoline compound.
Materials:
-
Cancer cell line
-
Dichloro-quinoline compound
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Binding buffer
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in a multi-well plate and treat with various concentrations of the dichloro-quinoline compound for a specified time (e.g., 24, 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells) and wash with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.[16]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Dichloro-quinoline compounds can also induce cell cycle arrest at different phases (G0/G1, S, or G2/M), preventing cancer cells from dividing.[6]
Cell cycle analysis is performed by staining the DNA of fixed cells with a fluorescent dye like propidium iodide (PI) and analyzing the DNA content by flow cytometry.[17] The amount of fluorescence is directly proportional to the amount of DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Objective: To determine the effect of a dichloro-quinoline compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
Dichloro-quinoline compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment and Fixation:
-
Treat cells with the dichloro-quinoline compound for a desired time.
-
Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation: A Case Study with 7-Chloroquinoline Derivatives
To illustrate the potent anticancer activity of dichloro-quinoline compounds, the following table summarizes the IC50 values of several 7-chloroquinoline derivatives against different human cancer cell lines.
| Compound | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| Compound 3 | 23.39 | 23.39 | 50.03 |
| Compound 6 | >100 | 27.26 | >100 |
| Compound 9 | 21.41 | 21.41 | 21.41 |
| Data sourced from a study on the biological evaluation of 7-chloroquinoline derivatives.[4] |
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the complex processes involved, the following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by dichloro-quinoline compounds and a typical experimental workflow.
Caption: Inhibition of the EGFR/PI3K/Akt signaling pathway by dichloro-quinoline compounds.
Sources
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- 2. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 3. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and analysis of potential DNA intercalators containing quinoline-glucose hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. topogen.com [topogen.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. vet.cornell.edu [vet.cornell.edu]
Methodological & Application
The Doebner-von Miller Synthesis of Substituted Quinolines: Application Notes and Protocols for the Modern Laboratory
Introduction: A Time-Honored Route to a Privileged Scaffold
The quinoline nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the classical methods for its construction, the Doebner-von Miller reaction stands as a versatile and enduring strategy for the synthesis of substituted quinolines.[3][4] First described in the 1880s, this reaction, also known as the Skraup-Doebner-von Miller synthesis, involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[3][4] Its continued relevance in both academic and industrial settings is a testament to its utility in accessing a diverse range of quinoline derivatives.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the Doebner-von Miller synthesis. We will delve into the mechanistic intricacies of the reaction, offer detailed, field-proven protocols for the preparation of substituted quinolines, and provide a thorough troubleshooting guide to navigate the common challenges associated with this powerful synthetic tool.
Mechanistic Insights: A Fragmentation-Recombination Pathway
The mechanism of the Doebner-von Miller reaction has been the subject of considerable debate over the years. While a definitive, universally accepted mechanism for all substrate combinations remains elusive, compelling evidence from isotopic labeling studies supports a fragmentation-recombination pathway, particularly when α,β-unsaturated ketones are employed.[3][4][5] The key steps are as follows:
-
Michael Addition: The reaction is initiated by a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.
-
Fragmentation: The resulting adduct can then fragment into an imine and a saturated carbonyl compound.[3]
-
Recombination: These fragments then recombine via an aldol-type condensation to generate a new, larger α,β-unsaturated imine.
-
Cyclization: This is followed by an intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate.
-
Aromatization: The final step is the oxidation of the dihydroquinoline to the corresponding aromatic quinoline. An external oxidizing agent is sometimes required, though in many cases, an intermediate anil or the α,β-unsaturated carbonyl compound itself can act as the oxidant.
Visualizing the Doebner-von Miller Reaction
To further elucidate the reaction pathway, the following diagram illustrates the key steps of the Doebner-von Miller synthesis.
Caption: Key mechanistic steps of the Doebner-von Miller reaction.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative substituted quinolines. These have been designed to be self-validating, with clear instructions for reaction setup, monitoring, work-up, and purification.
Protocol 1: Synthesis of 2-Methylquinoline
This protocol details the synthesis of 2-methylquinoline from aniline and crotonaldehyde.
Materials and Equipment:
-
Round-bottom flask with reflux condenser and mechanical stirrer
-
Addition funnel
-
Heating mantle
-
Aniline (freshly distilled)
-
Concentrated Hydrochloric Acid (HCl)
-
Crotonaldehyde
-
Toluene
-
Concentrated Sodium Hydroxide (NaOH) solution
-
Dichloromethane or Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux.
-
Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of 2,4-Dimethylquinoline
This protocol describes the synthesis of 2,4-dimethylquinoline from aniline and acetone, where the α,β-unsaturated carbonyl is formed in situ.
Materials and Equipment:
-
Round-bottom flask with a dropping funnel and mechanical stirrer
-
Oil bath
-
Distillation apparatus
-
Aniline (dry)
-
Acetone
-
Sodium metal
-
Copper powder
-
Vacuum distillation apparatus
Procedure:
-
Preparation of Acetone-Anil Intermediate:
-
In a round-bottom flask, add aniline and concentrated hydrochloric acid.
-
Heat the mixture to 170-175°C in an oil bath with vigorous stirring.
-
Slowly add acetone through a dropping funnel over a 4-hour period, maintaining a slow distillation rate.
-
After the addition is complete, cool the reaction mixture and distill under vacuum to isolate the crude acetone-anil.
-
-
Synthesis of 2,4-Dimethylquinoline:
-
In a separate round-bottom flask, add a small amount of copper powder to sodium metal pieces and dry aniline.
-
Heat the mixture to reflux and slowly add the previously prepared acetone-anil.
-
The decomposition of the anil to 2,4-dimethylquinoline and methane will occur over 2-6 hours.
-
After the reaction is complete, cool the mixture.
-
-
Purification: The crude 2,4-dimethylquinoline can be purified by vacuum distillation.[6]
Quantitative Data Summary
The yields of the Doebner-von Miller reaction are highly dependent on the specific substrates and reaction conditions employed. The following table provides a summary of representative yields for the synthesis of various quinoline derivatives.
| Quinoline Derivative | Aniline Reactant | α,β-Unsaturated Carbonyl | Catalyst/Conditions | Yield (%) | Reference |
| 2-Methylquinoline | Aniline | Crotonaldehyde | HCl, reflux | Moderate to Good | |
| 2,4-Dimethylquinoline | Aniline | Acetone (in situ) | Sodium, Copper powder, heat | 89% (from anil) | [6] |
| Substituted Quinolines | Substituted Anilines | Aromatic/Aliphatic α,β-Unsaturated Aldehydes | Ag(I)-exchanged Montmorillonite K10, solvent-free, heat | 42-89% |
Troubleshooting and Optimization: A Scientist's Guide to Success
Even with a robust protocol, challenges can arise in the laboratory. This section addresses common issues encountered during the Doebner-von Miller synthesis and provides actionable solutions.
Issue 1: Significant Tar and Polymeric Byproduct Formation
-
Symptom: The reaction mixture becomes a thick, dark, intractable tar, leading to difficult product isolation and low yields.
-
Causality: This is one of the most common side reactions and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.
-
Solutions:
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound, thus favoring the desired reaction over polymerization.
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce its self-polymerization.
-
Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. A comparative study of different Brønsted and Lewis acids can help identify the optimal balance between reaction rate and side product formation.
-
Control Reaction Temperature: The reaction often requires heating, but excessive temperatures can promote polymerization. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
-
Issue 2: Presence of Dihydroquinoline or Tetrahydroquinoline Impurities
-
Symptom: The final product is contaminated with partially hydrogenated quinoline derivatives, which can be difficult to separate from the desired aromatic product.
-
Causality: The final step of the synthesis is the oxidation of a dihydroquinoline intermediate. If the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, these hydrogenated byproducts can be isolated.
-
Solutions:
-
Choice and Stoichiometry of Oxidizing Agent: Common oxidizing agents include nitrobenzene or arsenic acid. Ensure a stoichiometric excess of the oxidant is used to drive the reaction to completion.
-
Optimize Reaction Time and Temperature: The oxidation step may require prolonged reaction times or higher temperatures to go to completion. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they may be oxidized in a separate step using a suitable oxidizing agent like DDQ or MnO₂.
-
Issue 3: Low Yield with Substituted Anilines
-
Symptom: Using an aniline with electron-withdrawing or strong electron-donating groups results in a very low yield.
-
Causality: The electronic properties of the substituents on the aniline ring significantly impact the reaction. Electron-withdrawing groups deactivate the ring towards electrophilic cyclization, while strong electron-donating groups can lead to increased side reactions.
-
Solutions:
-
Careful Optimization: A systematic variation of the acid catalyst, solvent, and temperature is crucial when working with substituted anilines.
-
Consider Alternative Synthetic Routes: For challenging substrates, alternative quinoline syntheses such as the Friedländer, Combes, or Gould-Jacobs reactions may provide cleaner products and higher yields.
-
Conclusion: A Versatile Tool for Modern Synthesis
The Doebner-von Miller reaction, despite its century-old origins, remains a powerful and relevant method for the synthesis of substituted quinolines. By understanding its mechanism, carefully controlling reaction conditions, and being prepared to troubleshoot common issues, researchers can effectively harness this reaction to access a wide range of valuable heterocyclic compounds. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel molecules for applications in medicine, materials science, and beyond.
References
-
Jeena, V., & Ramasamy, A. K. (2016). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. Retrieved from [Link]
-
Heravi, M. M., Asadi, S., & Azarakhshi, F. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Current Organic Synthesis, 11(5), 701-731. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved from [Link]
-
Sharma, R., Kour, P., & Kumar, A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. Retrieved from [Link]
-
chemeurope.com. (n.d.). Doebner-Miller reaction. Retrieved from [Link]
-
Das, S. (2017). Doebner-Miller reaction and applications. Slideshare. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ACETONE-ANIL AND 2,4-DIMETHYLQUINOLINE. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Doebner-von Miller Synthesis. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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Application Notes and Protocols: Antimicrobial Susceptibility Testing of Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Introduction
The relentless rise of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of new therapeutic agents. Quinolones, a class of synthetic antibacterial agents, have long been a cornerstone in treating various bacterial infections.[1][2] Their mechanism of action, the inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV, disrupts DNA replication and leads to bacterial cell death.[3][4][5] Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a novel quinolone derivative (Figure 1) with a chemical structure suggesting potential antimicrobial activity. As with any new investigational compound, rigorous and standardized evaluation of its efficacy against a panel of clinically relevant bacteria is a critical first step.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial susceptibility testing (AST) of this compound. The protocols described herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity, reproducibility, and comparability across different laboratories.[6][7]
Figure 1: Chemical Structure Molecular Formula: C₁₁H₇Cl₂NO₃ Molecular Weight: 272.08 g/mol CAS No.: 1065074-55-6[8]
I. Foundational Principles of Quinolone Action & Resistance
Quinolone antibiotics function by forming a ternary complex with the bacterial type II topoisomerase (either DNA gyrase or topoisomerase IV) and the bacterial DNA.[4] This complex traps the enzyme in a state where it has cleaved the DNA, but is prevented from re-ligating the strands, leading to an accumulation of double-stranded DNA breaks and subsequent cell death.[3] The specific substitutions on the quinolone core, such as those at the C7 position, are known to play a primary role in the drug's interaction with the enzyme-DNA complex and its overall potency.[3][9]
Bacterial resistance to quinolones can emerge through several mechanisms, most commonly through mutations in the genes encoding the target enzymes (gyrA, gyrB, parC, parE), which reduces the binding affinity of the drug.[2][4][5] Other mechanisms include the overexpression of efflux pumps that actively remove the drug from the cell, or decreased drug uptake due to modifications in cell wall porins.[2][5] Therefore, when evaluating a new quinolone derivative, it is crucial to test it against a diverse panel of organisms, including well-characterized resistant strains.
II. Essential Pre-analytical Considerations
Accurate and reproducible AST results begin with meticulous preparation of the investigational compound and the bacterial inoculum.
Compound Preparation and Solubilization
Due to the hydrophobic nature of many quinolone derivatives, proper solubilization is critical.
-
Solvent Selection : Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of synthetic compounds for in vitro assays.[10] It is essential to determine the maximum tolerable concentration of the chosen solvent for the bacterial strains being tested, as the solvent itself can exhibit antimicrobial properties at higher concentrations. A solvent toxicity control should always be included in the assays.
-
Stock Solution Preparation :
-
Accurately weigh a precise amount of this compound.
-
Dissolve in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL or ~36.75 mM).
-
Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Working Solutions : On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate sterile broth medium to achieve the final desired concentrations for the assay.
Bacterial Strains and Inoculum Preparation
The selection of bacterial strains is paramount for a comprehensive evaluation. The panel should include:
-
Gram-positive and Gram-negative reference strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™).[11]
-
Clinically relevant isolates with known resistance mechanisms (e.g., methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), extended-spectrum β-lactamase (ESBL)-producing Enterobacterales).[12]
Standardized Inoculum Preparation (CLSI/EUCAST Method):
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube of sterile saline (0.85% NaCl) or Tryptic Soy Broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for E. coli.
-
This standardized suspension must be used within 15 minutes of preparation to ensure the correct bacterial density in the final assay.
III. Core Protocols for Antimicrobial Susceptibility Testing
The following protocols are the gold standards for determining the in vitro activity of a new antimicrobial agent.
Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13] This is the reference method recommended by both CLSI and EUCAST.[14]
Methodology:
-
Plate Preparation : Aseptically dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate. Note that specific fastidious organisms may require different media, such as Mueller-Hinton agar with 5% defibrinated horse blood and 20 mg/L β-NAD.
-
Compound Dilution :
-
Add 50 µL of the prepared working solution of this compound (at 2x the highest desired final concentration) to the first well of each row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard 50 µL from the last well to ensure all wells have a final volume of 50 µL.
-
-
Inoculation :
-
Dilute the standardized 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of this diluted inoculum to each well of the microtiter plate. The final volume in each well will be 100 µL.
-
-
Controls :
-
Growth Control : A well containing only broth and the bacterial inoculum (no compound).
-
Sterility Control : A well containing only broth (no compound, no bacteria).
-
Solvent Control : A well containing broth, bacteria, and the highest concentration of the solvent (e.g., DMSO) used in the assay.
-
-
Incubation : Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results : The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed with the naked eye.
Data Presentation: Example MIC Table
| Bacterial Strain | Gram Stain | Key Resistance Profile | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus ATCC® 29213™ | Positive | Wild-Type | 0.5 | 0.25 |
| MRSA ATCC® 43300™ | Positive | Methicillin-Resistant | 1 | 8 |
| E. coli ATCC® 25922™ | Negative | Wild-Type | 0.125 | 0.015 |
| K. pneumoniae (ESBL) | Negative | ESBL-Producer | 0.25 | 16 |
| P. aeruginosa ATCC® 27853™ | Negative | Wild-Type | 2 | 0.5 |
Agar Disk Diffusion (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of the antimicrobial's activity. It is widely used in clinical laboratories for routine testing.
Methodology:
-
Plate Preparation : Use Mueller-Hinton Agar (MHA) plates with a depth of 4.0 ± 0.5 mm. Ensure the agar surface is dry before inoculation.
-
Inoculation : Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension. Remove excess liquid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Disk Application :
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of this compound.
-
Aseptically place the disks onto the inoculated agar surface. Ensure firm contact with the agar.
-
Place disks of control antibiotics (e.g., ciprofloxacin) on the same plate for comparison.
-
-
Incubation : Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results : Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
Data Presentation: Example Zone of Inhibition Table
| Bacterial Strain | This compound Zone Diameter (mm) | Ciprofloxacin (5 µg disk) Zone Diameter (mm) |
| S. aureus ATCC® 29213™ | 22 | 25 |
| E. coli ATCC® 25922™ | 28 | 32 |
| P. aeruginosa ATCC® 27853™ | 18 | 24 |
Agar Dilution
Agar dilution is another method for MIC determination and is particularly useful for testing multiple bacterial strains simultaneously.[13]
Methodology:
-
Plate Preparation : Prepare a series of MHA plates, each containing a different, known concentration of this compound. This is done by adding the compound to the molten agar before pouring the plates. A control plate with no compound is also prepared.
-
Inoculation : Spot-inoculate the prepared bacterial suspensions (adjusted to ~10⁴ CFU per spot) onto the surface of each agar plate.
-
Incubation : Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Reading Results : The MIC is the lowest concentration of the compound that completely inhibits the growth of the organism at the inoculation spot.
IV. Quality Control and Data Validation
Adherence to stringent quality control (QC) is non-negotiable for ensuring the validity of AST results.
-
Reference Strains : Always include standard QC strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213) in every batch of tests.[11][14]
-
Acceptable Ranges : The MIC values or zone diameters for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST for the control antibiotics used.[11][15] If QC results are out of range, the entire batch of tests must be considered invalid and repeated.
-
Purity Checks : Perform a purity check by subculturing the inoculum from the growth control well or a colony from the agar plate onto a blood agar plate to confirm the absence of contamination.
-
Media and Reagents : All media, reagents, and antibiotic disks must be stored under recommended conditions and used within their expiration dates.
V. Visualizing Experimental Workflows
Diagrams help clarify the sequence and logic of experimental protocols.
Broth Microdilution Workflow
Caption: Workflow for MIC determination via broth microdilution.
Disk Diffusion Workflow
Caption: Workflow for the agar disk diffusion susceptibility test.
VI. Conclusion
The protocols outlined in this guide provide a standardized framework for the initial in vitro characterization of this compound. By meticulously following these established methodologies, researchers can generate high-quality, reliable, and comparable data on the compound's antimicrobial spectrum and potency. These results are foundational for subsequent stages of drug development, including mechanism of action studies, toxicity assessments, and preclinical evaluations. The consistent application of these standards ensures scientific integrity and contributes to the global effort to discover and develop new treatments to combat antimicrobial resistance.
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
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Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanism of action of and resistance to quinolones. Journal of Antimicrobial Chemotherapy, 69(12), 3148–3161. [Link]
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Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]
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Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
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Li, X., et al. (2025). Synthesis and antimicrobial evaluation of novel quaternary quinolone derivatives with low toxicity and anti-biofilm activity. European Journal of Medicinal Chemistry, 291, 117591. [Link]
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European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (n.d.). EUCAST. [Link]
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Chen, Y. L., et al. (2001). Synthesis and antibacterial evaluation of certain quinolone derivatives. Journal of Medicinal Chemistry, 44(14), 2374–2377. [Link]
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Li, Q., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry. [Link]
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Fuchs, P. C., et al. (1987). Conditions affecting the results of susceptibility testing for the quinolone compounds. Diagnostic Microbiology and Infectious Disease, 6(3), 223–233. [Link]
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Patel, K., et al. (2014). Design, synthesis, molecular docking, and antibacterial evaluation of some novel flouroquinolone derivatives as potent antibacterial agent. BioMed Research International, 2014, 897187. [Link]
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Nishimura, Y., et al. (1988). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 31(4), 798–805. [Link]
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Application Notes and Protocols for Evaluating the Anticancer Activity of Quinolones
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the anticancer activity of quinolone derivatives. This document outlines the scientific rationale behind key assays, provides detailed step-by-step protocols, and offers insights into data interpretation.
Introduction: The Emergence of Quinolones as Anticancer Agents
Initially developed as antibacterial agents, quinolones have garnered significant attention for their potential as anticancer therapeutics.[1][2] Their mechanism of action in cancer cells is primarily attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3][4] This inhibition leads to DNA double-strand breaks, subsequently triggering cell cycle arrest and apoptosis (programmed cell death).[5][6] Furthermore, various quinolone derivatives have been shown to target other critical cellular processes, including microtubule dynamics, protein kinase signaling pathways, and the induction of reactive oxygen species (ROS), highlighting their multifaceted anticancer potential.[7][8][9]
This guide provides a suite of robust cell-based assays to comprehensively characterize the anticancer properties of novel quinolone compounds. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific rigor.
Core Assays for Anticancer Activity Assessment
A systematic evaluation of a potential anticancer agent involves a tiered approach, starting from broad cytotoxicity screening to more detailed mechanistic studies. The following assays represent a core workflow for characterizing the anticancer effects of quinolones.
Figure 1: A typical workflow for the evaluation of quinolone anticancer activity.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10] This assay is a fundamental first step in screening for the cytotoxic potential of quinolone derivatives.[11][12]
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
Quinolone stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[10]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinolone compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the quinolone at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Data Analysis:
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability |
| Untreated Control | 0 | 1.25 | 100% |
| Vehicle Control | 0 (DMSO) | 1.23 | 98.4% |
| Quinolone X | 1 | 1.05 | 84.0% |
| Quinolone X | 10 | 0.62 | 49.6% |
| Quinolone X | 50 | 0.15 | 12.0% |
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of untreated control) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Unraveling the Mechanism of Cell Death: Apoptosis Assays
Apoptosis is a key mechanism by which anticancer drugs induce cell death.[15] Several assays can be used to detect the different stages of apoptosis.[16]
2.2.1. Annexin V/Propidium Iodide (PI) Staining for Early and Late Apoptosis
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[17] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[18]
Figure 2: Principle of apoptosis detection using Annexin V and PI staining.
Protocol: Annexin V/PI Staining by Flow Cytometry
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells after treatment, including the supernatant containing any detached cells.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Assessing Antiproliferative Effects: Cell Cycle Analysis
Many anticancer agents, including quinolones, exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle.[5] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19]
Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)[20]
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10⁶ cells.
-
Wash with PBS and centrifuge.
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.[19]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.[20]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Data Analysis:
| Cell Cycle Phase | DNA Content | Expected % in Control | Expected % in Treated |
| Sub-G1 | < 2n | Low | Increased (apoptotic cells) |
| G0/G1 | 2n | High | May decrease |
| S | 2n to 4n | Moderate | May change |
| G2/M | 4n | Low-Moderate | Increased (G2/M arrest) |
An accumulation of cells in a specific phase (e.g., G2/M) after treatment with a quinolone suggests cell cycle arrest at that checkpoint.[5]
Evaluating Impact on Metastatic Potential: Migration and Invasion Assays
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis.[21] Assays that measure these processes are crucial for evaluating the comprehensive anticancer potential of quinolones.
2.4.1. Wound Healing (Scratch) Assay
This is a straightforward method to study collective cell migration.[22] A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is monitored over time.
Protocol: Wound Healing Assay
Procedure:
-
Seed cells in a 6-well plate and grow to confluence.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium with the quinolone compound at a non-lethal concentration.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the wound area at each time point to quantify cell migration.
2.4.2. Transwell Invasion Assay (Boyden Chamber)
This assay assesses the invasive potential of cells through an extracellular matrix (ECM) barrier.[21][23] Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with a layer of Matrigel (an ECM substitute). The lower chamber contains a chemoattractant. The number of cells that invade through the Matrigel and migrate to the lower side of the membrane is quantified.[23]
Figure 3: Schematic of a Transwell invasion assay.
Advanced Mechanistic Assays
To further elucidate the specific molecular targets of quinolones, more advanced assays can be employed.
DNA Damage Assays
Given that topoisomerase II inhibition is a primary mechanism of quinolones, directly assessing DNA damage is critical.
-
Comet Assay (Single Cell Gel Electrophoresis): This sensitive technique detects DNA strand breaks in individual cells. Damaged DNA fragments migrate further in an electric field, creating a "comet tail" whose length and intensity correlate with the extent of DNA damage.[24][25]
-
γH2AX Staining: Phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest cellular responses to DNA double-strand breaks. Immunofluorescent staining for γH2AX foci provides a quantitative measure of DNA damage.[24][26]
Tubulin Polymerization Assay
Some quinolone derivatives have been found to interfere with microtubule dynamics.[7][8] An in vitro tubulin polymerization assay can determine if a compound inhibits or enhances the assembly of purified tubulin into microtubules. This is often measured by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.[27][28]
Reactive Oxygen Species (ROS) Detection
Increased production of ROS can contribute to the anticancer activity of some drugs. Cellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[29][30][31]
Conclusion
The suite of cell-based assays described in these application notes provides a robust framework for the preclinical evaluation of quinolone derivatives as potential anticancer agents. By systematically assessing cytotoxicity, mechanism of cell death, effects on cell proliferation and metastasis, and specific molecular targets, researchers can build a comprehensive profile of their compounds of interest. This multi-faceted approach is essential for identifying promising candidates for further development in the fight against cancer.
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Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. (n.d.). PubMed Central. Retrieved from [Link]
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In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. (2019, June 13). Frontiers in Cell and Developmental Biology. Retrieved from [Link]
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Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved from [Link]
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The most recent updates on the anticancer potential of fluoroquinolones: a mini review. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (n.d.). PubMed. Retrieved from [Link]
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Apoptosis assays for quantifying the bioactivity of anticancer drug products. (n.d.). PubMed. Retrieved from [Link]
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Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024, November 20). RSC Publishing. Retrieved from [Link]
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Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review. (n.d.). MDPI. Retrieved from [Link]
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Choosing an Apoptosis Detection Assay. (2021, August 3). Biocompare. Retrieved from [Link]
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Cytoskeleton. Retrieved from [Link]
-
DNA Damage by Anticancer Agents and Its Repair: Mapping in Cells at the Subgene Level With Quantitative Polymerase Chain Reaction. (n.d.). PubMed. Retrieved from [Link]
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Assaying cell cycle status using flow cytometry. (n.d.). PubMed Central. Retrieved from [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). NIH. Retrieved from [Link]
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Cell Cycle Tutorial Contents. (n.d.). The University of Edinburgh. Retrieved from [Link]
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MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]
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Tubulin Polymerization Assay. (n.d.). Bio-protocol. Retrieved from [Link]
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Production and Detection of Reactive Oxygen Species ROS in Cancers. (2011, April 11). JoVE. Retrieved from [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PubMed Central. Retrieved from [Link]
-
Production and Detection of Reactive Oxygen Species (ROS) in Cancers. (2025, August 6). ResearchGate. Retrieved from [Link]
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Strategies for the evaluation of DNA damage and repair mechanisms in cancer. (n.d.). PubMed Central. Retrieved from [Link]
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DNA Damage Assays. (n.d.). Champions Oncology. Retrieved from [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). NIH. Retrieved from [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. (n.d.). PubMed. Retrieved from [Link]
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Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview. (2022, June 20). YouTube. Retrieved from [Link]
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Evaluation of pharmacodynamic responses to cancer therapeutic agents using DNA damage markers. (n.d.). AACR Journals. Retrieved from [Link]
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Novel fluoroquinolone analogs as anticancer agents. (2024, November 20). News-Medical.Net. Retrieved from [Link]
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Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022, March 3). MDPI. Retrieved from [Link]
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Evaluating In Vitro DNA Damage Using Comet Assay. (2017, June 30). JoVE. Retrieved from [Link]
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Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2019, October 17). JoVE. Retrieved from [Link]
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Reactive oxygen species in cancer: Current findings and future directions. (n.d.). PubMed Central. Retrieved from [Link]
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High-Throughput Screening of Quinoline Compound Libraries: A Guide to Assay Development, Execution, and Hit Validation
Application Note & Protocol
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] Its chemical tractability and privileged structure make it a fertile ground for the discovery of novel drug candidates. High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large libraries of quinoline derivatives, identifying compounds that modulate biological targets or cellular phenotypes.[2][3][4] This guide offers a comprehensive framework for researchers, scientists, and drug development professionals on conducting a successful HTS campaign for quinoline compound libraries. We delve into the critical aspects of assay development, statistical validation, protocol execution, and the crucial downstream processes of hit confirmation and validation, ensuring a robust and efficient path from primary screen to lead identification.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
Quinoline, a fused aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a vital pharmacophore in modern medicine.[5] This nitrogen-containing scaffold is not only prevalent in natural products but has also been extensively utilized by medicinal chemists to develop a multitude of clinically approved drugs.[6][7]
Key Therapeutic Areas for Quinoline-Based Drugs:
-
Antimalarials: The 4-aminoquinoline core is the backbone of iconic drugs like Chloroquine and Amodiaquine.[7][8]
-
Antibacterials: Fluoroquinolones, such as Ciprofloxacin and Levofloxacin, are broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase.[7]
-
Anticancer Agents: Many modern kinase inhibitors targeting signaling pathways crucial for cancer progression, such as those involving c-Met, EGF, and VEGF receptors, feature a quinoline core.[6]
-
Other Applications: Quinoline derivatives have also found use as anti-inflammatory, antiviral, and antipsychotic agents, highlighting the scaffold's remarkable versatility.[1][5]
The quinoline nucleus's unique electronic properties and the ability to readily modify its structure at multiple positions allow for the creation of vast and structurally diverse compound libraries, making it an ideal candidate for HTS-based discovery campaigns.[1]
The High-Throughput Screening Workflow
An HTS campaign is a systematic, multi-stage process designed to identify and validate active compounds from large chemical libraries. Success is predicated on a robust workflow that integrates biology, chemistry, automation, and data science.[9]
Primary Hit Identification
-
Data Normalization: Raw data from each plate is normalized. A common method is to define the average of the negative (DMSO) controls as 0% activity and the average of the positive controls as 100% activity.
-
Hit Selection: A "hit" is defined as a compound that produces a signal beyond a certain statistical threshold. A widely used method is to select compounds with an activity greater than three times the standard deviation (SD) of the negative controls. [10][11]
Hit Confirmation and Dose-Response
Primary hits must be re-tested to confirm their activity. [12]This step is crucial to eliminate errors from the primary screen.
-
Re-synthesis or Re-order: Whenever possible, hits should be confirmed using a freshly synthesized or newly ordered powder sample to rule out issues with the original library sample.
-
Dose-Response Curves: Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point serial dilution) to determine their potency. [13]The resulting dose-response curve is used to calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which are key metrics for ranking compound potency.
Secondary and Orthogonal Assays
The final step in hit validation is to test the compounds in different, often more physiologically relevant, assays. [14]The purpose is twofold:
-
Eliminate False Positives: To identify compounds that interfere with the primary assay technology (e.g., autofluorescent compounds) rather than the biological target. [12]* Confirm Mechanism of Action: To verify that the compound's activity is due to interaction with the intended target. For example, if the primary screen was a cell-based assay for apoptosis, a secondary assay could be a biochemical screen against a specific caspase enzyme. [15] Compounds that pass this rigorous validation cascade are considered "validated hits" and become the starting point for medicinal chemistry efforts in the hit-to-lead optimization phase. [16]
Conclusion
The high-throughput screening of quinoline libraries is a powerful strategy for identifying novel chemical matter for drug discovery programs. The success of such a campaign is not merely a function of automation and scale, but is built upon a foundation of meticulous assay development, stringent statistical validation, and a logical, multi-step hit confirmation process. By understanding the unique properties of the quinoline scaffold, anticipating potential challenges like autofluorescence, and adhering to the principles outlined in this guide, researchers can significantly increase the probability of discovering robust and meaningful lead compounds for the next generation of therapeutics.
References
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- BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
- Danaher Life Sciences. (n.d.). Secondary Assays for Pharmacokinetics & Toxicity Screening.
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- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- ResearchGate. (n.d.). Chemical structures of (a) quinoline containing drugs and clinical....
- NIH. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR - PMC.
- BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery.
- PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
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- Southern Research. (n.d.). High-Throughput Screening & Discovery.
- (2024). Review of new quinoline compounds and their pharmacological effects.
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- (2023). On HTS: Z-factor.
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- NIH. (n.d.). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC.
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- YouTube. (2025). What Is Assay Development In Drug Discovery? - Chemistry For Everyone.
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- ResearchGate. (n.d.). High-throughput screening (HTS) confirmation rate analysis. (A) Primary....
- NIH. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual.
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- (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery.
- Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
- Oxford Academic. (2016). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening | Briefings in Bioinformatics.
- NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual.
- Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
- BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays.
- ResearchGate. (2020). (PDF) A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
- Nuvisan. (n.d.). Tailored high-throughput screening solutions for identifying potent hits.
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Application Notes and Protocols: Molecular Docking of Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate with Target Proteins
Introduction: Rationale and Scientific Context
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] Derivatives of the 4-oxo-1,4-dihydroquinoline-2-carboxylate core, in particular, have been the subject of significant investigation for their therapeutic potential. This application note provides a detailed protocol for the in silico investigation of Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate using molecular docking.
While specific biological data for this exact molecule is emerging, the known anticancer activities of structurally related quinoline derivatives provide a strong rationale for exploring its interactions with validated cancer-related protein targets. For instance, various quinoline derivatives have demonstrated inhibitory effects against key proteins in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Topoisomerase II.[1][3][4] Molecular docking serves as a powerful computational tool to predict the binding affinity and interaction patterns of this small molecule with these protein targets, thereby guiding lead optimization and structure-activity relationship (SAR) studies.[5]
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step workflow for conducting and interpreting molecular docking studies.
Experimental Design: A Strategic Overview
Our molecular docking workflow is designed to be a self-validating system, incorporating rigorous preparation of both the ligand and the target proteins, followed by a robust docking and analysis procedure.
Figure 1: High-level workflow for the molecular docking study.
Part 1: Ligand and Protein Preparation
The accuracy of molecular docking is heavily dependent on the quality of the input structures. This section details the meticulous preparation of both the ligand and the selected protein targets.
Ligand Preparation: this compound
The initial 2D structure of the ligand needs to be converted into a 3D conformation with an optimized geometry and appropriate charges for docking.
Protocol:
-
2D Structure Generation: Draw the chemical structure of this compound using chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization:
-
Charge Calculation and File Format Conversion:
-
Calculate partial atomic charges (e.g., Gasteiger charges). This is a crucial step for accurately simulating electrostatic interactions.[8]
-
Save the prepared ligand in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.[9]
-
Target Protein Preparation
For this study, we will focus on three well-validated cancer targets. The following table summarizes the selected proteins and their corresponding PDB entries.
| Target Protein | PDB ID | Rationale for Selection | Resolution (Å) |
| Epidermal Growth Factor Receptor (EGFR) Kinase Domain | 1M17 | A key target in non-small cell lung cancer; many quinoline-based inhibitors target EGFR.[3] | 2.60 |
| Human Topoisomerase IIα | 4FM9 | An essential enzyme for DNA replication and a target for numerous anticancer drugs. | 2.90 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase Domain | 2XIR | A critical mediator of angiogenesis, a hallmark of cancer. Quinolines are known to inhibit VEGFR2.[4] | 1.50 |
Protocol:
-
PDB File Retrieval: Download the crystal structures of the target proteins from the RCSB Protein Data Bank (PDB).
-
Protein Cleaning and Preparation:
-
Load the PDB file into a molecular visualization tool like UCSF Chimera or Discovery Studio Visualizer.[6]
-
Remove all non-essential molecules, including water, co-crystallized ligands, and ions, unless they are known to be critical for the protein's structural integrity or binding activity.
-
If the crystal structure contains multiple chains (homo- or hetero-oligomers), select a single chain for the docking study unless the biological unit is a dimer and the binding site is at the interface.
-
-
Adding Hydrogens and Assigning Charges:
-
Add polar hydrogen atoms to the protein structure. Most crystal structures do not include hydrogens.[8]
-
Assign partial atomic charges (e.g., Kollman charges) to all atoms in the protein.
-
-
File Format Conversion: Save the prepared protein structure in the PDBQT format for use with AutoDock Vina.
Figure 2: Detailed workflow for ligand and protein preparation.
Part 2: Molecular Docking Protocol using AutoDock Vina
AutoDock Vina is a widely used and robust software for molecular docking due to its speed and accuracy.
Protocol:
-
Grid Box Definition:
-
The grid box defines the three-dimensional search space for the docking simulation. It should encompass the entire binding site of the target protein.
-
To define the grid box, you can use the co-crystallized ligand (if present in the original PDB file) as a reference to determine the center and dimensions of the box. Alternatively, binding pocket prediction tools can be used.
-
Record the center coordinates (x, y, z) and the size of the box in each dimension (Å).
-
-
Configuration File Creation:
-
Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.
-
The configuration file should include:
-
receptor = protein.pdbqt
-
ligand = ligand.pdbqt
-
out = results.pdbqt
-
center_x, center_y, center_z (coordinates of the grid box center)
-
size_x, size_y, size_z (dimensions of the grid box)
-
exhaustiveness (controls the thoroughness of the search; a value of 8 is the default, but higher values can increase accuracy at the cost of computation time).
-
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input: vina --config conf.txt --log results.log.
-
Vina will perform the docking and generate an output file (results.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
-
Part 3: Analysis and Interpretation of Docking Results
The output of a docking simulation provides a wealth of information that requires careful analysis to derive meaningful biological hypotheses.
Binding Affinity (Docking Score)
-
AutoDock Vina provides a binding affinity score in kcal/mol. A more negative score indicates a stronger predicted binding affinity.
-
These scores are useful for ranking different poses of the same ligand or for comparing different ligands docked to the same protein.
-
It is generally accepted that docking scores more negative than -6.0 kcal/mol suggest a reasonable binding affinity, while scores below -10.0 kcal/mol indicate a strong interaction.
Table of Expected Results (Hypothetical):
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| EGFR | -9.5 to -11.0 | Met793, Leu718, Gly796 |
| Topoisomerase II | -8.0 to -9.5 | Asp551, Arg552 |
| VEGFR2 | -9.0 to -10.5 | Cys919, Asp1046, Glu885 |
Binding Pose and Interactions
-
Visualize the docked poses using software like PyMOL or Discovery Studio Visualizer. The top-ranked pose (lowest binding energy) is typically the most important to analyze.
-
Analyze the non-covalent interactions between the ligand and the protein's active site residues. Key interactions to look for include:
-
Hydrogen bonds: These are strong, directional interactions that are critical for binding specificity.
-
Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.
-
Pi-pi stacking: Interactions between aromatic rings.
-
Salt bridges: Electrostatic interactions between charged groups.
-
Sources
- 1. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 1065074-55-6 | this compound - Synblock [synblock.com]
- 7. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate as a Chemical Probe for Dihydroorotate Dehydrogenase (DHODH)
Introduction: Unraveling Pyrimidine Metabolism with a Potent Chemical Probe
Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, a fundamental cellular process supplying the necessary building blocks for DNA and RNA synthesis.[1] DHODH catalyzes the rate-limiting oxidation of dihydroorotate to orotate, making it an essential enzyme for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. Consequently, DHODH has emerged as a high-value therapeutic target for a range of diseases, from cancer to autoimmune disorders and viral infections.[1][2]
Chemical probes are indispensable tools in chemical biology and drug discovery, enabling the interrogation of protein function and the validation of therapeutic targets in a cellular context. An ideal chemical probe should be potent, selective, and cell-permeable, allowing for the precise modulation of its target's activity.
Herein, we present Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate as a potent and selective chemical probe for studying the biological roles of DHODH. Structurally, it belongs to the quinoline-4-carboxylic acid class of compounds, which are well-documented as inhibitors of DHODH.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this chemical probe, detailing its mechanism of action, experimental protocols, and data interpretation.
Physicochemical Properties of the Chemical Probe
A thorough understanding of the probe's properties is crucial for its effective application.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 1065074-55-6 | [3] |
| Molecular Formula | C₁₁H₇Cl₂NO₃ | [3] |
| Molecular Weight | 272.08 g/mol | [3] |
| Purity | ≥98% | [3] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Proposed Mechanism of Action: A Cell-Permeable Prodrug Approach
We propose that this compound functions as a cell-permeable prodrug, or "pro-probe." The methyl ester moiety enhances its lipophilicity, facilitating passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the ester, unmasking the active carboxylic acid. This carboxylic acid is the key pharmacophore that binds to the active site of DHODH, inhibiting its enzymatic activity. The carboxylate group is postulated to form crucial interactions with key residues in the DHODH binding pocket, such as Arginine 136 (R136) and Glutamine 47 (Q47), effectively blocking the binding of the endogenous substrate, dihydroorotate.[1][2]
Caption: Proposed mechanism of action for the chemical probe.
Experimental Protocols
The following protocols provide a framework for utilizing this compound to investigate DHODH function.
Protocol 1: In Vitro DHODH Enzymatic Inhibition Assay
This assay directly measures the inhibitory potency of the compound on recombinant human DHODH.
Principle: The activity of DHODH can be monitored by the reduction of a dye, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. Inhibition of DHODH results in a decreased rate of DCIP reduction.
Materials:
-
Recombinant human DHODH
-
This compound
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Decylubiquinone
-
Assay Buffer: 100 mM HEPES, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100, pH 8.0
-
96-well microplate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the probe in DMSO. Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
85 µL of Assay Buffer
-
1 µL of the serially diluted compound solution (or DMSO for control)
-
5 µL of 2 mM DCIP
-
5 µL of 2 mM Decylubiquinone
-
Incubate for 5 minutes at room temperature.
-
-
Initiate Reaction: Add 4 µL of 10 mM DHO to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the plate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Normalize the velocities to the DMSO control and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the in vitro DHODH inhibition assay.
Protocol 2: Cell-Based Proliferation Assay
This assay determines the effect of the probe on the growth of cancer cell lines that are sensitive to DHODH inhibition.
Materials:
-
Human cancer cell line (e.g., HCT-116, MIA PaCa-2)
-
Complete cell culture medium
-
This compound
-
Cell proliferation reagent (e.g., resazurin, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the probe in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the probe at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement: Add the cell proliferation reagent according to the manufacturer's instructions and measure the signal (fluorescence or luminescence) with a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the probe concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) value.
Protocol 3: Pyrimidine Rescue Experiment
This is a critical validation experiment to confirm that the observed anti-proliferative effects are due to the inhibition of the de novo pyrimidine synthesis pathway.
Procedure:
-
Follow the procedure for the Cell-Based Proliferation Assay (Protocol 2).
-
Co-treatment: In a parallel set of wells, co-treat the cells with the chemical probe and an excess of uridine (e.g., 100 µM). Uridine can be salvaged by the cells to produce pyrimidines, bypassing the need for the de novo pathway.
-
Data Analysis: If the anti-proliferative effect of the probe is rescued (i.e., cell viability is restored) in the presence of uridine, it strongly supports that the probe's mechanism of action is through the inhibition of DHODH.
Caption: Logic of the pyrimidine rescue experiment.
Data Interpretation and Expected Results
-
In Vitro Assay: The probe is expected to exhibit potent inhibition of DHODH, with an IC₅₀ value in the low nanomolar to micromolar range.
-
Proliferation Assay: A dose-dependent decrease in cell proliferation is expected in sensitive cell lines. The GI₅₀ value will provide a measure of the probe's cellular potency.
-
Rescue Experiment: A significant rightward shift in the dose-response curve in the presence of uridine is the expected outcome, confirming the on-target effect of the probe.
Selectivity and Off-Target Considerations
While the quinoline-4-carboxylic acid scaffold is known for its interaction with DHODH, it is essential to consider potential off-target effects. The corresponding carboxylic acid, 6,8-dichloro-4-quinolinol-3-carboxylic acid, has been reported to possess antioxidant and radical-scavenging properties.[4] Researchers should be aware of this and, if necessary, employ counter-screens or orthogonal approaches to confirm that the observed biological effects are primarily due to DHODH inhibition.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in in vitro assay | Enzyme instability, substrate degradation | Ensure proper storage of reagents. Prepare fresh solutions. Optimize assay conditions (e.g., incubation time, enzyme concentration). |
| Low cellular potency (high GI₅₀) | Poor cell permeability, rapid efflux, low esterase activity in the cell line used | Use a different cell line. Increase incubation time. Confirm probe stability in culture medium. |
| Incomplete rescue with uridine | Off-target toxicity, insufficient uridine concentration | Test a higher concentration of uridine. Evaluate for general cytotoxicity at high probe concentrations. |
Conclusion
This compound is a valuable chemical probe for the scientific community investigating the intricacies of pyrimidine metabolism and the therapeutic potential of DHODH inhibition. Its cell-permeable nature and potent inhibitory activity, once hydrolyzed to the corresponding carboxylic acid, make it a powerful tool for cell-based studies. By following the detailed protocols and guidelines presented in this document, researchers can confidently employ this probe to dissect the role of DHODH in health and disease.
References
-
Ladds, M. J., van Leeuwen, T., & Drummond, C. J. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(15), 6644-6669. Available at: [Link]
-
Chen, Y., et al. (2023). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. International Journal of Molecular Sciences, 24(13), 10769. Available at: [Link]
-
Sykes, M. L., et al. (2016). Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia. ACS Medicinal Chemistry Letters, 7(12), 1162-1167. Available at: [Link]
-
Phillips, M. A., et al. (2019). Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors. ACS Infectious Diseases, 5(10), 1734-1744. Available at: [Link]
-
Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. Available at: [Link]
-
Teng, C. M., et al. (2010). Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA. European Journal of Medicinal Chemistry, 45(8), 3453-3459. Available at: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 1065074-55-6 | this compound - Synblock [synblock.com]
- 4. Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Quinoline Synthesis Technical Support Center: A Guide to Overcoming Low Yields
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields in their quinoline synthesis protocols. Quinolines are a vital class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals and functional materials. However, their synthesis can be fraught with challenges, leading to frustratingly low yields and complex purification processes.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during common quinoline synthesis reactions. The advice herein is grounded in established chemical principles and field-proven insights to help you navigate the intricacies of these powerful synthetic methods.
Section 1: Troubleshooting Low Yields in Classical Quinoline Syntheses
This section delves into the most common named reactions for quinoline synthesis, offering solutions to prevalent problems that lead to diminished yields.
The Skraup Synthesis
The Skraup synthesis is a classic method for producing quinolines from the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3] A primary challenge with this reaction is its often violent and exothermic nature, which can lead to significant charring and low yields.[4][5]
Question: My Skraup reaction is extremely vigorous, difficult to manage, and results in a significant amount of tar. How can I improve this?
Answer: The violent exotherm is a known safety and yield concern in the Skraup synthesis. This is primarily due to the dehydration of glycerol to acrolein, which then undergoes a series of exothermic reactions.[3]
Causality and Strategic Intervention:
The key to a successful Skraup synthesis lies in moderating the reaction rate. Uncontrolled, the reaction temperature can escalate, leading to polymerization and decomposition of starting materials and intermediates, manifesting as tar formation.
Troubleshooting Protocol:
-
Employ a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is a well-established technique to tame the reaction's vigor.[4] Ferrous sulfate is believed to act as an oxygen carrier, facilitating a more controlled oxidation process over a longer duration.[4] Boric acid can also be used as a moderating agent.[6]
-
Strict Temperature and Addition Control:
-
Begin with external cooling of the reaction vessel.
-
Add the concentrated sulfuric acid dropwise and slowly to the mixture of aniline, glycerol, and ferrous sulfate, ensuring the temperature does not rise uncontrollably.
-
Maintain vigorous stirring throughout the addition to ensure even heat distribution.
-
-
Reactant Purity and Order of Addition:
-
Alternative Oxidizing Agents: While nitrobenzene is traditional, other oxidizing agents such as arsenic pentoxide have been used, though toxicity is a major concern. More modern approaches have explored microwave heating with ionic liquids, which can eliminate the need for an external oxidizing agent and reduce reaction times.[2]
Workflow for a Controlled Skraup Synthesis:
Caption: Troubleshooting workflow for the Skraup synthesis.
The Doebner-von Miller Reaction
This reaction is a modification of the Skraup synthesis, typically using α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.[2] A frequent cause of low yields is the acid-catalyzed polymerization of the carbonyl starting material.[2]
Question: I'm experiencing low yields in my Doebner-von Miller reaction due to the formation of a large amount of polymer. How can I prevent this?
Answer: The propensity of α,β-unsaturated carbonyl compounds to polymerize under acidic conditions is a significant drawback of the Doebner-von Miller synthesis.[2] The most effective way to address this is by physically separating the carbonyl compound from the bulk acidic medium.
Causality and Strategic Intervention:
By creating a two-phase system, the concentration of the α,β-unsaturated carbonyl in the acidic aqueous phase is minimized, thus suppressing the polymerization side reaction and favoring the desired reaction with the aniline.[2]
Troubleshooting Protocol:
-
Implement a Biphasic System:
-
Use a non-polar organic solvent (e.g., toluene, chlorobenzene) in conjunction with an aqueous acid solution (e.g., dilute HCl).
-
The α,β-unsaturated carbonyl compound will preferentially reside in the organic phase, while the aniline salt is in the aqueous phase. The reaction occurs at the interface.
-
-
Use a Pro-Reactant: Instead of the α,β-unsaturated carbonyl itself, consider using a precursor that generates it in situ. For example, acrolein diethyl acetal can be used as a more stable precursor to acrolein.[2]
-
Catalyst Choice: While strong Brønsted acids are common, Lewis acids such as SnCl₄, Yb(OTf)₃, and Sc(OTf)₃ have also been employed and may offer milder reaction conditions.[6]
| Condition | Problem | Solution | Expected Outcome |
| Homogeneous Acidic Medium | Acid-catalyzed polymerization of α,β-unsaturated carbonyl. | Implement a biphasic (organic/aqueous) reaction medium.[2] | Reduced polymerization, increased quinoline yield. |
| Reactive Carbonyl Starting Material | Instability and polymerization. | Use a more stable precursor, like an acetal.[2] | Slower, more controlled release of the reactive species. |
The Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base.[7] Low yields in this reaction can often be attributed to suboptimal reaction conditions, incorrect catalyst choice, or competing side reactions.
Question: My Friedländer synthesis is giving me a very low yield. What are the key parameters I should optimize?
Answer: The Friedländer synthesis is sensitive to several factors, and a systematic optimization is often necessary.
Causality and Strategic Intervention:
The reaction proceeds through a condensation followed by a cyclodehydration. Each step can be influenced by the choice of catalyst, solvent, and temperature. Side reactions, such as the self-condensation of the ketone (an aldol condensation), can significantly reduce the yield of the desired quinoline.[7]
Troubleshooting and Optimization Strategy:
-
Catalyst Selection is Crucial:
-
Lewis Acids: Metal triflates and metal-organic frameworks (MOFs) have demonstrated high efficiency.
-
Brønsted Acids: Solid acid catalysts like silica nanoparticles or sulfated zirconia can provide excellent yields under milder conditions.
-
Modern Catalysts: Gold catalysts can facilitate the reaction under milder conditions.[7] Ionic liquids can also serve as both catalyst and solvent, often leading to high yields and simplified workup.[2]
-
-
Solvent and Temperature Optimization:
-
The choice of solvent can significantly impact reaction efficiency. While traditional solvents like ethanol or DMF are used, water has been shown to be a highly effective and green solvent, especially with a water-soluble catalyst.
-
The optimal temperature is dependent on the specific substrates and catalyst. Monitor the reaction by TLC to find the ideal balance between reaction rate and side product formation.
-
-
Mitigating Side Reactions:
Decision Tree for Friedländer Optimization:
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Navigating the Skraup Quinoline Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Tar Formation
Welcome to our dedicated technical support center for the Skraup quinoline synthesis. This resource is designed to provide in-depth troubleshooting guidance and practical solutions to one of the most persistent challenges in this classic reaction: the formation of tar. As experienced application scientists, we understand that the synthesis of quinoline scaffolds is crucial for various research and development endeavors. This guide moves beyond simple procedural steps to offer a deeper understanding of the reaction's intricacies, empowering you to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common queries our team receives regarding tar formation during the Skraup synthesis.
Q1: What is the primary cause of the thick, black tar that often plagues my Skraup reaction?
A1: The formation of a viscous, often intractable tar is a well-documented issue in the Skraup synthesis.[1] This is primarily due to the polymerization of acrolein, a highly reactive α,β-unsaturated aldehyde. Acrolein is generated in situ from the dehydration of glycerol under the strongly acidic and high-temperature conditions inherent to the reaction.[2][3] These harsh conditions can readily initiate the uncontrolled polymerization of this reactive intermediate, leading to the formation of complex, high-molecular-weight byproducts that constitute the tar.
Q2: My Skraup synthesis is extremely vigorous and difficult to control. Is this related to tar formation?
A2: Yes, the two issues are often interconnected. The Skraup synthesis is notoriously exothermic and can become violent if not properly managed.[4] This high exothermicity can create localized "hot spots" within the reaction mixture, significantly accelerating the rate of acrolein polymerization and, consequently, tar formation. Controlling the reaction's vigor is, therefore, a critical first step in minimizing tar.
Q3: How does the choice of oxidizing agent impact the amount of tar produced?
A3: The oxidizing agent is essential for the final aromatization step, converting the 1,2-dihydroquinoline intermediate to the desired quinoline product.[4] While traditional oxidizing agents like nitrobenzene are effective, they can also contribute to the harshness of the reaction conditions.[5][6] Milder oxidizing agents, such as arsenic pentoxide or iodine, can lead to a less violent reaction, which in turn can help to reduce tar formation by providing better temperature control.[6]
Q4: Can the purity of my reagents, particularly glycerol, affect tar formation?
A4: Absolutely. It is highly recommended to use anhydrous glycerol. The presence of water can interfere with the dehydration process and potentially lead to lower yields of the desired product.[7] While the direct impact of water on tar formation is less documented, maintaining anhydrous conditions is a general best practice for improving the overall efficiency and cleanliness of the Skraup synthesis.
Troubleshooting Guide: From Tar to Treasure
This section provides a problem-solution framework for specific issues you may encounter during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Excessive Tar Formation | - Uncontrolled reaction exotherm leading to localized overheating.- High concentration of reactive intermediates (acrolein).- Excessively high reaction temperature. | - Introduce a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent and reduce charring.[7] Boric acid can also be employed for this purpose.[8]- Optimize temperature control: Gently heat the reaction to initiate it, and then closely monitor and manage the temperature during the exothermic phase.- Slow reagent addition: Add concentrated sulfuric acid slowly and dropwise with efficient cooling (e.g., using an ice bath). |
| Violent, Uncontrollable Reaction | - Rapid, uncontrolled dehydration of glycerol to acrolein.- Insufficient heat dissipation. | - Use a moderator: As mentioned above, ferrous sulfate or boric acid can significantly temper the reaction's vigor.[4]- Ensure efficient stirring: Employ a robust mechanical stirrer to ensure good mixing and even heat distribution, which is crucial for the often viscous reaction mixture.- Controlled acid addition: The slow and careful addition of sulfuric acid is paramount to managing the initial exotherm. |
| Low Yield of Quinoline Product | - Competing side reactions, primarily tar formation.- Low reactivity of the aniline substrate (e.g., anilines with strongly electron-withdrawing groups).[9]- Incomplete reaction. | - Minimize tar formation: Follow the recommendations outlined above to favor the desired reaction pathway.- Substrate considerations: For less reactive anilines, consider modified procedures that may involve more forcing conditions, but be aware that this could also increase byproduct formation.- Reaction monitoring: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and determine the optimal reaction time. |
| Difficulty in Product Isolation from Tar | - The physical properties of the tarry byproducts make extraction and purification challenging.[1] | - Steam distillation: This is a common and effective method for separating the volatile quinoline product from the non-volatile tar.- Acid-base extraction: After the reaction, carefully pour the mixture onto crushed ice, then neutralize with a base. This will precipitate the tarry materials and liberate the quinoline as a free base, which can then be extracted with an organic solvent. |
Visualizing the Reaction Pathway and Tar Formation
The following diagram illustrates the key steps of the Skraup synthesis and highlights the critical juncture where tar formation predominantly occurs.
Caption: Skraup synthesis pathway and the origin of tar formation.
Optimized Experimental Protocol: Modified Skraup Synthesis with Ferrous Sulfate Moderator
This protocol incorporates best practices to minimize tar formation and ensure a more controlled reaction.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Nitrobenzene (or an alternative oxidizing agent)
-
Sodium Hydroxide (NaOH) solution (for work-up)
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Crushed ice
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask of appropriate size with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Charging Reactants: To the flask, add the aniline, glycerol, and ferrous sulfate heptahydrate. Begin stirring to ensure the mixture is homogenous.
-
Acid Addition: Cool the flask in an ice-water bath. Slowly and with continuous, vigorous stirring, add the concentrated sulfuric acid through the dropping funnel. It is crucial to maintain a low temperature during this addition to prevent a premature and violent reaction.
-
Initiation and Reflux: Once the acid addition is complete, remove the ice bath. Gently heat the mixture with a heating mantle to initiate the reaction. The reaction is exothermic; once it begins, you may need to remove the heat source to maintain control. If the reaction becomes too vigorous, re-cool the flask with the ice bath.
-
Reaction Completion: After the initial exotherm subsides, continue to heat the mixture under reflux for the required time, monitoring the reaction's progress by TLC if applicable.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the cooled mixture over a generous amount of crushed ice in a large beaker.
-
Neutralization and Isolation: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly basic. This will precipitate the tarry byproducts and liberate the quinoline as a free base.
-
Purification: The quinoline product can be isolated from the neutralized mixture by steam distillation or solvent extraction. Further purification can be achieved by distillation under reduced pressure or chromatography.
References
-
Gutsulyak, B. M. & Krivoruchko, V. A. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link].
-
Chemistry Learner. Skraup Quinoline Synthesis: Mechanism, Reagents, and Examples. Available at: [Link].
-
Chemistry Online. Skraup quinoline synthesis. Available at: [Link].
-
Unknown. Preparation and Properties of Quinoline. Available at: [Link].
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link].
-
Clarke, H. T. & Davis, A. W. QUINOLINE. Organic Syntheses. Available at: [Link].
-
Taylor, A. W. C., et al. Recent Advances in Metal-Free Quinoline Synthesis. Molecules. 2016. Available at: [Link].
-
Wikipedia. Skraup reaction. Available at: [Link].
-
Gutsulyak, B. M. & Krivoruchko, V. A. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. 1983. Available at: [Link].
-
Vive Chemistry. Skraup's Synthesis. WordPress.com. 2012. Available at: [Link].
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link].
-
ResearchGate. Separation of 8-hydroxyquinoline from tarry mixture formed during synthesis by Skraup synthesis? Is there any method apart from distillation?. Available at: [Link].
-
Al-Zaydi, K. M., et al. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI. 2019. Available at: [Link].
-
Reddit. Skraup Synthesis of Quinoline - tips/pointers. 2017. Available at: [Link].
-
Nightingale, D. & Smith, L. I. A MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. Journal of the American Chemical Society. 1940. Available at: [Link].
-
Almarzouq, D. S., et al. Reaction mechanism of the Skraup quinoline synthesis. ResearchGate. 2021. Available at: [Link].
-
Filo. Work out the mechanism for the Skraup synthesis of quinoline. Available at: [Link].
-
YouTube. 25 Skraup Quinoline Synthesis. 2018. Available at: [Link].
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Technical Support Center: Recrystallization of Dichlorinated Quinoline Esters
Welcome to the technical support center for the recrystallization of dichlorinated quinoline esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important class of compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to overcome common and complex challenges in your laboratory work.
Introduction: The Importance of Crystalline Purity
Dichlorinated quinoline esters are a pivotal scaffold in medicinal chemistry and materials science. The biological activity, stability, and formulation properties of these compounds are intrinsically linked to their purity and crystalline form. Recrystallization is a powerful technique for achieving the high purity required for downstream applications. However, the unique electronic and steric properties of the dichlorinated quinoline ring, combined with the reactivity of the ester functional group, can present specific challenges. This guide provides a structured approach to troubleshooting these issues, ensuring you can achieve consistent and high-purity results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with dichlorinated quinoline esters.
Q1: What is the best starting point for selecting a recrystallization solvent?
A1: A good starting point is to consider solvents with moderate polarity that are compatible with the ester functional group. Given that dichlorinated quinoline esters are halogenated aromatic compounds, they tend to have moderate solubility in a range of organic solvents.[1] A general rule of thumb is to match the polarity of the solvent to the solute.[2]
Recommended Starting Solvents for Screening:
-
Alcohols: Ethanol, methanol, isopropanol
-
Ketones: Acetone
-
Esters: Ethyl acetate
-
Aromatic Hydrocarbons: Toluene (use with caution due to higher boiling point)
Q2: My compound is soluble in almost everything I've tried, even at room temperature. What should I do?
A2: High solubility across a range of solvents suggests that a single-solvent cooling recrystallization may be challenging. In this case, a mixed-solvent (or anti-solvent) recrystallization is the recommended approach.[3][4] You will need to find a "good" solvent in which your compound is very soluble and a miscible "poor" solvent (an anti-solvent) in which it is insoluble.[5]
Common Mixed-Solvent Systems:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
Q3: Is there a risk of my ester hydrolyzing during recrystallization?
A3: Yes, the ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, and at elevated temperatures in the presence of water.[6] It is crucial to use anhydrous solvents if possible and to avoid prolonged heating, especially if using aqueous mixed-solvent systems. The stability of your specific quinoline ester in aqueous solutions can be influenced by pH, temperature, and light exposure.
Q4: How do I know if my recrystallized product is pure?
A4: A sharp melting point close to the literature value is a good initial indicator of purity. However, for rigorous assessment, chromatographic and spectroscopic methods are essential.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and reveal the presence of impurities.
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the recrystallization of dichlorinated quinoline esters.
Problem 1: No Crystals Form Upon Cooling
This is a frequent issue that can often be resolved with a few simple steps.
Caption: Step-by-step workflow for mixed-solvent recrystallization.
Purity Assessment and Characterization
Rigorous characterization is essential to confirm the purity of your recrystallized dichlorinated quinoline ester.
Table for Purity Assessment Methods
| Technique | Purpose | Typical Observations for a Pure Sample |
| Melting Point | Initial assessment of purity. | Sharp melting point range (typically < 2 °C). |
| TLC | Qualitative assessment of the number of components. | A single, well-defined spot. |
| HPLC | Quantitative analysis of purity and detection of minor impurities. | A single major peak with purity typically >99%. |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | Sharp, well-resolved peaks corresponding to the expected structure with no significant impurity peaks. |
| ¹³C NMR | Confirmation of the carbon skeleton. | The correct number of signals for the molecular structure. |
Safety Precautions
Dichlorinated quinoline derivatives should be handled with care, following standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. [7]* Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors. [8]* Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.
References
- Benchchem. (2025). Technical Support Center: Crystallization of Quinoline-Based Compounds.
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
- Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2023). Impact of impurities on crystal growth.
- Thermo Fisher Scientific. (2025).
- Benchchem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Chemos GmbH & Co.KG. (n.d.).
- Central Drug House (P) Ltd. (n.d.).
- Surrey, A. R., & Hammer, H. F. (1946). Quinoline compounds and process of making same. U.S. Patent No. 2,474,823. Washington, DC: U.S.
- Benchchem. (2025). identifying by-products in 3,6-Dichloro-8-(dichloromethyl)quinoline reactions.
- Sigma-Aldrich. (2024).
- Klapwijk, A. R., et al. (2021). Impact of Impurities on the Growth Kinetics of Crystals. Crystal Growth & Design, 21(9), 5147-5156.
- Benchchem. (2025). Enhancing the stability of 2-(Furan-2-yl)
- Dwivedi, A., et al. (2020). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 10(11), 1018.
- International Labour Organiz
- Reddit. (2023).
- Massachusetts Institute of Technology. (n.d.). 8.
- Unknown. (n.d.).
- Kümmerer, K., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(36), 50991-51001.
- University of York, Department of Chemistry. (n.d.).
- LibreTexts. (2022). 3.3F: Mixed Solvents.
- University of Rochester, Department of Chemistry. (n.d.).
- LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
- University of Strathclyde. (2024). Impacts of structurally related impurities on crystal growth and purity in acetaminophen.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Benchchem. (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
- University of Toronto, Green Chemistry Initiative. (n.d.). Solvent and Reagent Selection Guide.
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
- Pires, R. (2020).
- Benchchem. (2025). Stability and degradation pathways of 7-(prop-1-en-1-yl)quinolin-8-ol under experimental conditions.
- Asiri, A. M., & Khan, S. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(34), 20187-20207.
- Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of General Chemistry, 92(12), 2535-2544.
- Pérez-Venegas, M., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 26(16), 4995.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Journal of Chemical Education. (2001).
- Othman, L. A., & Ahmed, S. J. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry, 32(4), 487-492.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents.
- Benchchem. (2025).
- ResearchGate. (2023). Thin layer chromotography (TLC)
- ResearchGate. (2025). Characterization of Isoquinoline Alkaloids from Neolitsea sericea var.
- MDPI. (n.d.).
- Gami-Yilinkou, R., et al. (2019).
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- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemos.de [chemos.de]
Managing side reactions in the synthesis of 4-quinolones
Welcome to the Technical Support Center for 4-quinolone synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of these reactions. This guide is structured to address the specific and often frustrating side reactions that can arise during your experiments, moving beyond simple protocols to explain the underlying chemical principles.
Troubleshooting Guide
This section is designed to address specific issues you may encounter in the lab. Each question is framed around a common problem, followed by an analysis of potential causes and actionable solutions.
Q1: My Gould-Jacobs or Conrad-Limpach cyclization is resulting in a low yield or a significant amount of tar-like decomposition products. What's going wrong?
This is one of the most frequent challenges in classical 4-quinolone synthesis, and it almost always points to issues with the high-temperature thermal cyclization step.
Analysis of Causality:
The cyclization step in both the Gould-Jacobs and Conrad-Limpach syntheses requires substantial thermal energy (often >250 °C) to overcome the activation barrier for the intramolecular ring-closing reaction.[1][2] This process, especially in the Conrad-Limpach synthesis, involves a temporary disruption of the aniline ring's aromaticity, which is energetically demanding.[3] At these high temperatures, the desired reaction competes with various decomposition pathways, such as decarboxylation, polymerization, and charring, particularly if hot spots develop in the reaction mixture.[1][4]
Troubleshooting Protocol & Solutions:
-
Optimize Your Heating & Solvent System: The key is to achieve uniform, controlled heating. Direct heating of neat reagents on a hot plate is prone to creating localized hot spots.
-
Solution: Employ a high-boiling, inert solvent to act as a heat transfer medium. This ensures a consistent temperature throughout the reaction vessel. Using an appropriate solvent can dramatically increase yields, in some cases up to 95%.[1][2]
-
Rationale: Solvents like diphenyl ether, Dowtherm A, or even mineral oil have high boiling points and thermal stability, allowing the reaction to be maintained at the target temperature without localized overheating.[1] While effective, be aware that these solvents can be difficult to remove during workup.[1]
-
-
Verify Intermediate Purity: Impurities in your aniline or β-ketoester starting materials can act as catalysts for decomposition at high temperatures.
-
Solution: Ensure your starting aniline is pure. If it's discolored (e.g., dark brown or black), consider distillation or purification by column chromatography before use. The same applies to the ester component.
-
-
Control Reaction Atmosphere: Air (oxygen) can promote oxidative side reactions at high temperatures, leading to colored impurities and decomposition.
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation.
-
Troubleshooting Workflow: Low Yield in Thermal Cyclization
Caption: Workflow for diagnosing low-yield thermal cyclizations.
Q2: I'm synthesizing a substituted 4-quinolone and obtaining a mixture of regioisomers. How can I improve selectivity?
Regioisomer formation is a classic challenge when using asymmetrically substituted anilines in the Gould-Jacobs reaction or when the substrate in a Camps cyclization allows for multiple cyclization pathways.[1][5]
Analysis of Causality:
-
Gould-Jacobs Reaction: The thermal cyclization can occur at either of the two ortho positions relative to the amine group on the aniline ring. The reaction's outcome is a delicate balance between steric hindrance and electronic effects.[1] An electron-donating group on the aniline ring can activate the ortho position, while a bulky group will sterically hinder it, directing cyclization to the less hindered side.
-
Camps Cyclization: This reaction involves the intramolecular condensation of an N-(2-acylaryl)amide. Depending on which enolate is formed (from the ketone or the amide), the reaction can yield either a 4-quinolone or a 2-quinolone.[6][7] The choice of base is critical here.[5]
Troubleshooting Protocol & Solutions:
-
For Camps Cyclization - Modulate Base Strength:
-
To Favor 4-Quinolones: Use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]
-
Rationale: A strong base will preferentially deprotonate the α-position of the ketone, which is typically more acidic. The resulting ketone enolate then attacks the less electrophilic amide carbonyl, leading to the 4-quinolone product after dehydration.[1][5]
-
To Favor 2-Quinolones: Use a milder base, such as cesium carbonate (Cs₂CO₃).[5]
-
Rationale: A weaker base may favor the formation of the amide enolate, which then attacks the more electrophilic ketone carbonyl, yielding the 2-quinolone isomer.[5]
-
Competing Pathways in Camps Cyclization
Caption: Base-dependent regioselectivity in the Camps cyclization.
-
For Gould-Jacobs - Re-evaluate Substrate Design: If you are consistently getting an inseparable mixture of isomers, the issue may be inherent to your starting aniline.
Q3: During an N-alkylation step on my 4-quinolone core, I am seeing a significant O-alkylated side product. How can I favor N-alkylation?
The 4-quinolone core exists in tautomeric equilibrium with its 4-hydroxyquinoline form, presenting two nucleophilic sites: the nitrogen (N1) and the oxygen (O4).[6] The selectivity of alkylation depends on the reaction conditions and the nature of the electrophile.
Analysis of Causality:
The outcome of the alkylation is governed by Hard-Soft Acid-Base (HSAB) theory. The nitrogen atom is generally a softer nucleophile, while the oxygen atom of the enolate is a harder nucleophile.
-
N-Alkylation (Thermodynamic Product): Often favored under conditions that allow for equilibrium. The N-alkylated product is typically the more thermodynamically stable isomer.[10]
-
O-Alkylation (Kinetic Product): Can be favored with "hard" alkylating agents (like dimethyl sulfate) and under conditions that do not allow for equilibration to the more stable N-alkyl product.
Troubleshooting Protocol & Solutions:
-
Choice of Base and Solvent:
-
Solution: Use a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or DMSO.[11]
-
Rationale: These conditions facilitate the formation of the desired nucleophile while promoting the formation of the thermodynamically favored N-alkylated product. Studies have shown that the reactive species is often the enolate, which can be selectively transformed into the N-alkylated product.[10]
-
-
Choice of Alkylating Agent:
-
Solution: Use softer alkylating agents, such as alkyl bromides or iodides, rather than harder ones like sulfates or tosylates.
-
Rationale: According to HSAB theory, a soft nucleophile (the nitrogen) will react more readily with a soft electrophile (the carbon of an alkyl bromide/iodide).
-
-
Reaction Temperature:
-
Solution: Gently heating the reaction can help ensure the system reaches thermodynamic equilibrium, favoring the more stable N-alkyl product over the kinetically formed O-alkyl product.
-
| Issue | Potential Cause | Recommended Solution | Synthetic Route |
| Low Yield / Tar Formation | Non-uniform heating; reaction temp too low or too high; oxidative degradation. | Use a high-boiling inert solvent (e.g., diphenyl ether); optimize temperature and time; run under an inert (N₂) atmosphere.[1][2] | Gould-Jacobs, Conrad-Limpach |
| Mixture of Regioisomers | Cyclization at multiple sites on an asymmetric aniline or precursor. | Camps: Use a strong base (NaOH) for 4-quinolones or a mild base (Cs₂CO₃) for 2-quinolones.[5] Gould-Jacobs: Consider alternative synthetic routes with better regiocontrol.[1] | Gould-Jacobs, Camps |
| O-Alkylation Side Product | Kinetic control favoring reaction at the harder oxygen nucleophile. | Use a softer alkylating agent (R-Br, R-I); use K₂CO₃ in DMF; allow reaction to reach thermodynamic equilibrium, possibly with gentle heating.[10][11] | Post-synthesis Modification |
| Difficult Purification | Residual high-boiling solvent (e.g., mineral oil, Dowtherm A). | Triturate the crude product with a non-polar solvent (e.g., hexanes, ether) to dissolve the solvent while the polar product precipitates. Alternatively, use vacuum distillation if the product is stable. | Gould-Jacobs, Conrad-Limpach |
Frequently Asked Questions (FAQs)
Q: What are the primary classical methods for synthesizing the 4-quinolone core?
A: The three most established methods are the Gould-Jacobs reaction, the Conrad-Limpach synthesis, and the Camps cyclization.[1][2][12]
-
Gould-Jacobs Reaction: Involves condensing an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization, saponification, and decarboxylation.[12][13]
-
Conrad-Limpach Synthesis: A thermal condensation of an aniline with a β-ketoester.[2]
-
Camps Cyclization: An intramolecular, base-catalyzed condensation of an N-(2-acylaryl)amide.[5][6]
Q: My synthesis requires very high temperatures, which might degrade my sensitive functional groups. Are there milder, modern alternatives?
A: Absolutely. The limitations of classical high-temperature methods have driven the development of numerous modern synthetic routes, many of which are catalyzed by transition metals and proceed under much milder conditions.[1] These include:
-
Palladium-catalyzed Carbonylative Reactions: These methods often use carbon monoxide (or a surrogate) to build the quinolone core from precursors like 2-iodoanilines and terminal acetylenes.[1][9][14]
-
Copper-catalyzed Cyclizations: Various copper-catalyzed reactions have been developed for the synthesis of 2- and 3-substituted 4-quinolones from simple anilines and alkynes.[8][15]
-
Reductive Cyclization: This approach can build 2-aryl-4-quinolones from o-nitrochalcones using a CO surrogate like formic acid, avoiding the need for high-pressure CO gas.[16]
Q: Can catalyst poisoning affect my transition-metal-catalyzed quinolone synthesis?
A: Yes, catalyst poisoning is a significant concern. Many nitrogen-containing heterocycles, including quinoline derivatives and even some starting materials or intermediates, can act as ligands that strongly adsorb to the metal center of your catalyst (e.g., Palladium, Copper, Rhodium).[17] This coordination can block active sites and deactivate the catalyst, halting the reaction. Common poisons include compounds with sulfur, phosphorus, and certain nitrogen functional groups.[17] If you suspect catalyst poisoning, increasing the catalyst loading or adding a sacrificial ligand might help, but the best approach is to ensure the purity of all reagents and solvents.
References
-
4-Quinolone - Wikipedia. Wikipedia. [Link]
-
Gould–Jacobs reaction - Wikipedia. Wikipedia. [Link]
- Gould-Jacobs Reaction. Name Reactions in Organic Synthesis.
-
Gould-Jacobs Reaction. Comprehensive Organic Name Reactions and Reagents. [Link]
-
On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Camps quinoline synthesis - Grokipedia. Grokipedia. [Link]
-
Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]
-
Methods for the synthesis of 1,2,3‐trisubstituted 4‐quinolones. ResearchGate. [Link]
-
Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules. [Link]
-
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. [Link]
-
Mechanisms of Camps' cyclization. ResearchGate. [Link]
-
Camps quinoline synthesis - Wikipedia. Wikipedia. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]
-
Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. Organic Letters. [Link]
-
The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. [Link]
-
Conrad–Limpach synthesis - Wikipedia. Wikipedia. [Link]
-
4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]
-
Catalyst poisoning - Wikipedia. Wikipedia. [Link]
-
Thermal cyclization mediated synthesis of bioactive 4‐quinolones. ResearchGate. [Link]
-
N- and O- alkylation of a quinolone fluorophore. ResearchGate. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Institutes of Health. [Link]
-
Gould Jacobs Quinoline forming reaction. Biotage. [Link]
-
A solvent-free Jacobs–Gould reaction. ResearchGate. [Link]
-
Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents. Molecules. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry. [Link]
- Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.
-
Synthesis of halogenated 4-quinolones and evaluation of their antiplasmodial activity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Effect of heating on the stability of quinolones in milk. Journal of Agricultural and Food Chemistry. [Link]
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- 6. 4-Quinolone - Wikipedia [en.wikipedia.org]
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- 10. On the mechanism of the alkylation of quinoline and naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of halogenated 4-quinolones and evaluation of their antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalyst poisoning - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate. As you transition from bench-scale experiments to larger-scale production, you may encounter challenges that can impact yield, purity, and overall process efficiency. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of scaling up this synthesis. Our guidance is grounded in established chemical principles and field-proven insights to ensure the robustness and reproducibility of your work.
Reaction Overview: The Gould-Jacobs Pathway
The synthesis of this compound is typically achieved through the Gould-Jacobs reaction.[1] This method involves a two-step process: first, the condensation of 3,5-dichloroaniline with a dialkyl methoxymethylenemalonate (in this case, dimethyl methoxymethylenemalonate) to form an intermediate, followed by a high-temperature thermal cyclization to yield the desired quinolone structure.[2]
Frequently Asked Questions (FAQs)
Low Yield
Q1: What are the common causes of low yield in the initial condensation step?
Low yields in the condensation of 3,5-dichloroaniline and dimethyl methoxymethylenemalonate can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
Suboptimal Temperature: While this step does not require the high temperatures of the subsequent cyclization, an inadequate temperature may result in a sluggish reaction. Conversely, excessive heat can lead to the formation of side products. A temperature range of 100-130 °C is generally effective.
-
Presence of Moisture: Water can react with the starting materials and hinder the condensation. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to a lower yield. While a 1:1 to 1:1.2 ratio of the aniline to the malonate derivative is common, empirical optimization for your specific scale may be necessary.
Q2: My cyclization step is giving a low yield. What can I do?
The thermal cyclization is often the most challenging step in the Gould-Jacobs synthesis, and low yields are a common issue.[2] Here are several strategies to improve the yield:
-
Optimize Reaction Temperature and Time: This reaction requires high temperatures, typically above 250 °C, to overcome the energy barrier for the 6-electron electrocyclization. However, prolonged heating at very high temperatures can lead to decomposition.[3] A systematic study of temperature and time is recommended to find the optimal conditions for your setup. For instance, one study found that heating at 300 °C for 5 minutes gave a higher yield than heating at the same temperature for a longer duration.[3]
-
Use a High-Boiling Point Solvent: To achieve and maintain the necessary high temperatures uniformly, the use of a high-boiling inert solvent such as Dowtherm A or diphenyl ether is highly recommended.[2][4] This can significantly improve the cyclization yield, in some cases up to 95%.[2]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation has been shown to be a highly effective method for this cyclization. It can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[3]
-
Ensure Purity of the Intermediate: Impurities from the condensation step can interfere with the cyclization. It is advisable to purify the anilidomethylenemalonate intermediate before proceeding to the cyclization, especially during scale-up.
Q3: Could my starting materials be the problem for the low yield?
Absolutely. The purity of your starting materials is critical for a successful synthesis.
-
3,5-Dichloroaniline: Ensure that the 3,5-dichloroaniline is of high purity. Impurities can lead to the formation of undesired side products that can be difficult to separate from the desired product.
-
Dimethyl Methoxymethylenemalonate: This reagent can degrade over time. It is recommended to use a freshly opened bottle or to distill the reagent before use if its purity is in doubt.
Impurity Formation
Q1: I am seeing significant side products. What are they likely to be and how can I minimize them?
Side product formation is a common challenge, particularly during the high-temperature cyclization step. Potential side products could arise from decomposition of the starting materials or the product at high temperatures.[3] To minimize these:
-
Precise Temperature Control: As mentioned, precise and uniform temperature control is crucial. Overheating can lead to charring and the formation of complex mixtures.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Reaction Time: Minimize the time the reaction is held at high temperatures to what is necessary for complete cyclization.
Q2: How do I remove unreacted starting materials and intermediates?
-
Filtration and Washing: The crude product, which often precipitates upon cooling, can be isolated by filtration. Washing the solid with a suitable solvent, such as cold acetonitrile or ether, can help remove unreacted starting materials and soluble impurities.[3]
-
Recrystallization: Recrystallization from a suitable solvent is a powerful technique for purifying the final product. The choice of solvent will need to be determined experimentally.
-
Column Chromatography: If recrystallization is not effective, column chromatography can be used for purification, although this may be less practical for very large-scale synthesis.[5]
Reaction Scale-Up
Q1: What are the main challenges when scaling up this synthesis from lab to pilot scale?
Scaling up chemical reactions is not always a linear process and can present several challenges:[6][7]
-
Heat Transfer: Exothermic or endothermic reactions can be difficult to control in large reactors. The high-temperature cyclization step, in particular, requires efficient and uniform heating.[7][8] The surface-area-to-volume ratio decreases as the scale increases, making heat transfer less efficient.[8]
-
Mixing: Ensuring efficient mixing in a large reactor is critical for maintaining a homogeneous reaction mixture and uniform temperature. Inadequate mixing can lead to localized "hot spots" and increased side product formation.[7]
-
Reagent Addition: The rate of reagent addition can become a critical parameter at a larger scale.
-
Safety: The safety implications of the reaction, such as potential runaway reactions or the handling of large quantities of high-boiling solvents, must be carefully considered.[8]
Q2: How can I ensure efficient heat transfer and mixing in a larger reactor?
-
Reactor Design: Use a reactor with a jacket for efficient heating and cooling. The choice of heat transfer fluid is also important.
-
Stirring Mechanism: Employ an appropriate overhead stirrer with a suitable impeller design to ensure good mixing throughout the reactor volume. The stirrer speed may need to be optimized for the larger scale.
Product Isolation and Purification
Q1: What is the best way to isolate the product?
The product, this compound, is a solid.[9] The most common method for isolation is:
-
Cooling and Precipitation: After the reaction is complete, the mixture is cooled to room temperature, which should cause the product to precipitate.
-
Filtration: The solid product is then collected by filtration.
-
Washing: The filter cake should be washed with a suitable solvent to remove residual high-boiling solvent and other impurities. Ice-cold acetonitrile is a good starting point.[3]
Q2: What purification techniques are most effective for this compound?
-
Recrystallization: This is often the most effective method for purifying the final product to a high degree.
-
Soxhlet Extraction: For removing impurities that are sparingly soluble in common recrystallization solvents, Soxhlet extraction can be a useful technique.
Characterization
Q1: What are the expected NMR and mass spec data for the final product?
While specific shifts will depend on the solvent used, general expectations for the characterization of this compound are:
-
¹H NMR: You would expect to see distinct signals for the aromatic protons on the quinoline ring, a singlet for the proton at the 3-position, a singlet for the methyl ester protons, and a broad singlet for the N-H proton.[10]
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons (ketone and ester), the carbons of the aromatic ring, and the methyl ester carbon.[5]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (272.08 g/mol ), with a characteristic isotopic pattern for the two chlorine atoms.[9]
-
HPLC: HPLC is an excellent tool for assessing the purity of the final product. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic acid) and UV detection would be a good starting point.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Condensation | Incomplete reaction, suboptimal temperature, moisture | Monitor reaction by TLC/HPLC, optimize temperature (100-130 °C), use anhydrous conditions. |
| Low Yield in Cyclization | Insufficient temperature, decomposition, impure intermediate | Use a high-boiling solvent (e.g., Dowtherm A), optimize temperature and time, consider microwave synthesis, purify the intermediate. |
| Formation of Tarry Byproducts | Overheating, prolonged reaction time | Use precise temperature control, minimize reaction time at high temperatures, use an inert atmosphere. |
| Product is Difficult to Purify | Presence of closely related impurities | Attempt recrystallization from different solvent systems, consider column chromatography if necessary. |
| Inconsistent Results on Scale-Up | Poor heat transfer, inadequate mixing | Use a jacketed reactor, optimize stirrer design and speed, consider a staged temperature ramp. |
Detailed Protocols
Lab-Scale Synthesis of this compound
Step 1: Condensation
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichloroaniline (1.0 eq) and dimethyl methoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC to confirm the formation of the intermediate.
-
After the reaction is complete, allow the mixture to cool to room temperature. The intermediate may solidify upon cooling.
Step 2: Cyclization
-
To a separate flask containing a high-boiling solvent such as Dowtherm A, preheat the solvent to 250-260 °C.
-
Carefully add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC until the intermediate is consumed.
-
Allow the reaction mixture to cool to room temperature. The product should precipitate.
-
Collect the solid by filtration and wash it thoroughly with a non-polar solvent like hexane to remove the Dowtherm A, followed by a wash with cold acetonitrile.
-
Dry the product under vacuum.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., dimethylformamide, acetic acid, or a mixed solvent system).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization (HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound.
-
Injection Volume: 10 µL.
Visualizations
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis and purification of this compound.
Troubleshooting Low Yield in Cyclization
Caption: A troubleshooting guide for addressing low yields in the cyclization step.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]
-
Royal Society of Chemistry. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
National Institutes of Health. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
ScienceDirect. Challenges of scaling up chemical processes (based on real life experiences). [Link]
-
HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. [Link]
-
National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]
-
ResearchGate. Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
-
National Institutes of Health. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
- Google Patents. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline.
-
National Institutes of Health. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]
-
National Institutes of Health. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. [Link]
-
Reddit. Why are some reactions difficult to scale up?. [Link]
-
PubChem. Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate. [Link]
-
PubMed. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]
-
PubChem. Diethyl [(m-chloroanilino)methylene]malonate. [Link]
-
Organic Syntheses. diethyl methylenemalonate. [Link]
-
National Institutes of Health. 8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-carboxylate. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Quinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and Its Isomeric Diversity
Quinoline, a bicyclic heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry.[1] Its rigid structure and the presence of a nitrogen atom provide a unique scaffold for the design of a vast array of biologically active molecules.[2][3] However, the biological effects of quinoline are not monolithic. The seemingly subtle shift in the nitrogen atom's position to form its structural isomer, isoquinoline, or the placement of substituents at various positions on the quinoline ring, can dramatically alter the compound's pharmacological profile. This guide provides a comprehensive, objective comparison of the biological activities of key quinoline isomers, supported by experimental data, to empower researchers in making informed decisions during the drug discovery and development process.
The fundamental difference between quinoline and its isomer, isoquinoline, lies in the position of the nitrogen atom within the fused ring system. This seemingly minor structural alteration has profound implications for the molecule's electronic distribution, metabolic fate, and ultimately, its interaction with biological targets.
At a Glance: Comparative Biological Activities of Quinoline Isomers
| Biological Activity | Quinoline Derivatives | Isoquinoline Derivatives | Positional Isomers (e.g., Methylquinolines) | Key Considerations |
| Anticancer | Broad-spectrum cytotoxicity; some derivatives show potent activity. Quinoline itself is a suspected carcinogen due to its metabolic activation pathway. | Often exhibit potent anticancer activity, sometimes superior to their quinoline counterparts against specific cell lines. Not associated with the same carcinogenic metabolic pathway as quinoline. | The position of the substituent dramatically influences cytotoxicity. For example, some methylquinoline isomers show enhanced activity while others are less potent. | Activity is highly dependent on the specific derivative and cancer cell line. |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi. The quinolone class of antibiotics is a major example. | Also possess antimicrobial properties, though less extensively studied than quinolines in this context. | Substituent position impacts the antimicrobial spectrum and potency. | The emergence of resistance necessitates the exploration of novel isomeric scaffolds. |
| Anti-inflammatory | Derivatives have shown significant inhibition of inflammatory mediators like COX-2.[4][5] | Derivatives also exhibit anti-inflammatory effects, with some showing potent activity. | The position of functional groups can alter the selectivity and potency of COX inhibition. | The mechanism often involves the inhibition of key inflammatory enzymes. |
| Neuroprotective | Some derivatives show potential in models of neurodegenerative diseases, such as Alzheimer's, through mechanisms like acetylcholinesterase inhibition.[6][7][8] | Isoquinoline alkaloids are well-known for their neuroprotective effects.[9] | Limited comparative data on simple isomers, but derivatives show promise. | Activity is often linked to the inhibition of enzymes involved in neurotransmitter degradation or modulation of neuroinflammatory pathways. |
Deep Dive: A Comparative Analysis of Biological Activities
Anticancer Activity: A Tale of Two Isomers and Their Derivatives
The anticancer potential of quinoline and isoquinoline derivatives is a significant area of research.[3] While both scaffolds have yielded potent cytotoxic agents, their intrinsic properties and metabolic pathways present a critical point of comparison.
Quinoline vs. Isoquinoline: A crucial distinction lies in their metabolism. Quinoline can be metabolized to dihydrodiols, which are precursors to carcinogenic epoxides, leading to its classification as a hepatocarcinogen in rodents. In stark contrast, isoquinoline does not share this metabolic fate and has not been shown to be genotoxic. This fundamental difference underscores the importance of isomeric structure in determining the safety profile of potential drug candidates.
In terms of direct anticancer efficacy, studies on their derivatives have revealed that the position of the nitrogen atom is a key determinant of activity. For instance, one study found that an isoquinoline derivative exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3) compared to its quinoline counterpart, suggesting that for certain biological targets, the isoquinoline scaffold may offer a more favorable binding orientation.
Positional Isomers: The placement of substituents on the quinoline ring dramatically influences cytotoxic activity. For example, the introduction of electron-withdrawing groups like chloro and nitro moieties can enhance the anticancer potential of the quinoline core. However, the specific position of these groups is critical. While comprehensive comparative data on a single series of simple isomers is limited, the available information on various derivatives indicates that even a slight shift in substituent position can lead to significant changes in IC50 values against different cancer cell lines.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for evaluating the cytotoxic potential of chemical compounds. It provides a quantitative measure of cell viability by assessing the metabolic activity of cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the quinoline isomers in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity: The Influence of Isomerism on Microbial Inhibition
The quinoline scaffold is famously the basis for the quinolone class of antibiotics. However, the broader family of quinoline isomers also exhibits a wide range of antimicrobial activities.
Quinoline vs. Isoquinoline: While both quinoline and isoquinoline derivatives have demonstrated activity against various bacterial and fungal strains, the antimicrobial potential of quinolines has been more extensively explored.[10] The specific isomeric form can influence the spectrum of activity.
Positional Isomers: The position of substituents on the quinoline ring is a critical factor in determining the minimum inhibitory concentration (MIC) against different microbes. Studies on various quinoline derivatives have shown that even minor structural modifications can lead to significant differences in their antibacterial and antifungal potency.[11][12][13] For instance, certain substitutions can enhance activity against Gram-positive bacteria while having minimal effect on Gram-negative bacteria, and vice-versa.[12]
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution of Compounds: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline isomers in the broth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for most bacteria) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Anti-inflammatory Activity: Targeting Key Inflammatory Pathways
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key therapeutic goal. Quinoline and isoquinoline derivatives have emerged as promising candidates in this area.[14]
Quinoline vs. Isoquinoline: Both quinoline and isoquinoline derivatives have been shown to possess anti-inflammatory properties.[14] Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[4] Comparative studies on their derivatives are crucial to determine which scaffold offers better selectivity and potency for specific inflammatory targets.
Positional Isomers: The anti-inflammatory activity of quinoline derivatives is highly dependent on the nature and position of substituents. For example, specific substitutions can lead to potent and selective COX-2 inhibition, which is a desirable characteristic for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[15]
The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). Since NO is a key inflammatory mediator, its inhibition is a measure of anti-inflammatory activity.
Experimental Protocol: Griess Assay
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cell line) in a 96-well plate. Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS) in the presence or absence of the quinoline isomers for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Add the Griess reagent to the collected supernatants in a new 96-well plate and incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Data Analysis: Quantify the nitrite concentration in the samples by comparing the absorbance to a standard curve of sodium nitrite. A reduction in nitrite levels in the presence of the quinoline isomers indicates anti-inflammatory activity.
Neuroprotective Activity: A Potential Avenue for Combating Neurodegeneration
Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant global health challenge. The search for neuroprotective agents has led to the investigation of various heterocyclic compounds, including quinoline and isoquinoline derivatives.[6][8][9]
Quinoline vs. Isoquinoline: Both quinoline and isoquinoline scaffolds are found in molecules with neuroprotective properties.[9] For instance, some quinoline derivatives are being explored as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[7][8] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Isoquinoline alkaloids, on the other hand, have a long history of use in traditional medicine and have been shown to possess a range of neuroprotective effects.[9]
The Ellman's method is a widely used spectrophotometric assay to measure AChE activity and screen for its inhibitors.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the quinoline isomers in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound (quinoline isomer) to the wells.
-
Enzyme Addition: Add the acetylcholinesterase enzyme solution to the wells and incubate for a short period to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Start the reaction by adding the acetylthiocholine iodide substrate.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition by the quinoline isomers compared to a control without any inhibitor. Determine the IC50 value for each compound.
Conclusion and Future Directions
The isomeric form of the quinoline scaffold is a critical determinant of its biological activity. The shift in the nitrogen atom's position between quinoline and isoquinoline, as well as the placement of substituents, profoundly influences their metabolic fate, safety profile, and efficacy across a range of therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegeneration.
While this guide provides a comparative framework based on available data, it also highlights the need for more direct, systematic studies comparing a broad range of simple quinoline isomers. Such research will be invaluable in elucidating the fundamental structure-activity relationships and guiding the rational design of next-generation therapeutics based on this versatile heterocyclic scaffold.
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Navigating the Structure-Activity Landscape of 6,8-Dichloro-Quinoline Derivatives: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among the myriad of substituted quinolines, the 6,8-dichloro-quinoline framework has emerged as a particularly intriguing starting point for the development of novel anticancer and antimicrobial agents. The presence of two chlorine atoms at these specific positions significantly influences the electronic and lipophilic properties of the molecule, often leading to enhanced biological potency. This guide provides a comprehensive comparison of 6,8-dichloro-quinoline derivatives, delving into their structure-activity relationships (SAR), supported by experimental data, to offer researchers and drug development professionals a detailed roadmap for navigating this promising chemical space.
The 6,8-Dichloro-Quinoline Core: A Foundation for Potent Bioactivity
The introduction of chlorine atoms at the C6 and C8 positions of the quinoline ring system is not arbitrary. These electron-withdrawing groups can profoundly impact the molecule's interaction with biological targets. The altered electron distribution can enhance binding affinities to enzymes and receptors, while the increased lipophilicity can improve cell membrane permeability, a critical factor for intracellular drug action. Our comparative analysis will explore how further modifications to this core structure modulate its therapeutic potential.
Structure-Activity Relationship (SAR) Analysis: Unlocking the Doors to Potency
The biological activity of 6,8-dichloro-quinoline derivatives is intricately linked to the nature and position of substituents on the quinoline ring. The following sections dissect the SAR of these compounds in the context of their primary therapeutic applications: anticancer and antimicrobial activities.
Anticancer Activity: A Tale of Targeted Modifications
Research into the anticancer properties of quinoline derivatives has revealed that the 6,8-dichloro substitution pattern can be a key determinant of cytotoxicity against various cancer cell lines.[1]
Key SAR Observations:
-
Substitution at C2: The introduction of a hydrazone moiety at the C2 position has shown to be particularly effective. Notably, 2,6-dichloro hydrazone derivatives of quinoline have demonstrated superior anticancer activity compared to their monochloro counterparts, suggesting a synergistic effect of the dichloro substitution.[1]
-
Substitution at C4: The nature of the substituent at the C4 position plays a crucial role in modulating anticancer potency. While extensive SAR studies on 4-substituted 6,8-dichloro-quinolines are still emerging, related studies on other quinoline scaffolds suggest that the introduction of amino side chains can enhance antiproliferative activity.[2]
-
The Role of the 8-Hydroxy Group: The combination of dichloro substitution with a hydroxyl group at C8, as seen in 5,7-dichloro-8-hydroxyquinoline, has been identified as a promising strategy for developing potent anticancer agents.[3] This highlights the potential for synergistic interactions between different functional groups on the quinoline ring.
Comparative Anticancer Activity of Quinoline Derivatives
| Compound ID | Quinoline Scaffold | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2,6-Dichloro-quinoline | Hydrazone derivative | HL-60 | 0.314 - 4.65 µg/cm³ | [1] |
| 2 | 5,7-Dichloro-8-hydroxyquinoline | - | Breast and Prostate Cancer Cells | Not specified | [3] |
| 3 | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | - | MCF-7 | 82.9% growth reduction | [4] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies.
Antimicrobial Activity: A Battle Against Resistance
The quinoline core is famously present in many antimicrobial drugs, and the 6,8-dichloro substitution offers a promising avenue for developing new agents to combat drug-resistant pathogens.
Key SAR Observations:
-
Importance of C7-Chloro Substitution: Many potent antimicrobial quinoline derivatives feature a chlorine atom at the C7 position. While our focus is on the 6,8-dichloro scaffold, this underscores the general importance of halogenation in this region of the quinoline ring for antimicrobial efficacy.
-
4-Aminoquinoline Derivatives: The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial and antibacterial agents. Modifications of the amino group in 6,8-dichloro-4-aminoquinoline derivatives are expected to significantly impact their antimicrobial spectrum and potency.[2]
-
Quinolone Hybrids: The hybridization of the quinoline scaffold with other antimicrobial moieties has emerged as a successful strategy. A quinolone-coupled hybrid has demonstrated broad-spectrum antibacterial activity, suggesting that combining the 6,8-dichloro-quinoline core with other known antibacterial pharmacophores could lead to potent new drugs.[5]
Comparative Antimicrobial Activity of Chloro-Quinoline Derivatives
| Compound ID | Quinoline Scaffold | Bacterial Strain | MIC (µg/mL) | Reference |
| 4 | 5-Chloro-8-hydroxyquinoline derivative | Gram-negative bacteria | 0.125–8 | [5] |
| 5 | 7-Chloro-4-aminoquinoline derivative | S. aureus, E. coli | Not specified | [6] |
| 6 | 5,7-dichloro-8-hydroxyquinoline | S. aureus | MIC50 ≤5.58 µM | [7] |
Note: MIC values can vary depending on the specific bacterial strain and testing methodology.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer and antimicrobial activities of 6,8-dichloro-quinoline derivatives.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6,8-dichloro-quinoline derivatives in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.
-
Incubation: Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Bacterial Culture Preparation: Grow the bacterial strain of interest in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: Prepare a series of two-fold dilutions of the 6,8-dichloro-quinoline derivatives in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing the Path Forward: Mechanistic Insights and Future Directions
The development of potent 6,8-dichloro-quinoline derivatives requires a deep understanding of their mechanism of action. Molecular modeling and pathway analysis are invaluable tools in this endeavor.
Signaling Pathways in Cancer
Many quinoline-based anticancer agents exert their effects by modulating key signaling pathways that are dysregulated in cancer cells. The 6,8-dichloro-quinoline scaffold holds the potential to be tailored to inhibit various kinases and other crucial proteins within these pathways.
Caption: Potential inhibitory effects of 6,8-dichloro-quinoline derivatives on key cancer signaling pathways.
Experimental Workflow for SAR Studies
A systematic approach is crucial for elucidating the structure-activity relationships of novel compounds. The following workflow outlines a logical progression for the synthesis and evaluation of 6,8-dichloro-quinoline derivatives.
Caption: A typical experimental workflow for the structure-activity relationship (SAR) studies of 6,8-dichloro-quinoline derivatives.
Conclusion and Future Perspectives
The 6,8-dichloro-quinoline scaffold represents a fertile ground for the discovery of novel therapeutic agents. The existing data, though not exhaustive, strongly suggests that strategic modifications to this core can lead to compounds with potent anticancer and antimicrobial activities. Future research should focus on systematic SAR studies, exploring a wider range of substituents at various positions of the quinoline ring. The integration of computational methods, such as molecular docking and QSAR, will be instrumental in rationally designing next-generation 6,8-dichloro-quinoline derivatives with improved potency, selectivity, and pharmacokinetic profiles. This comparative guide serves as a valuable resource for researchers poised to unlock the full therapeutic potential of this promising class of compounds.
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A Technical Guide and Predictive Comparison: Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate in the Quinolone Antibiotic Landscape
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a novel quinolone derivative, placed in the context of established quinolone antibiotics. Due to the limited publicly available experimental data on this specific compound, this document leverages established structure-activity relationships (SAR) within the quinolone class to offer a predictive comparison. We will delve into the foundational mechanism of action of quinolones, provide detailed experimental protocols for evaluating antibacterial efficacy and cytotoxicity, and present a comparative framework against well-known quinolones like Ciprofloxacin and Levofloxacin.
Introduction to the Quinolone Class and the Significance of Novel Derivatives
Quinolone antibiotics have been a critical component of antibacterial therapy for decades, prized for their broad-spectrum activity and bactericidal mechanism of action. The foundational molecule, nalidixic acid, discovered in 1962, was primarily effective against Gram-negative bacteria. The subsequent development of fluoroquinolones, which feature a fluorine atom at the C-6 position, marked a significant advancement, expanding the antibacterial spectrum to include Gram-positive and atypical pathogens.
The core of a quinolone is a 4-oxo-1,4-dihydroquinoline bicyclic system. The potency, spectrum, and safety profile of these drugs are intricately linked to the various substituents at positions N-1, C-5, C-6, C-7, and C-8 of this core structure. The continuous emergence of antibiotic resistance necessitates the exploration of novel derivatives. This compound represents one such exploration, with its unique dichlorination at the C-6 and C-8 positions. This guide will explore the potential implications of this substitution pattern.
The Quinolone Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, a process vital for relieving the torsional stress that arises during DNA unwinding.
-
Topoisomerase IV: In many bacteria, particularly Gram-positive species, this enzyme is responsible for decatenating daughter chromosomes following replication, allowing for their segregation into daughter cells.
Quinolones bind to the complex formed between these enzymes and bacterial DNA, stabilizing the cleaved DNA strands. This stabilization prevents the re-ligation of the DNA, leading to a cascade of events including the arrest of DNA replication and the induction of the SOS response, ultimately resulting in bacterial cell death.
Caption: Mechanism of action of quinolone antibiotics targeting DNA gyrase and topoisomerase IV.
Predictive Comparative Analysis: this compound
Key Structural Features and Their Predicted Impact:
-
C-6 and C-8 Dichloro Substitution: The presence of halogens at the C-6 and C-8 positions is a significant modification. A halogen at the C-8 position, such as chlorine, has been shown to improve oral absorption and enhance activity against anaerobic bacteria.[1] However, a halogen at this position can also increase the potential for phototoxicity.[1][2] The combined effect of chlorine at both C-6 and C-8 is less documented and represents a novel structural motif that warrants further investigation. It is plausible that this dichlorination could modulate the antibacterial spectrum and potency.
-
C-2 Carboxylate Group: The methyl carboxylate group at the C-2 position is another important feature. The presence of a carboxylic acid at the C-3 position is a well-established requirement for the antibacterial activity of quinolones. The esterification at the C-2 position might influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.
Comparative Table of Established Quinolones:
| Feature | Ciprofloxacin | Levofloxacin |
| Core Structure | Fluoroquinolone | Fluoroquinolone |
| N-1 Substituent | Cyclopropyl | Methyl-piperazinyl |
| C-6 Substituent | Fluorine | Fluorine |
| C-7 Substituent | Piperazinyl | Methyl-piperazinyl |
| C-8 Substituent | Hydrogen | Methoxy |
| Antibacterial Spectrum | Broad, with excellent Gram-negative activity | Broad, with enhanced Gram-positive and atypical pathogen activity |
| Primary Target | DNA Gyrase | Topoisomerase IV (in many Gram-positives) |
| Common Side Effects | GI intolerance, CNS effects | Similar to ciprofloxacin, with a generally better safety profile |
Predicted Profile of this compound:
Based on SAR, it is hypothesized that this compound might exhibit a unique antibacterial profile. The dichlorination could potentially enhance its activity against certain bacterial strains, possibly including some resistant phenotypes. However, the potential for increased cytotoxicity and phototoxicity due to the C-8 chlorine substitution should be carefully evaluated.
Experimental Protocols for Evaluation
To empirically determine the performance of this compound, standardized in vitro assays are essential. The following are detailed protocols for determining its antibacterial activity and cytotoxicity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is a commonly used technique.
Experimental Workflow for MIC Determination:
Caption: A simplified workflow for the Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Protocol:
-
Prepare Antibiotic Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Prepare Bacterial Inoculum: From a fresh bacterial culture, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) compared to the growth control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[3][4][5]
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Conclusion
This compound presents an intriguing structural modification within the quinolone antibiotic class. Based on established structure-activity relationships, its unique dichlorination at the C-6 and C-8 positions suggests the potential for a modulated antibacterial spectrum and potency. However, this substitution pattern also raises considerations regarding potential phototoxicity and cytotoxicity that must be rigorously evaluated through empirical testing.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro characterization of this novel compound. By determining its Minimum Inhibitory Concentrations against a panel of clinically relevant bacteria and assessing its cytotoxicity against mammalian cell lines, researchers can build a data-driven profile of this compound. This will enable a direct and objective comparison with existing quinolone antibiotics and inform its potential for further development as a therapeutic agent in the ongoing battle against antibiotic resistance.
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plotka, m., & boukherroub, r. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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The Evolving Battlefield: A Comparative Guide to the Cytotoxicity of Novel Quinolones in Oncology Research
The relentless pursuit of novel anticancer agents has led researchers down many promising avenues, with the repurposing of existing drug scaffolds gaining significant traction. Among these, the quinolone family, traditionally the domain of antibacterial chemotherapy, has emerged as a fertile ground for the development of potent cytotoxic agents against various cancer cell lines.[1][2] This guide provides a comprehensive comparison of the cytotoxic profiles of novel quinolone derivatives, offering researchers, scientists, and drug development professionals a synthesized overview of their performance, supported by experimental data and detailed methodologies. Our focus is to dissect the causality behind experimental choices and to present a self-validating framework for assessing these promising compounds.
The Anti-Cancer Mechanism of Quinolones: Beyond Bacterial DNA Gyrase
The antibacterial action of fluoroquinolones is well-established, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[2][3] Interestingly, this mechanism provides a foundational clue to their anticancer potential. Eukaryotic cells also rely on topoisomerase enzymes (Topoisomerase I and II) to manage DNA topology during replication and transcription.[4][5] Novel quinolone derivatives have been specifically designed to exhibit enhanced activity against these human topoisomerases, leading to DNA damage and ultimately, apoptosis (programmed cell death) in cancer cells.[6][7]
Several structural modifications to the quinolone scaffold have been shown to be critical for shifting their target from bacterial to mammalian topoisomerases. These include alterations at the C-7 and N-1 positions of the quinolone ring, which can significantly influence their interaction with the enzyme-DNA complex.[3][7] Furthermore, some novel quinolones induce cytotoxicity through additional mechanisms, including the induction of oxidative stress via reactive oxygen species (ROS) generation, cell cycle arrest at the G2/M phase, and modulation of key signaling pathways like PI3K/Akt/mTOR.[8][9]
Below is a diagram illustrating the primary mechanism of action of anticancer quinolones.
Caption: Mechanism of action of novel quinolones in cancer cells.
Comparative Cytotoxicity: A Data-Driven Overview
The efficacy of a potential anticancer agent is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the in vitro cytotoxicity of several novel quinolone derivatives against a panel of human cancer cell lines, providing a direct comparison of their anticancer activity.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 8i | A549 | Human Lung Carcinoma | 0.009 | [10] |
| HL-60 | Human Promyelocytic Leukemia | 0.008 | [10] | |
| HeLa | Human Cervical Cancer | 0.010 | [10] | |
| Compound 12e | MGC-803 | Human Gastric Cancer | 1.38 | [9] |
| HCT-116 | Human Colon Carcinoma | 5.34 | [9] | |
| MCF-7 | Human Breast Adenocarcinoma | 5.21 | [9] | |
| Ciprofloxacin Derivative 97 | A549 | Human Lung Carcinoma | 27.71 | [2][3] |
| HepG2 | Human Hepatocellular Carcinoma | 22.09 | [2][3] | |
| Levofloxacin Hybrid 125 | A549 | Human Lung Carcinoma | 2.1 | [3] |
| HepG2 | Human Hepatocellular Carcinoma | 2.3 | [3] | |
| MCF-7 | Human Breast Adenocarcinoma | 0.3 | [3] | |
| PC-3 | Human Prostate Adenocarcinoma | 4.9 | [3] | |
| HeLa | Human Cervical Cancer | 1.1 | [3] | |
| 4-Hydroxyquinolone analogue 3g | HCT116 | Colon Carcinoma | Promising | [11] |
| A549 | Lung Carcinoma | Promising | [11] | |
| PC3 | Prostate Carcinoma | Promising | [11] | |
| MCF-7 | Breast Carcinoma | Promising | [11] | |
| Reduced FQ 4e | K562 | Chronic Myelogenous Leukemia | 0.005 | [12] |
| Reduced FQ 4f | PANC-1 | Pancreatic Cancer | 0.11 | [12] |
| MCF-7 | Breast Cancer | 0.30 | [12] | |
| CP derivative 4b, 4c, 5a | T-24, PC-3, SW480, MCF-7, A549 | Various | 1.69 - 3.36 | [1] |
Note: "Promising" indicates that the source highlighted the compound's significant activity without providing a specific IC50 value in the abstract.
The data clearly demonstrates the broad-spectrum anticancer potential of novel quinolones, with some derivatives exhibiting nanomolar to low micromolar IC50 values against a variety of cancer cell lines.[10][12] It is also important to note that many of these novel compounds have shown selectivity towards cancer cells over normal, healthy cells, a critical attribute for any potential chemotherapeutic agent.[1][3][13]
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are paramount. The following sections detail the step-by-step methodologies for two of the most common assays used to evaluate the anticancer activity of novel quinolones: the MTT assay for cell viability and flow cytometry for apoptosis detection.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[15][16]
-
Compound Treatment: Prepare serial dilutions of the novel quinolone compounds in culture medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14][15]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to subtract background absorbance.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Caption: Experimental workflow for the MTT assay.
Flow Cytometry for Apoptosis Detection using Annexin V/PI Staining
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a robust method for quantifying apoptosis.[17] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[18] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[19]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the novel quinolone at its IC50 concentration for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.[17]
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.[20]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[20]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17][20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[20]
Interpretation of Results:
-
Annexin V- / PI- (Bottom Left Quadrant): Live, healthy cells.[20]
-
Annexin V+ / PI- (Bottom Right Quadrant): Early apoptotic cells.[20]
-
Annexin V+ / PI+ (Top Right Quadrant): Late apoptotic or necrotic cells.[20]
-
Annexin V- / PI+ (Top Left Quadrant): Necrotic cells.[17]
Caption: Interpretation of Annexin V/PI flow cytometry data.
Conclusion and Future Directions
The data and methodologies presented in this guide underscore the significant potential of novel quinolone derivatives as a new class of anticancer agents. Their ability to target fundamental cellular processes like DNA replication and induce apoptosis, often with high potency and selectivity, makes them a compelling area for further investigation. Future research should focus on elucidating the structure-activity relationships to design even more potent and selective compounds, as well as comprehensive preclinical and clinical studies to evaluate their therapeutic efficacy and safety in vivo. The continued exploration of the quinolone scaffold promises to yield valuable additions to the oncologist's arsenal in the fight against cancer.
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In vitro validation of the anticancer effects of dichlorinated quinolones
An In-Depth Technical Guide for the In Vitro Validation of Anticancer Effects of Dichlorinated Quinolones
Introduction: The Emergence of Quinolones in Oncology
The quinolone scaffold, a cornerstone of antibacterial therapy, is gaining significant traction in oncology.[1][2] Their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, has an intriguing parallel in eukaryotic cells.[3][4] Certain fluoroquinolones can target the homologous human topoisomerase II, an enzyme critical for DNA replication and a validated target for established chemotherapeutics like doxorubicin and etoposide.[5][6][7] This shared mechanism provides a strong rationale for repositioning this chemical class for cancer treatment.
Recent efforts have focused on synthesizing novel quinolone derivatives to enhance their potency and selectivity against cancer cells.[6][8] The introduction of specific substitutions, such as dichlorination, on the quinolone ring represents a promising strategy to modulate the compound's electronic and steric properties, potentially leading to improved anticancer activity. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the in vitro validation of a novel dichlorinated quinolone, hereafter referred to as "DCQ-X". We will explore the critical assays required to build a robust data package, explaining not just the "how" but the fundamental "why" behind each experimental choice.
Phase 1: Foundational Cytotoxicity Screening
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic and anti-proliferative effects.[9] The goal is to establish a dose-dependent effect on cancer cell viability and to calculate the half-maximal inhibitory concentration (IC50), a key metric for comparing potency.
Core Assay: Tetrazolium-Based Cell Viability Assays (MTT/MTS)
Causality Behind Experimental Choice: Tetrazolium assays like MTT and MTS are foundational for assessing metabolic activity, which serves as a proxy for cell viability.[10][11] In metabolically active cells, mitochondrial dehydrogenases convert the tetrazolium salt (e.g., yellow MTT) into a colored formazan product (purple).[12] The intensity of the color is directly proportional to the number of viable, metabolically active cells. This method is rapid, cost-effective, and suitable for high-throughput screening, making it an ideal starting point.[9][13] While the classic MTT assay requires a final solubilization step to dissolve the formazan crystals, newer variants like MTS produce a water-soluble formazan, simplifying the protocol.[10][11]
Experimental Protocol: MTS Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, RT112 bladder cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of DCQ-X, a positive control (e.g., Doxorubicin), and a parent compound (e.g., Ciprofloxacin) in culture medium.
-
Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, to allow the compound to exert its effect.
-
Reagent Addition: Add 20 µL of the MTS reagent (in combination with an electron coupling agent like PMS) directly to each well.[10]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value.
Data Presentation: Comparative Cytotoxicity
The quantitative data should be summarized to compare the efficacy of DCQ-X against relevant benchmarks.
| Compound | Cell Line | IC50 (µM) after 72h Incubation |
| DCQ-X | MCF-7 (Breast Cancer) | 5.2 |
| DCQ-X | RT112 (Bladder Cancer) | 8.7 |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 |
| Doxorubicin | RT112 (Bladder Cancer) | 1.1 |
| Ciprofloxacin | MCF-7 (Breast Cancer) | >100 |
| Ciprofloxacin | RT112 (Bladder Cancer) | >100 |
This hypothetical data suggests that DCQ-X is significantly more potent than its parent compound, Ciprofloxacin, although less potent than the established chemotherapeutic, Doxorubicin.
Phase 2: Mechanistic Investigation of Cell Death
Once cytotoxicity is established, the next critical step is to understand how the compound kills the cancer cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). A desirable anticancer agent should primarily induce apoptosis, which is a controlled, non-inflammatory process.[14]
Core Assay: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
Causality Behind Experimental Choice: This is the gold-standard assay for distinguishing between apoptotic and necrotic cells.[15] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein that has a high affinity for PS and, when fluorescently labeled (e.g., with FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[15] By using both stains, we can differentiate four cell populations:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (rare in this assay)
Experimental Protocol: Annexin V/PI Assay
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with DCQ-X at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control and a positive control for apoptosis (e.g., Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached gently using Trypsin-EDTA. Combine all cells and centrifuge.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer.
Data Presentation: Quantifying Apoptosis Induction
| Treatment (48h) | Cell Line | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Untreated Control | MCF-7 | 95.1% | 2.5% | 2.1% |
| DCQ-X (IC50) | MCF-7 | 45.3% | 35.8% | 17.5% |
| DCQ-X (2x IC50) | MCF-7 | 15.2% | 48.1% | 35.2% |
| Doxorubicin (IC50) | MCF-7 | 48.9% | 31.5% | 18.3% |
These results would indicate that DCQ-X induces cell death primarily through apoptosis in a dose-dependent manner.
Phase 3: Elucidating Effects on Cell Cycle Progression
Many anticancer drugs, particularly those targeting DNA synthesis like topoisomerase inhibitors, exert their effects by causing cell cycle arrest.[5][6] Dysregulation of the cell cycle is a hallmark of cancer, and forcing a halt at critical checkpoints prevents cancer cells from proliferating.[17][18]
Core Assay: Cell Cycle Analysis by Flow Cytometry
Causality Behind Experimental Choice: This technique measures the DNA content of individual cells within a population.[19][20] Cells are fixed, permeabilized, and stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI).[19] The fluorescence intensity is directly proportional to the amount of DNA:
-
G0/G1 phase: Cells have a normal (2n) amount of DNA.
-
S phase: Cells are actively replicating DNA, so their DNA content is between 2n and 4n.
-
G2/M phase: Cells have completed DNA replication and have double the DNA content (4n) before dividing.[21]
An accumulation of cells in a specific phase (e.g., G2/M) after treatment indicates that the compound has induced cell cycle arrest at that checkpoint.[20]
Experimental Protocol: PI Staining for Cell Cycle
-
Cell Culture and Treatment: Seed cells and treat with DCQ-X at the IC50 concentration for 24 hours.
-
Harvesting: Collect all cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence on a linear scale.[18]
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.
Data Presentation: Cell Cycle Distribution
| Treatment (24h) | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | MCF-7 | 65.4% | 20.1% | 14.5% |
| DCQ-X (IC50) | MCF-7 | 25.2% | 15.5% | 59.3% |
| Doxorubicin (IC50) | MCF-7 | 30.1% | 18.2% | 51.7% |
This data strongly suggests that DCQ-X, similar to other topoisomerase II inhibitors, causes a significant arrest of cells in the G2/M phase of the cell cycle.[22]
Phase 4: Assessing Impact on Metastatic Potential
A crucial characteristic of an effective anticancer agent is its ability to inhibit metastasis, the process by which cancer spreads.[23] Key steps in metastasis are cell migration and invasion through the extracellular matrix (ECM).[24]
Core Assay: Transwell Migration and Invasion Assay
Causality Behind Experimental Choice: The Transwell (or Boyden chamber) assay is a widely used method to quantify cell motility.[23][25] The setup consists of an insert with a porous membrane that separates an upper and lower chamber. For a migration assay, cells are seeded in the upper chamber in serum-free media, and media containing a chemoattractant (like fetal bovine serum) is placed in the lower chamber. Cells migrate through the pores towards the chemoattractant.[26] The invasion assay is similar, but the membrane is first coated with a layer of Matrigel or a similar ECM substitute.[25][26] This requires cells to actively degrade the matrix to move through, mimicking the invasion process.[24]
Experimental Protocol: Transwell Invasion Assay
-
Chamber Preparation: Coat the top of an 8 µm pore size Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Starve cancer cells (e.g., highly metastatic MDA-MB-231) in serum-free medium for several hours.
-
Seeding and Treatment: Resuspend the starved cells in serum-free medium containing either the vehicle control or DCQ-X at a non-lethal concentration (e.g., 0.25x IC50). Seed 100,000 cells into the upper chamber.
-
Chemoattractant: Add complete medium (containing 10% FBS) to the lower chamber.
-
Incubation: Incubate for 22-24 hours.
-
Cell Removal: Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fixing and Staining: Fix the cells that have invaded to the bottom of the membrane with methanol and stain them with Crystal Violet.
-
Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields for each membrane.
Data Presentation: Inhibition of Cell Invasion
| Treatment (24h) | Cell Line | Average Invading Cells per Field | % Invasion Inhibition |
| Untreated Control | MDA-MB-231 | 152 | 0% |
| DCQ-X (0.25x IC50) | MDA-MB-231 | 41 | 73% |
This result would demonstrate that DCQ-X can significantly impair the invasive capacity of cancer cells at concentrations well below those that cause immediate cell death. This effect could be linked to the inhibition of matrix metalloproteinases (MMPs), which some quinolones are known to modulate.[27]
Visualizing Workflows and Mechanisms
Clear diagrams are essential for communicating complex biological processes and experimental designs.
Experimental Validation Workflow
Caption: Workflow for in vitro validation of DCQ-X.
Plausible Signaling Pathway for Quinolone-Induced Apoptosis
Caption: Proposed mechanism of DCQ-X-induced apoptosis.
Conclusion and Future Directions
This guide outlines a logical, multi-faceted approach to the in vitro validation of dichlorinated quinolones as potential anticancer agents. By systematically evaluating cytotoxicity, the mechanism of cell death, effects on the cell cycle, and impact on metastatic potential, researchers can build a compelling case for a compound's efficacy. The hypothetical data for DCQ-X demonstrates significant potency compared to its parent compound and suggests a mechanism consistent with other topoisomerase II inhibitors: induction of G2/M arrest and apoptosis.[5][22] Furthermore, its ability to inhibit invasion at sub-lethal doses points to a multi-modal therapeutic potential.
Successful validation through these in vitro assays provides the necessary foundation to advance a compound like DCQ-X into more complex preclinical models, such as 3D spheroid cultures and eventually, in vivo animal studies, bringing it one step closer to potential clinical application.[28]
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A Head-to-Head Comparison of Classic and Modern Quinoline Synthesis Methods for the Research Chemist
The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a multitude of pharmaceuticals, including the renowned antimalarial drug chloroquine, and functional materials like organic light-emitting diodes (OLEDs). The enduring relevance of this nitrogen-containing heterocycle continually drives the need for efficient, versatile, and scalable synthetic routes. This guide provides a comprehensive, head-to-head comparison of the most significant methods for quinoline synthesis, offering field-proven insights into their mechanisms, practical applications, and experimental nuances.
Section 1: An Overview of Foundational Quinoline Syntheses
The classical methods for quinoline synthesis, many developed in the late 19th century, remain staples in the organic chemist's toolkit. These reactions typically involve the condensation of anilines with various carbonyl-containing compounds, followed by a cyclization and aromatization sequence. Understanding the strengths and weaknesses of each is paramount for selecting the optimal route for a given target molecule.
Section 2: The Skraup Synthesis: A Classic Workhorse
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is arguably the most direct method for producing unsubstituted quinoline. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.
Mechanism and Rationale
The reaction is notoriously exothermic and proceeds through several key steps. The choice of reagents is critical for both yield and safety.
-
Sulfuric Acid: Acts as both a catalyst and a dehydrating agent. Its primary role is to dehydrate glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein. This in-situ formation is a key feature of the Skraup synthesis.
-
Acrolein Formation: This electrophilic intermediate is then attacked by the nucleophilic aniline in a Michael addition.
-
Cyclization and Dehydration: The resulting β-anilinopropionaldehyde undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.
-
Oxidation: The final step is the oxidation of the dihydroquinoline intermediate to the aromatic quinoline. Nitrobenzene is a common oxidizing agent and can also serve as a solvent. Arsenic acid is a milder alternative that results in a less violent reaction.
To moderate the often violent nature of the reaction, moderators like ferrous sulfate are frequently employed. Ferrous sulfate is believed to act as an oxygen carrier, prolonging the reaction and preventing a dangerous runaway exotherm.[1]
Caption: The reaction mechanism of the Skraup synthesis.
Experimental Protocol: Synthesis of Quinoline
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate
Procedure:
-
In a large, appropriately sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, nitrobenzene, and glycerol.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic and should be controlled.
-
Add ferrous sulfate heptahydrate as a moderator.
-
Gently heat the mixture. The reaction will become highly exothermic. Once the initial vigorous reaction subsides, continue to heat the mixture under reflux for 3-5 hours.
-
After cooling, dilute the reaction mixture with water and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Isolate the crude quinoline via steam distillation.[1]
-
Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by distillation.
Section 3: The Doebner-von Miller Reaction: A Versatile Modification
A significant modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.[2]
Mechanism and Regioselectivity
The mechanism is a subject of some debate but is generally believed to involve a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[3] A fragmentation-recombination pathway has also been proposed.[4]
A key consideration in the Doebner-von Miller synthesis is regioselectivity when using substituted anilines or unsymmetrical carbonyl compounds. The reaction of anilines with 3-substituted α,β-unsaturated carbonyls typically yields 2-substituted quinolines.[3][5] However, introducing strong electron-withdrawing groups on the carbonyl component can reverse this regioselectivity to favor the 4-substituted product.[5]
Caption: A generalized workflow for the Doebner-von Miller synthesis.
Section 4: The Friedländer Synthesis: Convergent and Efficient
The Friedländer synthesis is a highly efficient method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][6]
Mechanism and Catalyst Choice
Two primary mechanisms are proposed: one beginning with an aldol condensation followed by imine formation, and the other starting with Schiff base formation followed by an aldol reaction.[3][6] The reaction can be catalyzed by either acids or bases.[7][8]
-
Acid Catalysis: Brønsted acids like p-toluenesulfonic acid and Lewis acids are commonly used.[3][7] Gold catalysts have been shown to promote the reaction under milder conditions.[7]
-
Base Catalysis: Bases such as potassium tert-butoxide are also effective.[7]
The choice of catalyst is often substrate-dependent, and screening may be necessary to optimize yields. A significant advantage of the Friedländer synthesis is its convergent nature, which often leads to high yields and cleaner reactions compared to the Skraup or Doebner-von Miller methods. However, a major limitation is the availability of the requisite 2-aminoaryl carbonyl starting materials. Regioselectivity can also be an issue when using unsymmetrical ketones.[7][9]
Experimental Protocol: Catalyst-Free Friedländer Synthesis in Water
This protocol highlights a green chemistry approach to the Friedländer synthesis.
Materials:
-
2-Aminobenzaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Deionized water
Procedure:
-
In a round-bottom flask, suspend 2-aminobenzaldehyde (1.0 mmol) and the active methylene compound (1.2 mmol) in deionized water (5 mL).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by filtration, wash with cold water, and dry.
Section 5: The Pfitzinger Reaction: A Route to Quinoline-4-Carboxylic Acids
The Pfitzinger (or Pfitzinger-Borsche) reaction provides a direct route to quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound in the presence of a strong base.[10]
Mechanism and the Role of the Base
The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[10] This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid.[10]
-
The Base (e.g., KOH): The strong base is essential for the initial ring-opening of isatin.[10] This step is what distinguishes the Pfitzinger reaction and leads to the formation of the carboxylic acid functionality at the 4-position of the quinoline ring.
Caption: The reaction mechanism of the Pfitzinger synthesis.
Experimental Protocol: Synthesis of 2-Methylquinoline-4-carboxylic acid
Materials:
-
Isatin
-
Potassium Hydroxide
-
Ethanol
-
Acetone
-
Acetic Acid
Procedure:
-
Dissolve potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add isatin to the basic solution and stir until the color changes, indicating the formation of the potassium salt of isatinic acid.
-
Gradually add acetone to the reaction mixture.
-
Reflux the mixture with continuous stirring for 24 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and acidify with acetic acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude product. Recrystallize from ethanol if necessary.
Section 6: Other Notable Quinoline Syntheses
Several other named reactions provide valuable routes to specific classes of quinolines.
-
Combes Synthesis: This acid-catalyzed reaction of an aniline with a β-diketone is particularly useful for preparing 2,4-disubstituted quinolines.[11][12] Regioselectivity is influenced by both steric and electronic effects of the substituents.[11]
-
Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. A key feature is its temperature-dependent regioselectivity. At lower temperatures (kinetic control), the reaction favors the formation of 4-quinolones (Conrad-Limpach product), while at higher temperatures (thermodynamic control), 2-quinolones are the major product (Knorr product).[13][14][15] The use of a high-boiling, inert solvent like mineral oil can significantly improve yields in the high-temperature cyclization step.[13]
-
Gould-Jacobs Reaction: This method produces 4-hydroxyquinoline derivatives from the reaction of an aniline with an alkoxymethylenemalonic ester.[16][17] The reaction proceeds through a condensation followed by a thermal cyclization at high temperatures.[2]
-
Niementowski Synthesis: This reaction forms γ-hydroxyquinoline derivatives from the condensation of anthranilic acids with ketones or aldehydes at high temperatures.[5][18] The high temperatures required can limit its applicability.[18]
Section 7: Head-to-Head Comparison of Quinoline Synthesis Methods
The choice of a particular synthetic method depends on the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions.
| Synthesis Method | Starting Materials | Typical Product | Key Advantages | Key Disadvantages |
| Skraup | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or simple substituted quinolines | Uses simple, readily available starting materials. | Often violent, exothermic reaction; harsh conditions; low yields for some substrates. |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | 2- and/or 4-substituted quinolines | More versatile than Skraup for substituted quinolines. | Regioselectivity can be an issue; potential for polymerization of the carbonyl compound. |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Polysubstituted quinolines | Generally high yields; milder conditions possible; convergent synthesis.[8] | Starting materials (2-aminoaryl carbonyls) can be difficult to access.[9] |
| Pfitzinger | Isatin, α-Methylene Carbonyl, Base | Quinoline-4-carboxylic acids | Direct route to valuable 4-carboxyquinolines.[19] | Requires a strong base; limited to isatin-derived structures. |
| Combes | Aniline, β-Diketone, Acid | 2,4-Disubstituted quinolines | Good for accessing 2,4-disubstituted patterns.[11][12] | Requires strongly acidic conditions for cyclization.[11] |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | 4-Quinolones (lower temp) or 2-Quinolones (higher temp) | Temperature-controlled regioselectivity.[13][15] | Requires very high temperatures for cyclization (250 °C).[13][20] |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonate | 4-Hydroxyquinolines | Effective for certain substitution patterns.[16] | High temperatures required for cyclization; can produce mixtures of regioisomers. |
| Niementowski | Anthranilic Acid, Carbonyl Compound | γ-Hydroxyquinolines | Access to hydroxyquinolines.[18] | Requires high reaction temperatures, making it less popular.[18] |
Section 8: Modern Approaches: The Impact of Microwave Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating many classical quinoline syntheses.[21] The rapid and efficient heating provided by microwave irradiation can dramatically reduce reaction times (from hours to minutes), often leading to higher yields and cleaner product profiles.[22][23] Both solvent-based and solvent-free microwave protocols have been successfully developed for reactions like the Friedländer and Niementowski syntheses, offering greener alternatives to traditional methods.[23]
Conclusion
The synthesis of the quinoline ring system is a mature field of organic chemistry, yet one that continues to evolve. While the classical named reactions provide a robust foundation, an understanding of their mechanistic underpinnings, practical limitations, and the rationale behind specific experimental choices is crucial for their successful application. Modern techniques, particularly microwave-assisted synthesis, offer significant advantages in terms of efficiency and sustainability. For the researcher in drug discovery or materials science, a comprehensive knowledge of these diverse synthetic routes is indispensable for the rational design and efficient production of novel quinoline-based compounds.
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A Comparative Benchmarking Guide for Novel Quinoline-Based Anticancer Candidates
Introduction: The Quinoline Scaffold in Oncology and the Imperative for Rigorous Benchmarking
The quinoline ring system is a foundational scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] In oncology, quinoline derivatives have demonstrated significant potential, exerting anticancer effects through diverse mechanisms including, but not limited to, the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of tubulin polymerization.[1][3][4] The development of novel quinoline derivatives offers a promising avenue for new cancer therapeutics. However, the transition from a promising novel compound to a viable clinical candidate is contingent upon rigorous, objective, and multi-faceted preclinical evaluation.
This guide provides a comprehensive framework for benchmarking a novel quinoline derivative against an established, clinically relevant chemotherapeutic agent. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causal logic behind the experimental strategy. By employing a self-validating, tiered approach, this guide ensures that the data generated is robust, reproducible, and directly comparable to a clinical standard, thereby providing a clear assessment of the new derivative's potential.
Section 1: Profiling the Candidates: The Novel vs. The Standard
For the purpose of this guide, we will benchmark a hypothetical novel quinoline derivative, NQ-241 , against the well-established anticancer drug, Doxorubicin .
-
Novel Candidate: NQ-241
-
Class: 4-Aminoquinoline derivative.
-
Hypothesized Mechanism of Action: Based on its structural similarity to other compounds, NQ-241 is predicted to function as a DNA intercalator and a potential inhibitor of Topoisomerase II, an enzyme critical for resolving DNA topological challenges during replication and transcription.[5][6] This dual-action hypothesis suggests that NQ-241 may induce significant DNA damage, leading to cell cycle arrest and apoptosis.[3]
-
-
Established Drug: Doxorubicin
-
Class: Anthracycline antibiotic.
-
Established Mechanism of Action: Doxorubicin is a cornerstone of chemotherapy with a well-documented, multi-modal mechanism.[7][8] Its primary anticancer effects arise from its ability to intercalate into DNA and inhibit the function of Topoisomerase II.[9][10] This action stabilizes the Topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks, cell cycle arrest (primarily at G2/M phase), and the induction of apoptosis.[9][10][11]
-
Rationale for Comparison: Comparing NQ-241 to Doxorubicin is a logical choice as they share a hypothesized primary mechanism of action. This direct comparison will allow for a clear assessment of NQ-241's relative potency, efficacy, and potential for an improved therapeutic window.
Section 2: A Multi-Tiered Benchmarking Workflow
A robust benchmarking strategy does not rely on a single assay but rather on a logical progression of experiments that build upon one another. This tiered approach allows for early go/no-go decisions and ensures that resources are focused on the most promising candidates.
The Causality of the Workflow: We begin with broad screening to establish general cytotoxic activity (Tier 1). A positive result in Tier 1 justifies a deeper investigation into how the compound kills the cells (Tier 2). Understanding the mechanism of cell death then leads to direct biochemical assays to confirm the molecular target engagement (Tier 3). This logical flow ensures a comprehensive and resource-efficient evaluation.
Caption: A tiered experimental workflow for benchmarking novel anticancer compounds.
Section 3: In-Depth Experimental Protocols
The trustworthiness of any comparison hinges on the quality and standardization of the experimental protocols. The following methods are presented as self-validating systems, including essential controls to ensure data integrity.
Tier 1 Protocol: MTT Assay for Cytotoxicity
Purpose: To determine the concentration of NQ-241 and Doxorubicin required to inhibit the metabolic activity of a panel of cancer cell lines by 50% (IC50). This is a primary measure of cytotoxic potency.[12]
Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2-fold serial dilution of NQ-241 and Doxorubicin in culture medium, starting from a high concentration (e.g., 100 µM) down to the low nanomolar range.[13][14]
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions. For each plate, include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.1% DMSO). This represents 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent (in this case, Doxorubicin serves as the internal positive control).
-
Media Blank: Wells containing only culture medium to provide a background reading.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.[15]
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Tier 2 Protocol: Annexin V/PI Assay for Apoptosis
Purpose: To quantify the percentage of cells undergoing apoptosis versus necrosis after treatment. This assay differentiates between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[17]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with NQ-241 and Doxorubicin at their respective IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature, protected from light.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Excite with a 488 nm laser and collect FITC fluorescence (FL1) and PI fluorescence (FL2).
Tier 2 Protocol: Cell Cycle Analysis via Propidium Iodide Staining
Purpose: To determine the effect of the compounds on cell cycle progression. DNA-damaging agents often cause cells to arrest at specific checkpoints (G1, S, or G2/M).[18]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with NQ-241 and Doxorubicin at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[19]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content, measured by PI fluorescence intensity, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
Tier 3 Protocol: Topoisomerase II Inhibition Assay (Cleavage Complex Assay)
Purpose: To biochemically confirm if NQ-241, like Doxorubicin, inhibits Topoisomerase II by stabilizing the DNA-enzyme cleavage complex.
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture: 10X Topoisomerase II assay buffer, supercoiled plasmid DNA (e.g., pBR322) as the substrate, and purified human Topoisomerase IIα enzyme.[20][21]
-
Compound Addition: Add varying concentrations of NQ-241 or Doxorubicin (positive control). Include a no-drug control.
-
Initiate Reaction: Incubate the reaction at 37°C for 30 minutes.[20][22]
-
Trap Cleavage Complex: Terminate the reaction by adding 1% SDS and Proteinase K. This traps the enzyme covalently bound to the DNA if a cleavage complex was stabilized.[21]
-
Analysis by Gel Electrophoresis: Analyze the DNA products on a 1% agarose gel containing ethidium bromide.
-
Interpretation: The supercoiled plasmid substrate will run fastest. Topoisomerase II activity in the no-drug control will relax the plasmid, causing it to run slower. If a compound stabilizes the cleavage complex, the enzyme will create a double-strand break, linearizing the plasmid. Linear DNA runs slower than supercoiled DNA but faster than relaxed DNA. A dose-dependent increase in the linear DNA band is indicative of a Topoisomerase II poison.[22]
-
Section 4: Data Synthesis and Interpretation
Objective comparison requires clear and concise data presentation. All quantitative results should be summarized in tables for easy side-by-side analysis.
Comparative Cytotoxicity Data (Hypothetical)
| Cell Line | IC50 NQ-241 (µM) | IC50 Doxorubicin (µM) | Selectivity Index* |
| MCF-7 (Breast) | 0.85 ± 0.12 | 0.52 ± 0.09 | 11.2 |
| A549 (Lung) | 1.21 ± 0.25 | 0.78 ± 0.15 | 7.9 |
| HCT116 (Colon) | 0.98 ± 0.15 | 0.61 ± 0.11 | 9.7 |
| MRC-5 (Normal Lung) | 9.5 ± 1.8 | 3.5 ± 0.7 | - |
*Selectivity Index = IC50 in Normal Cells / IC50 in Cancer Cells. A higher value is desirable.
Interpretation: In this hypothetical dataset, NQ-241 shows potent anticancer activity, albeit slightly less potent than Doxorubicin. However, its higher IC50 value against the normal MRC-5 cell line suggests a potentially better selectivity profile, which is a critical parameter for a successful drug candidate.
Comparative Mechanism of Action Data (Hypothetical)
| Parameter | Vehicle Control | NQ-241 (IC50) | Doxorubicin (IC50) |
| Apoptosis (MCF-7) | |||
| Early Apoptotic (%) | 3.1% | 35.8% | 42.5% |
| Late Apoptotic (%) | 1.5% | 15.2% | 18.9% |
| Cell Cycle (MCF-7) | |||
| G0/G1 Phase (%) | 65.2% | 25.1% | 20.7% |
| S Phase (%) | 20.5% | 10.3% | 12.1% |
| G2/M Phase (%) | 14.3% | 64.6% | 67.2% |
Interpretation: The data strongly suggests that both NQ-241 and Doxorubicin induce cell death primarily through apoptosis. Furthermore, both compounds cause a significant accumulation of cells in the G2/M phase, which is the characteristic effect of drugs that cause DNA double-strand breaks and inhibit Topoisomerase II.
Visualizing the Mechanism of Action
The shared mechanism of action can be visualized to better understand how these compounds exert their effects at the molecular level.
Caption: Shared mechanism of action for NQ-241 and Doxorubicin.
Conclusion and Future Directions
This guide has outlined a structured, logical, and rigorous framework for benchmarking a novel quinoline derivative, NQ-241, against the established drug, Doxorubicin. The multi-tiered approach, from broad cytotoxicity screening to specific mechanistic assays, provides a comprehensive performance comparison.
Based on our hypothetical data, NQ-241 emerges as a promising candidate. While slightly less potent than Doxorubicin, its improved selectivity index warrants further investigation. The confirmation that it shares a similar mechanism of action—inducing G2/M arrest and apoptosis via Topoisomerase II inhibition—validates the initial hypothesis and provides a strong foundation for lead optimization and further preclinical studies, including in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) modeling. This systematic benchmarking process is indispensable for making informed decisions in the complex landscape of drug discovery.
References
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Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A comprehensive review on the anticancer potential of quinoline-based compounds. European Journal of Medicinal Chemistry, 101, 555-598. [Link]
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Mushtaq, S., Hussain, S., Fatima, A., & Zubair, M. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]
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Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Cancer Cell Culture (pp. 35-43). Humana Press, New York, NY. [Link]
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A Senior Application Scientist's Guide to Bridging the Gap: Validating In Silico Predictions with In Vitro Experimental Data
Introduction: The Imperative of Experimental Validation in Computational Biology and Drug Discovery
In the modern era of biomedical research, in silico methodologies have become indispensable tools, accelerating the pace of discovery and significantly reducing the costs associated with drug development and biological research.[1][2] Computational approaches, ranging from molecular docking and virtual screening to complex artificial intelligence and machine learning algorithms, allow scientists to generate hypotheses, predict molecular interactions, and screen vast compound libraries in a fraction of the time required for traditional benchtop experiments.[2][3] However, these computational predictions are, at their core, hypotheses that necessitate rigorous experimental validation to confirm their biological relevance.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively validate in silico predictions with robust in vitro experimental data, ensuring the scientific integrity and translational potential of their findings.
The transition from computational models to wet lab validation is a critical juncture where theoretical predictions meet biological reality.[4] A well-designed validation strategy not only confirms the accuracy of in silico findings but also provides deeper mechanistic insights that computational models alone cannot offer.[4] This process is not merely a confirmatory step but a cyclical and iterative process of refining computational models based on experimental outcomes, thereby strengthening the predictive power of future in silico studies.[4]
This guide will delve into the practicalities of this validation process, offering detailed protocols, explaining the rationale behind experimental choices, and providing a clear roadmap for integrating computational and experimental workflows.
The Landscape of In Silico Predictions: A Spectrum of Computational Tools
Before embarking on in vitro validation, it is crucial to understand the nature of the in silico prediction being tested. Different computational methods have varying levels of accuracy and are suited for different biological questions. A clear understanding of the underlying algorithms and assumptions of the in silico tool used is paramount for designing appropriate validation experiments.
Common In Silico Prediction Methods:
-
Molecular Docking: Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][5] This is widely used to predict the binding of small molecule ligands to protein targets.[6][7]
-
Virtual High-Throughput Screening (vHTS): Computationally screens large libraries of compounds against a biological target to identify potential hits.[2][8]
-
Quantitative Structure-Activity Relationship (QSAR): Relates the chemical structure of a molecule to its biological activity using statistical methods.[9][10]
-
Pharmacophore Modeling: Identifies the essential 3D arrangement of functional groups in a molecule responsible for its biological activity.[2]
-
Molecular Dynamics (MD) Simulations: Simulates the movement of atoms and molecules over time to understand the dynamic behavior of biological systems.[2]
The choice of in vitro validation assays should be directly informed by the type of in silico prediction. For instance, a molecular docking prediction of a potent enzyme inhibitor would necessitate an enzymatic activity assay for validation.
The Validation Workflow: A Step-by-Step Approach
A robust validation workflow is systematic and iterative. It begins with the computational prediction and culminates in a refined understanding of the biological system under investigation.
Figure 1: A generalized workflow for the validation of in silico predictions.
Core In Vitro Validation Techniques: A Practical Guide
The selection of the appropriate in vitro assay is the cornerstone of a successful validation study. The chosen method should be robust, reproducible, and directly address the hypothesis generated by the in silico model.
Validating Protein-Ligand Interactions
A common application of in silico methods is the prediction of small molecules that bind to a specific protein target.[6][7]
Experimental Goal: To confirm the predicted binding and quantify the binding affinity.
Recommended Primary Assays:
-
Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data on binding events (association and dissociation rates).
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (KD), stoichiometry, and thermodynamic parameters.
-
Microscale Thermophoresis (MST): Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.
Experimental Protocol: Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity of a computationally predicted small molecule inhibitor to its target protein.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, suitable for amine coupling)
-
Target protein (recombinant, purified)
-
Predicted small molecule inhibitor (solubilized in a suitable solvent, e.g., DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the target protein (typically at a concentration of 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent coupling to the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
Causality: Covalent immobilization ensures a stable and reproducible surface for interaction analysis. The low pH of the coupling buffer facilitates the electrostatic pre-concentration of the protein on the negatively charged sensor surface.
-
-
Binding Analysis:
-
Prepare a dilution series of the small molecule inhibitor in running buffer. It is crucial to include a blank (buffer with the same concentration of solvent as the compound dilutions) for referencing.
-
Inject the different concentrations of the inhibitor over the immobilized protein surface, followed by a dissociation phase where only running buffer flows over the surface.
-
Causality: A concentration series is necessary to determine the concentration-dependent binding and to accurately calculate the kinetic parameters.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Trustworthiness: The goodness of the fit (e.g., low chi-squared value) and the visual inspection of the residuals provide confidence in the determined kinetic parameters.
-
Validating Enzyme Inhibition
In silico methods are frequently used to identify potential enzyme inhibitors.[8]
Experimental Goal: To confirm the predicted inhibitory activity and determine the potency (e.g., IC50) and mechanism of inhibition.
Recommended Primary Assays:
-
Enzymatic Activity Assays: These can be colorimetric, fluorometric, or luminescent assays that measure the rate of product formation or substrate consumption.
Experimental Protocol: A Generic Fluorometric Enzyme Inhibition Assay
Objective: To determine the IC50 value of a computationally predicted inhibitor against a target enzyme.
Materials:
-
Target enzyme (purified)
-
Fluorogenic substrate
-
Assay buffer
-
Predicted inhibitor (in a suitable solvent)
-
Microplate reader with fluorescence detection capabilities
Methodology:
-
Assay Optimization:
-
Determine the optimal concentrations of enzyme and substrate to ensure the reaction is in the linear range and the signal-to-background ratio is high.
-
Causality: Working within the linear range of the assay is critical for obtaining accurate and reproducible inhibition data.
-
-
IC50 Determination:
-
Prepare a serial dilution of the inhibitor in the assay buffer.
-
In a microplate, add the enzyme and the inhibitor (or vehicle control) and incubate for a pre-determined time to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Causality: The pre-incubation step allows the inhibitor to reach equilibrium with the enzyme before the substrate is introduced, which is important for accurate potency determination.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness: A well-defined sigmoidal dose-response curve with a good R-squared value indicates a reliable IC50 determination.
-
Validating Cellular Phenotypes
More advanced in silico models may predict the effect of a compound on a specific cellular pathway or phenotype.[4]
Experimental Goal: To confirm the predicted cellular effect.
Recommended Secondary/Orthogonal Assays:
-
Cell Viability/Cytotoxicity Assays: (e.g., MTT, CellTiter-Glo) to assess the general toxicity of the compound.[13]
-
Western Blotting: To measure changes in the expression or phosphorylation status of key proteins in the predicted pathway.
-
Quantitative PCR (qPCR): To measure changes in the expression of target genes.[4]
-
High-Content Imaging: To visualize and quantify changes in cellular morphology, protein localization, or other cellular features.
Data Presentation and Interpretation: Comparing In Silico and In Vitro Results
A crucial aspect of this validation process is the direct and objective comparison of the computational predictions with the experimental data.
Table 1: Comparison of In Silico Predictions and In Vitro Validation for a Set of Putative Kinase Inhibitors
| Compound ID | In Silico Docking Score (kcal/mol) | In Vitro Binding Affinity (KD, nM) (SPR) | In Vitro Enzyme Inhibition (IC50, nM) |
| Cmpd-001 | -10.5 | 50 | 75 |
| Cmpd-002 | -9.8 | 250 | 300 |
| Cmpd-003 | -9.5 | > 10,000 | > 10,000 |
| Cmpd-004 | -11.2 | 25 | 40 |
| Cmpd-005 | -8.7 | 1,500 | 2,000 |
Interpretation:
In this hypothetical example, a lower (more negative) docking score is predicted to correlate with tighter binding and greater inhibition.
-
Good Correlation: Compounds 1, 2, 4, and 5 show a reasonable correlation between their docking scores and their experimentally determined binding affinities and inhibitory potencies. This suggests that the in silico model has some predictive power for this class of compounds.
-
Discrepancy: Compound 3 has a favorable docking score but shows no activity in the in vitro assays. This represents a false positive from the in silico screen and warrants further investigation. Possible reasons for such discrepancies include inaccuracies in the docking pose, the compound having poor solubility in the assay buffer, or the static nature of the protein structure used for docking not reflecting its dynamic state in solution.[14]
The Feedback Loop: Refining In Silico Models
The validation process should not end with a simple confirmation or rejection of the initial predictions. The experimental data generated provides a valuable opportunity to refine and improve the computational models.
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A Senior Application Scientist's Guide to the Metabolic Stability of Quinoline Analogs
Introduction: The Quinoline Scaffold and the Metabolic Hurdle
The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions have made it a cornerstone in the development of therapeutics ranging from antimalarials like chloroquine to modern targeted cancer therapies. However, the journey of a quinoline-based drug candidate from discovery to clinical success is often challenged by metabolic instability. Rapid metabolism can lead to poor bioavailability, short duration of action, and the formation of potentially toxic metabolites, necessitating a proactive and strategic approach to understanding and optimizing metabolic stability.
This guide provides a comparative analysis of the metabolic stability of quinoline analogs, grounded in experimental data and established biochemical principles. We will explore the key metabolic pathways, analyze structure-metabolism relationships (SMRs), and provide detailed protocols for assessing metabolic stability in vitro.
Part 1: Principal Metabolic Pathways of Quinoline Analogs
The metabolic fate of quinoline analogs is primarily dictated by Phase I and Phase II drug-metabolizing enzymes, predominantly located in the liver. Understanding these pathways is crucial for rationally designing more stable molecules.
Phase I Metabolism: The Oxidative Engine
Phase I reactions, primarily mediated by the Cytochrome P450 (CYP450) superfamily of enzymes, introduce or expose functional groups, preparing the molecule for Phase II conjugation. For quinolines, the most common oxidative transformations include:
-
Hydroxylation: This is the most frequent metabolic route. The electron-rich nature of the quinoline ring makes it susceptible to electrophilic attack by CYP enzymes. Hydroxylation can occur at various positions, with the 3, 5, 6, 7, and 8-positions being particularly common. The precise location is heavily influenced by the substitution pattern on the ring.
-
N-Oxidation: The quinoline nitrogen itself can be oxidized to form an N-oxide, a common pathway for heterocyclic aromatic compounds.
-
O-Dealkylation: If the quinoline scaffold is substituted with alkoxy groups (e.g., methoxy), O-dealkylation is a prevalent and often rapid metabolic pathway, yielding a hydroxylated metabolite.
Phase II Metabolism: The Conjugation Step
Following Phase I oxidation, the newly introduced polar handles (e..g., hydroxyl groups) serve as sites for Phase II conjugation reactions.[1][2] These reactions further increase the water solubility of the compound, facilitating its excretion from the body.[1][2] Key Phase II pathways for quinoline metabolites include:
-
Glucuronidation: Mediated by UDP-glucuronosyltransferases (UGTs), this is a major conjugation pathway where glucuronic acid is attached to hydroxylated metabolites.[1]
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxylated quinolines.
-
Glutathione Conjugation: Glutathione S-transferases (GSTs) can conjugate glutathione to reactive intermediates, which is often a detoxification mechanism.[2]
The interplay between Phase I and Phase II metabolism determines the overall clearance rate and metabolic profile of a quinoline analog. A compound that is rapidly hydroxylated and subsequently conjugated will likely have a short half-life in the body.
Caption: Generalized metabolic pathways for quinoline analogs.
Part 2: Structure-Metabolism Relationships (SMRs) - A Comparative Analysis
The metabolic fate of a quinoline analog is not arbitrary; it is intricately linked to its chemical structure. By systematically modifying the quinoline scaffold, medicinal chemists can block or slow down metabolic pathways, thereby enhancing stability.
The Strategy of "Metabolic Blocking"
A common and effective strategy to improve metabolic stability is "metabolic blocking." This involves placing chemically robust substituents at positions identified as metabolically labile.
-
Fluorination: The introduction of a fluorine atom at a site of hydroxylation is a classic metabolic blocking tactic. The strength of the C-F bond makes it highly resistant to CYP-mediated cleavage. For example, if the 6-position is found to be a primary site of hydroxylation, synthesizing a 6-fluoro-quinoline analog can significantly reduce metabolism at that site.
-
Methylation & Other Alkyl Groups: Placing a methyl group at a metabolically active position can sterically hinder the approach of CYP enzymes, thus slowing down the rate of oxidation.
-
Nitrogen Heterocycles: Replacing a metabolically susceptible part of a molecule, such as a phenyl ring, with a more electron-deficient and metabolically stable pyridine or pyrimidine ring can also be an effective strategy. Studies have shown that for some quinoline carboxamide analogs, aza-aromatic rings like pyridine or pyrazine were not metabolized, indicating that the electronegativity of the nitrogen can alter regioselectivity in CYP metabolism.[3]
Comparative Stability Data
The following table summarizes hypothetical but representative data from an in vitro human liver microsome (HLM) stability assay, comparing a parent quinoline compound with several of its analogs designed to have improved stability.
| Compound ID | Structure Modification | t½ (min) | Intrinsic Clearance (Clint, µL/min/mg) | Primary Metabolite |
| QA-001 | Parent (Unsubstituted) | 15 | 92.4 | 6-Hydroxy-QA-001 |
| QA-002 | 6-Fluoro | 45 | 30.8 | 3-Hydroxy-QA-002 |
| QA-003 | 6-Methoxy | 8 | 173.2 | 6-Hydroxy-QA-001 (via O-dealkylation) |
| QA-004 | 3-Methyl | 35 | 39.6 | 6-Hydroxy-QA-004 |
| QA-005 | 6-Fluoro, 3-Methyl | > 120 | < 5.8 | (Minor Metabolites Detected) |
Analysis of the Data:
-
QA-001 (Parent): Shows rapid metabolism (t½ = 15 min), with the primary metabolic "soft spot" identified as the 6-position.
-
QA-002 (6-Fluoro): Blocking the primary metabolic site with fluorine triples the half-life and reduces clearance by two-thirds. This successfully diverts metabolism to a secondary site (the 3-position).
-
QA-003 (6-Methoxy): Attempting to block the 6-position with a methoxy group proved counterproductive. The compound is a substrate for rapid O-dealkylation, leading to even faster clearance than the parent compound. This highlights that not all blocking groups are effective and can sometimes introduce new metabolic liabilities.
-
QA-004 (3-Methyl): Blocking a secondary metabolic site (identified from the QA-002 results) provides a moderate improvement in stability.
-
QA-005 (Dual Modification): The combination of blocking both the primary (6-position) and a key secondary (3-position) metabolic site results in a dramatic improvement in metabolic stability, with a half-life exceeding the duration of the typical assay. This demonstrates a successful iterative design strategy.
Part 3: Experimental Protocol - In Vitro Metabolic Stability Assessment
To generate the comparative data discussed above, a standardized in vitro assay using human liver microsomes (HLMs) is the industry-standard first-line approach. HLMs are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of CYP450 enzymes.
Protocol: Human Liver Microsome (HLM) Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Test Compounds (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive Control Compound (e.g., Verapamil, a compound with known high clearance)
-
Negative Control (without NADPH)
-
Acetonitrile with Internal Standard (for LC-MS/MS analysis)
-
96-well incubation plates and collection plates
Experimental Workflow:
Caption: Workflow for the in vitro HLM stability assay.
Step-by-Step Procedure:
-
Preparation: Thaw all reagents on ice. Prepare working solutions of test compounds by diluting the 10 mM stock to an intermediate concentration in buffer. The final concentration in the incubation is typically 1 µM.
-
Incubation Setup: In a 96-well plate, add phosphate buffer and the HLM solution (final protein concentration typically 0.5 mg/mL).
-
Pre-incubation: Add the test compound (or positive control) to the appropriate wells. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. For the t=0 time point, the quenching solution is added before the NADPH.
-
Causality Check: NADPH is the essential cofactor for CYP450 enzymes. The negative control, lacking NADPH, validates that any observed compound loss is due to enzymatic metabolism and not non-specific degradation or binding. The positive control validates that the microsomal system is enzymatically active.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation wells and add it to a collection plate containing ice-cold acetonitrile with an internal standard. The cold acetonitrile immediately stops the enzymatic reaction ("quenches") and precipitates the microsomal proteins.
-
Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The amount of remaining parent compound at each time point is quantified relative to the internal standard.
-
Data Calculation:
-
Plot the natural log of the percent remaining of the test compound against time.
-
The slope of the line (k) is determined from the linear regression.
-
Half-life (t½) is calculated as: 0.693 / k
-
Intrinsic Clearance (Clint) is calculated as: (0.693 / t½) * (mL incubation / mg microsomes)
-
Conclusion and Strategic Outlook
The metabolic stability of quinoline analogs is a multi-faceted challenge that can be systematically addressed through a deep understanding of metabolic pathways and iterative chemical design. By identifying metabolic soft spots using in vitro tools like the HLM assay, researchers can employ rational design strategies, such as metabolic blocking, to significantly improve the pharmacokinetic profile of drug candidates. The comparative data clearly show that a dual-modification approach, targeting both primary and secondary sites of metabolism, can yield compounds with excellent stability. This data-driven cycle of test-design-synthesize-retest is fundamental to overcoming the metabolic hurdles inherent in developing quinoline-based therapeutics.
References
-
Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. National Institutes of Health. [Link]
-
Metabolism and the fluoroquinolones. PubMed. [Link]
-
Cytochrome P450 species involved in the metabolism of quinoline. PubMed. [Link]
-
Selective induction of phase II drug metabolizing enzyme activities by quinolines and isoquinolines. PubMed. [Link]
-
On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. [Link]
-
Phase II Drug Metabolism. Bio-Rad. [Link]
-
Phase II Drug Metabolism. IntechOpen. [Link]
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Disposal Guide for Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the cradle-to-grave responsibility for these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a halogenated heterocyclic compound. By understanding the chemical nature of this substance and adhering to established protocols, laboratories can ensure a safe working environment and maintain regulatory compliance.
Understanding the Hazard Profile
The quinoline backbone is a known hazardous substance. Quinoline is classified as harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer[1]. The presence of two chlorine atoms places this compound in the category of halogenated organic compounds. Such compounds are often persistent in the environment and can be toxic. Wastes containing chlorinated solvents are typically regulated as hazardous waste[2].
Therefore, this compound must be treated as a hazardous chemical with potential for irritation, toxicity, and long-term health effects. All handling and disposal procedures should be conducted with appropriate caution.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This creates a critical barrier between you and the potentially hazardous material.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant, powder-free nitrile or neoprene gloves. | To prevent skin contact and absorption. Thicker gloves offer better protection. |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes and aerosols, providing full facial coverage. |
| Lab Coat/Gown | Long-sleeved, with tight-fitting cuffs. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator may be necessary, especially when handling powders or creating aerosols. | To prevent inhalation of the compound. |
Always inspect your PPE for integrity before use and dispose of single-use items as hazardous waste.
Segregation and Storage of Waste
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Due to its halogenated nature, this compound waste must be kept separate from non-halogenated waste streams.
Waste Segregation Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."
-
Compatibility: Ensure the container is made of a material compatible with the chemical and any solvents used. High-density polyethylene (HDPE) is a common choice.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." If mixed with solvents, list all components and their approximate percentages.
-
Secure Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area away from incompatible materials.
Caption: Proper segregation of halogenated waste is critical.
Step-by-Step Disposal Procedures
The following procedures provide a clear workflow for the safe disposal of both solid and liquid waste containing this compound.
Disposal of Solid Waste
This includes unused or expired pure compounds, as well as contaminated consumables such as weigh boats, filter paper, and gloves.
-
Transfer: Carefully transfer the solid waste into the designated "Halogenated Organic Waste" container using a chemically resistant scoop or spatula.
-
Minimize Dust: When handling the solid, avoid creating dust. If the compound is a fine powder, consider working in a fume hood and wearing respiratory protection[3].
-
Seal and Label: Securely close the waste container and ensure it is properly labeled with its contents.
-
Decontaminate: Decontaminate the spatula and any other reusable equipment with an appropriate solvent, collecting the solvent rinse as liquid hazardous waste.
Disposal of Liquid Waste
This includes solutions containing the compound and any solvent rinses from decontaminating glassware.
-
Pour Carefully: Slowly pour the liquid waste into the designated "Halogenated Organic Waste" container, avoiding splashes.
-
Do Not Overfill: Fill the container to no more than 80% of its capacity to allow for vapor expansion and prevent spills.
-
Rinse Glassware: Rinse any contaminated glassware three times with a suitable solvent (e.g., acetone, ethanol). The first rinse should be collected and disposed of as halogenated waste. Subsequent rinses may be considered non-hazardous depending on institutional policies.
-
Seal and Store: Securely cap the waste container and place it in secondary containment in the satellite accumulation area.
Spill Management: A Plan for Emergencies
Accidents can happen, and a clear, concise spill management plan is essential.
Immediate Actions for a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Hazard: If you are trained and it is safe to do so, proceed with cleanup. For large or unknown spills, contact your institution's Environmental Health and Safety (EHS) department.
Spill Cleanup Protocol:
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.
-
Absorption: Cover the spill with the absorbent material, working from the outside in.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area and any affected equipment with a suitable solvent and cleaning agents. Collect all cleanup materials as hazardous waste.
Caption: A decision-making workflow for spill response.
Final Disposal Pathway
All waste containing this compound should be disposed of through your institution's hazardous waste management program. The likely final disposal method for halogenated organic compounds is incineration at a licensed facility. This high-temperature process is necessary to ensure the complete destruction of the molecule, preventing its release into the environment.
References
- Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. Accessed January 20, 2026.
- Environmentally benign synthesis of heterocyclic compounds using various catalytic approaches: A comprehensive review.
- SAFETY DATA SHEET - Quinoline. Fisher Scientific. Accessed January 20, 2026.
- Hazardous waste segregation. University of California, Santa Cruz. Accessed January 20, 2026.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Accessed January 20, 2026.
- SAFETY DATA SHEET - 1,4-Dihydro-4-oxoquinoline-3-carboxylic Acid. TCI Chemicals. Accessed January 20, 2026.
- Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate - Safety Data Sheet. ChemicalBook. Accessed January 20, 2026.
- Safety Data Sheet - Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. Fluorochem. Accessed January 20, 2026.
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. Accessed January 20, 2026.
- Personal Protective Equipment (PPEs)- Safety Guideline.
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Accessed January 20, 2026.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Accessed January 20, 2026.
- Exploration of heterocyclic compounds from bio waste sugars: a Review. TSI Journals. Accessed January 20, 2026.
- Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. Accessed January 20, 2026.
- Personal protective equipment for preparing toxic drugs. GERPAC. Accessed January 20, 2026.
- PPE for Health Care Workers Who Work with Hazardous Drugs. NIOSH | CDC. Accessed January 20, 2026.
- Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. ScienceDirect. Accessed January 20, 2026.
- Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. PubMed. Accessed January 20, 2026.
- Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant.
- Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds. PubMed. Accessed January 20, 2026.
- Influence of organic nitrogen compounds on chlorine disinfection.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
